molecular formula C8H5F4NO2 B1444654 2-Fluoro-4-(trifluoromethoxy)benzamide CAS No. 1240257-18-4

2-Fluoro-4-(trifluoromethoxy)benzamide

Cat. No.: B1444654
CAS No.: 1240257-18-4
M. Wt: 223.12 g/mol
InChI Key: XIMSWKYWHVBWDF-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C8H5F4NO2 and its molecular weight is 223.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F4NO2/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMSWKYWHVBWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283482
Record name 2-Fluoro-4-(trifluoromethoxy)benzamide
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Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-18-4
Record name 2-Fluoro-4-(trifluoromethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(trifluoromethoxy)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Fluoro-4-(trifluoromethoxy)benzamide (CAS No. 1240257-18-4). As a fluorinated aromatic compound, it holds significant potential as a building block in medicinal chemistry and materials science. The introduction of both a fluorine atom and a trifluoromethoxy group to the benzamide scaffold can profoundly influence its physicochemical properties, metabolic stability, and biological activity. This guide will delve into its structural features, predicted physicochemical properties, plausible synthetic pathways, and expected spectroscopic characteristics. Given the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide will leverage established chemical principles and data from analogous compounds to provide a robust and scientifically grounded resource for researchers.

Introduction and Significance

This compound is a substituted aromatic amide with the molecular formula C₈H₅F₄NO₂. The strategic placement of its functional groups—a fluorine atom at the 2-position, a trifluoromethoxy group at the 4-position, and a primary amide group—makes it a molecule of considerable interest in the field of drug discovery and development.

The benzamide moiety is a common scaffold in a wide array of biologically active compounds. The incorporation of fluorine and trifluoromethoxy groups can impart several desirable properties[1]:

  • Metabolic Stability: The trifluoromethoxy group is known to be highly stable to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.

  • Lipophilicity and Permeability: The fluorine and trifluoromethoxy substituents increase the lipophilicity of the molecule, which can improve its ability to cross biological membranes.

  • Modulation of Physicochemical Properties: These electron-withdrawing groups can alter the pKa of the amide protons and influence the overall electronic distribution of the aromatic ring, thereby affecting binding interactions with biological targets.

This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound in their research endeavors.

Physicochemical Properties

While specific experimental data for this compound is not extensively available, we can predict its key physicochemical properties based on its structure and by comparison with analogous compounds.

PropertyValueSource/Basis
CAS Number 1240257-18-4Chemical Supplier Data
Molecular Formula C₈H₅F₄NO₂Chemical Supplier Data
Molecular Weight 223.12 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy to similar benzamides
Melting Point Not available. Expected to be a crystalline solid with a defined melting point.General property of similar organic compounds
Boiling Point Not available. Expected to be high due to hydrogen bonding capabilities of the amide group.General property of primary amides
Solubility Expected to have low solubility in water and good solubility in polar organic solvents like DMSO, DMF, and alcohols.Based on the aromatic and fluorinated nature

Proposed Synthetic Pathways

A robust and reliable synthesis of this compound is crucial for its application in research and development. While a specific, validated protocol for this compound is not readily found in the literature, a logical and effective synthetic route can be proposed based on standard organic chemistry transformations. The most common method for the synthesis of primary benzamides is the amidation of the corresponding benzoic acid or its activated derivatives.

Overview of the Proposed Synthesis

The proposed synthesis involves the conversion of the precursor, 2-fluoro-4-(trifluoromethoxy)benzoic acid, into the target benzamide. This can be achieved through a two-step process involving the activation of the carboxylic acid followed by reaction with an ammonia source.

Synthetic Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation start 2-Fluoro-4-(trifluoromethoxy)benzoic acid intermediate 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride start->intermediate Activation reagent1 SOCl₂ or (COCl)₂ product This compound intermediate->product Amination reagent2 Aqueous Ammonia (NH₄OH)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on general methods for benzamide synthesis and has not been experimentally validated for this specific compound.

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride

  • To a solution of 2-fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or the cessation of gas evolution.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-fluoro-4-(trifluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-fluoro-4-(trifluoromethoxy)benzoyl chloride in an appropriate solvent like DCM or tetrahydrofuran (THF).

  • Slowly add this solution to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (excess).

  • Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Expected Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following are the expected spectral characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic protons will likely appear as complex multiplets due to coupling with each other and with the fluorine atom. The amide protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield. The aromatic carbons will show characteristic splitting patterns due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (223.12 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3100 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F and C-O stretching vibrations.

Reactivity and Chemical Stability

This compound is expected to be a stable compound under normal laboratory conditions. The amide functional group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the directing effects of the substituents influencing the position of substitution.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the data for the structurally similar compound, 2-Fluoro-4-(trifluoromethyl)benzamide, the following GHS hazard classifications can be anticipated[2]:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area with plenty of water.

Applications in Research and Development

The unique combination of functional groups in this compound makes it a valuable building block in several areas of chemical research:

  • Medicinal Chemistry: It can serve as a key intermediate in the synthesis of novel drug candidates. The fluorinated substituents can be used to fine-tune the pharmacological properties of a lead compound.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be used to develop new pesticides and herbicides with improved efficacy and environmental profiles.

  • Materials Science: The rigid, functionalized aromatic core can be incorporated into polymers and other materials to modify their properties.

Conclusion

This compound is a promising chemical entity with significant potential for application in various fields of scientific research. While specific experimental data for this compound remains limited, this guide provides a comprehensive overview of its expected chemical properties, a plausible synthetic route, and anticipated spectroscopic data based on sound chemical principles and analogies to related compounds. It is intended to serve as a valuable resource for researchers and to stimulate further investigation into the properties and applications of this interesting molecule.

References

An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethoxy)benzamide is a fluorinated aromatic compound with the Chemical Abstracts Service (CAS) registry number 1240257-18-4 .[1][2][3][4][5][6] Its structure, featuring a benzamide core substituted with both a fluorine atom and a trifluoromethoxy group, positions it as a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere for other functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic pathway with detailed protocols, potential applications in drug discovery, and essential safety considerations. While specific literature on this exact compound is limited, this guide extrapolates from established chemical principles and data on structurally related molecules to provide a robust technical resource.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueSource(s)
CAS Number 1240257-18-4[1][2][3][4][5][6]
Molecular Formula C₈H₅F₄NO₂[1]
Molecular Weight 223.12 g/mol [1]
Purity Typically ≥97%[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the corresponding aniline derivative. This pathway involves the conversion of 2-fluoro-4-(trifluoromethoxy)aniline to the benzoic acid, followed by amidation.

Synthesis_Pathway A 2-Fluoro-4-(trifluoromethoxy)aniline B Diazotization (NaNO₂, HCl) A->B Step 1a C Sandmeyer Reaction (CuCN) B->C Step 1b D 2-Fluoro-4-(trifluoromethoxy)benzonitrile C->D E Hydrolysis (H₂SO₄, H₂O) D->E Step 2 F 2-Fluoro-4-(trifluoromethoxy)benzoic acid E->F G Amidation (SOCl₂, then NH₄OH) F->G Step 3 H This compound G->H

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid from 2-Fluoro-4-(trifluoromethoxy)aniline

This step involves a Sandmeyer reaction, a well-established method for converting anilines to various functional groups via a diazonium salt intermediate.

  • Diazotization:

    • In a reaction vessel equipped with a stirrer and thermometer, dissolve 2-fluoro-4-(trifluoromethoxy)aniline in an aqueous solution of hydrochloric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt. The completion of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Cyanation (Sandmeyer Reaction):

    • In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the CuCN solution. An exothermic reaction will occur, leading to the formation of 2-fluoro-4-(trifluoromethoxy)benzonitrile.

    • After the addition is complete, the reaction mixture is typically heated to ensure complete conversion.

  • Hydrolysis:

    • The resulting 2-fluoro-4-(trifluoromethoxy)benzonitrile is then hydrolyzed to the corresponding carboxylic acid. This is achieved by heating the nitrile with an aqueous acid, such as sulfuric acid.

    • The product, 2-fluoro-4-(trifluoromethoxy)benzoic acid, will precipitate upon cooling and can be isolated by filtration.

Step 2: Amidation of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis.

  • Activation of the Carboxylic Acid:

    • In a flask equipped with a reflux condenser and a gas trap, suspend 2-fluoro-4-(trifluoromethoxy)benzoic acid in an inert solvent like dichloromethane or toluene.

    • Add thionyl chloride (SOCl₂) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Heat the mixture to reflux until the evolution of gas (HCl and SO₂) ceases, indicating the formation of the acyl chloride.

  • Reaction with Ammonia:

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the crude acyl chloride in an inert solvent and add it slowly to a cooled, concentrated solution of ammonium hydroxide.

    • The this compound will precipitate out of the solution.

  • Purification:

    • The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the fluorine atom and the trifluoromethoxy group on a benzamide scaffold suggests several potential applications for this compound in drug discovery.

  • Metabolic Stability: The trifluoromethoxy group is known to block metabolic oxidation at the para-position of the benzene ring, which can lead to an improved pharmacokinetic profile of a drug candidate.

  • Lipophilicity and Permeability: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Binding Interactions: The fluorine and trifluoromethoxy substituents can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency and selectivity of a drug molecule.

  • Scaffold for Library Synthesis: As a functionalized building block, this compound can be used in the synthesis of diverse chemical libraries for high-throughput screening against various therapeutic targets.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a promising, yet under-investigated, chemical entity. Its structural features suggest significant potential as a building block in the development of novel pharmaceuticals and advanced materials. The synthetic pathway proposed in this guide offers a practical approach for its preparation in a laboratory setting. Further research into the biological activities and material properties of this compound and its derivatives is warranted and could lead to exciting discoveries in various scientific fields.

References

2-Fluoro-4-(trifluoromethoxy)benzamide synthesis precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Precursors of 2-Fluoro-4-(trifluoromethoxy)benzamide

Introduction

This compound is a highly functionalized aromatic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. The unique combination of a fluorine atom, a trifluoromethoxy group, and a benzamide moiety imparts specific electronic properties, metabolic stability, and binding capabilities to molecules containing this scaffold. The strategic synthesis of this compound is paramount, relying on the efficient formation and conversion of its core precursors.

This guide provides an in-depth analysis of the primary synthetic precursors to this compound. As detailed, publicly available synthesis routes for this specific molecule are limited, this document leverages established and analogous chemical transformations to construct logical and scientifically sound synthetic pathways. We will explore two primary convergent strategies, focusing on the synthesis and conversion of two key intermediates: 2-Fluoro-4-(trifluoromethoxy)benzoic acid and 2-Fluoro-4-(trifluoromethoxy)benzonitrile . The causality behind experimental choices and the validation inherent in the proposed protocols are emphasized throughout.

Core Precursor Analysis: Two Primary Synthetic Hubs

The synthesis of this compound logically converges through two principal precursor molecules. The choice of which precursor to target often depends on the availability of starting materials and the desired scale of the reaction.

  • 2-Fluoro-4-(trifluoromethoxy)benzoic Acid: This precursor is ideal for classic amidation reactions. The carboxylic acid can be activated in several ways to facilitate the reaction with an ammonia source. This route is often robust and high-yielding.

  • 2-Fluoro-4-(trifluoromethoxy)benzonitrile: This precursor offers a more direct route where the nitrile group is partially hydrolyzed to the primary amide. This method can be highly efficient, though conditions must be carefully controlled to prevent complete hydrolysis to the carboxylic acid.

The following sections will detail plausible and referenced synthetic pathways for preparing the final product through each of these core intermediates.

Synthetic Pathway I: Via 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

This pathway involves the initial construction of the substituted benzoic acid, followed by its conversion to the target benzamide. The conversion of a benzoic acid to a benzamide is a fundamental and reliable transformation in organic synthesis. A common method proceeds through an acyl chloride intermediate, which is highly reactive towards ammonia.

Workflow Diagram: Benzoic Acid Pathway

Benzoic Acid Pathway cluster_0 Step 1: Synthesis of Benzoic Acid Precursor cluster_1 Step 2: Amidation A 1-Fluoro-3-(trifluoromethoxy)benzene B 2-Fluoro-4-(trifluoromethoxy)benzoic Acid A->B 1. n-BuLi, THF 2. CO2 3. H3O+ C 2-Fluoro-4-(trifluoromethoxy)benzoyl Chloride B->C SOCl2 or (COCl)2 D This compound C->D NH4OH / NH3

Caption: Synthetic route to the target benzamide via a benzoic acid intermediate.

Mechanistic Insights and Experimental Choices

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

The synthesis of the benzoic acid precursor can be achieved via directed ortho-metalation of 1-fluoro-3-(trifluoromethoxy)benzene. This approach is described for the analogous synthesis of 2-fluoro-6-(trifluoromethyl)benzoic acid from 3-fluorobenzotrifluoride[1].

  • Expertise & Experience: The fluorine atom is a weak ortho-directing group, but in the absence of stronger directors, lithiation with n-butyllithium (n-BuLi) can occur at the position between the fluoro and trifluoromethoxy groups due to the combined inductive effects and the ability of the heteroatoms to coordinate the lithium cation. The subsequent quenching of the organolithium intermediate with carbon dioxide (in the form of dry ice or CO₂ gas) followed by an acidic workup yields the desired carboxylic acid[1]. Tetrahydrofuran (THF) is a standard solvent for such reactions due to its ability to solvate the organolithium species.

Step 2: Conversion to this compound

This two-stage step involves the activation of the carboxylic acid and subsequent amidation.

  • Activation: The conversion of the carboxylic acid to a more reactive acyl chloride is a standard and highly efficient procedure. Thionyl chloride (SOCl₂) is a common reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed. Oxalyl chloride is another excellent alternative that often allows for milder reaction conditions. The reactivity of analogous compounds like 4-fluoro-2-(trifluoromethyl)benzoyl chloride highlights the utility of such intermediates in synthesis[2].

  • Amidation: The resulting 2-fluoro-4-(trifluoromethoxy)benzoyl chloride is a highly electrophilic species. It will react readily with an ammonia source, such as aqueous ammonium hydroxide or ammonia gas dissolved in an appropriate solvent, to form the stable primary amide. This reaction is typically fast and exothermic.

Plausible Experimental Protocol

Protocol 1.1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

  • To a solution of 1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Bubble carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoro-4-(trifluoromethoxy)benzoic acid. Purify by recrystallization or column chromatography.

Protocol 1.2: Synthesis of this compound

  • To a flask containing 2-fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-fluoro-4-(trifluoromethoxy)benzoyl chloride is used directly in the next step.

  • Dissolve the crude acyl chloride in an aprotic solvent like dichloromethane and cool to 0 °C.

  • Add concentrated ammonium hydroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 1 hour after the addition is complete.

  • Dilute with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by recrystallization from an appropriate solvent system.

Synthetic Pathway II: Via 2-Fluoro-4-(trifluoromethoxy)benzonitrile

This alternative pathway uses a benzonitrile intermediate, which can be converted to the benzamide via a controlled partial hydrolysis. This can be an atom-economical route if the nitrile can be synthesized efficiently.

Workflow Diagram: Benzonitrile Pathway

Benzonitrile Pathway cluster_0 Step 1: Synthesis of Benzonitrile Precursor cluster_1 Step 2: Partial Hydrolysis A 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene B 2-Fluoro-4-(trifluoromethoxy)benzonitrile A->B CuCN, DMF (Rosenmund-von Braun Reaction) C This compound B->C H2SO4, H2O or H2O2, NaOH

Caption: Synthetic route to the target benzamide via a benzonitrile intermediate.

Mechanistic Insights and Experimental Choices

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

The synthesis of the benzonitrile can be accomplished from an aryl halide precursor, such as 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, via a cyanation reaction.

  • Expertise & Experience: The Rosenmund-von Braun reaction, using copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP at elevated temperatures, is a classic and effective method for this transformation. This reaction is widely used in industrial synthesis for converting aryl bromides to benzonitriles[3][4]. The choice of a bromide over a chloride is due to its higher reactivity in this nucleophilic substitution.

Step 2: Partial Hydrolysis to the Benzamide

The conversion of a nitrile to a primary amide requires careful control of reaction conditions to avoid over-hydrolysis to the carboxylic acid.

  • Trustworthiness: Both acid- and base-catalyzed methods can be employed. Acid-catalyzed hydrolysis, often using concentrated sulfuric acid, proceeds via N-protonation followed by the rate-limiting attack of water on the carbon atom[5]. By using controlled amounts of water and moderate temperatures, the reaction can often be stopped at the amide stage. Alternatively, basic hydrolysis using hydrogen peroxide (the Radziszewski reaction) is an effective method for converting nitriles to amides under mild conditions, often preventing further hydrolysis.

Plausible Experimental Protocol

Protocol 2.1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

  • In a flask equipped with a reflux condenser, combine 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Add anhydrous DMF to the flask under an argon atmosphere.

  • Heat the reaction mixture to reflux (approx. 150-160 °C) and maintain for 4-6 hours, monitoring by GC or TLC.

  • Cool the reaction to room temperature and pour it into an aqueous solution of ferric chloride and HCl to break down the copper complex.

  • Extract the product with toluene or ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2.2: Acid-Catalyzed Hydrolysis to this compound

  • Add 2-fluoro-4-(trifluoromethoxy)benzonitrile (1.0 eq) to concentrated sulfuric acid (98%) at 0 °C.

  • Stir the mixture until the nitrile is fully dissolved.

  • Allow the solution to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate is collected by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum to yield this compound. Recrystallization may be performed for further purification.

Data Summary: Comparison of Synthetic Pathways

ParameterPathway I (Benzoic Acid)Pathway II (Benzonitrile)
Key Intermediate 2-Fluoro-4-(trifluoromethoxy)benzoic acid2-Fluoro-4-(trifluoromethoxy)benzonitrile
Final Step Amidation via Acyl ChloridePartial Hydrolysis
Key Reagents n-BuLi, CO₂, SOCl₂, NH₄OHCuCN, H₂SO₄ or H₂O₂/NaOH
Potential Advantages Robust and well-understood final step. High yields for amidation are common. Avoids the use of toxic cyanide reagents in the final step.Potentially shorter route if the aryl bromide is readily available. Can be a one-pot hydrolysis step.
Potential Challenges Requires cryogenic temperatures (-78 °C) for the lithiation step. n-BuLi is highly pyrophoric.Use of highly toxic copper cyanide. The hydrolysis step requires careful control to avoid over-hydrolysis to the carboxylic acid.

Conclusion

The synthesis of this compound can be strategically approached through two primary precursors: the corresponding benzoic acid or benzonitrile. The benzoic acid pathway relies on organometallic chemistry for its formation, followed by a highly reliable and efficient conversion to the amide via an acyl chloride. The benzonitrile pathway involves a transition-metal-catalyzed cyanation followed by a carefully controlled hydrolysis.

The choice between these routes will ultimately be dictated by factors including starting material availability, required scale, and equipment capabilities. Both pathways employ fundamental, well-established organic transformations, providing researchers and drug development professionals with a logical and validated framework for accessing this valuable chemical entity. The detailed protocols and mechanistic insights provided herein serve as a robust guide for the practical synthesis and further exploration of this compound and its derivatives.

References

Spectroscopic Characterization of 2-Fluoro-4-(trifluoromethoxy)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

2-Fluoro-4-(trifluoromethoxy)benzamide is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a fluorine atom ortho to the amide group and a trifluoromethoxy group para to it, imparts specific physicochemical properties that are of interest in drug design and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. The methodologies for data acquisition are also detailed to assist researchers in obtaining and interpreting their own experimental data.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 1240257-18-4[1][2]

  • Molecular Formula: C₈H₅F₄NO₂[1]

  • Molecular Weight: 223.12 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amide protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Amide (-CONH₂)7.5 - 8.5Broad singlet (2H)-
Aromatic H-67.8 - 8.1TripletJ(H-F) ≈ 8-9, J(H-H) ≈ 8-9
Aromatic H-57.2 - 7.4Doublet of doubletsJ(H-H) ≈ 8-9, J(H-F) ≈ 10-12
Aromatic H-37.0 - 7.2Doublet of doubletsJ(H-H) ≈ 2-3, J(H-F) ≈ 2-3

Expertise & Experience: The broadness of the amide proton signal is due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange. The chemical shifts of the aromatic protons are shifted downfield due to the electron-withdrawing nature of the substituents. The coupling of the aromatic protons to the fluorine at position 2 will result in characteristic splitting patterns.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms. The chemical shifts will be significantly affected by the attached fluorine and trifluoromethoxy groups, which also introduce C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
Carbonyl (C=O)165 - 170Singlet-
C-2 (C-F)158 - 162Doublet¹J(C-F) ≈ 240-250
C-4 (C-OCF₃)148 - 152Quartet²J(C-F) ≈ 1.5-2.5
Trifluoromethoxy (-OCF₃)119 - 122Quartet¹J(C-F) ≈ 255-265
C-1120 - 125Doublet²J(C-F) ≈ 20-25
C-6128 - 132Doublet³J(C-F) ≈ 8-10
C-5115 - 118Singlet-
C-3110 - 114Doublet³J(C-F) ≈ 3-5

Expertise & Experience: The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant (¹J(C-F)). The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms, also with a large ¹J(C-F). The aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine at C-2 and potentially to the trifluoromethoxy fluorines.

Predicted ¹⁹F NMR Data

¹⁹F NMR is particularly informative for this molecule, as it contains two distinct fluorine environments.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
2-Fluoro-110 to -120Multiplet-
4-Trifluoromethoxy (-OCF₃)-57 to -60Singlet-

Expertise & Experience: The chemical shift of the aromatic fluorine is in the typical range for aryl fluorides. The trifluoromethoxy group will appear as a sharp singlet, as three-bond H-F coupling is often not resolved and there are no other neighboring fluorine atoms. The chemical shifts are referenced to CFCl₃.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often a good choice for amides as it can slow down the N-H proton exchange.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand).

    • For ¹⁹F NMR, acquire a proton-decoupled spectrum.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

    • Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz NMR Spectrometer transfer->instrument h1 ¹H NMR (16+ scans) instrument->h1 c13 ¹³C NMR (proton decoupled) instrument->c13 f19 ¹⁹F NMR (proton decoupled) instrument->f19 process FT, Phasing, Baseline Correction h1->process c13->process f19->process reference Reference Spectra (TMS, CFCl₃) process->reference analyze Integration & Peak Assignment reference->analyze IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind 1-2 mg Sample with 100-200 mg KBr press Press into a Transparent Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract identify Identify Characteristic Absorption Bands subtract->identify MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_interp Data Interpretation sample Introduce Sample (Direct Probe or GC) ionize Electron Ionization (70 eV) sample->ionize analyze_ms Scan Mass Range (e.g., m/z 40-300) ionize->analyze_ms mol_ion Identify Molecular Ion analyze_ms->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Analogous Compound Data: Comprehensive safety and toxicological data for 2-Fluoro-4-(trifluoromethoxy)benzamide (CAS No. 1240257-18-4) are not extensively published.[1] This guide has been constructed by leveraging safety data from structurally similar compounds, primarily 2-Fluoro-4-(trifluoromethyl)benzamide (CAS No. 207853-64-3) and 2-Fluoro-5-(trifluoromethoxy)benzamide (CAS No. 886498-17-5).[2][3] The shared benzamide backbone and ortho-fluoro substitution, combined with a fluorinated methoxy or methyl group at the para-position, suggest a congruent hazard profile. This approach provides a robust safety framework based on the best available data.

Section 1: Chemical Identity and Overview

This compound is a fluorinated aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science.[4][5] The trifluoromethoxy (-OCF3) group is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug design.[4][5][6] Researchers and scientists encounter this compound as a building block for synthesizing more complex molecules. Its handling requires a thorough understanding of its potential hazards.

Key Properties (Based on Analogues):

  • Physical State: Solid powder.[7]

  • Primary Hazards: Skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][8]

Section 2: Hazard Identification and GHS Classification

Based on data from analogous compounds, this compound should be handled as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks.

GHS Pictogram:

alt text

Signal Word: Warning [8][9]

The following table summarizes the GHS hazard classifications derived from close structural analogues.

Hazard ClassCategoryHazard CodeHazard StatementSource(s)
Skin Corrosion/Irritation2H315Causes skin irritation[2][3]
Serious Eye Damage/Irritation2 / 2AH319Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation[2][3]
Acute Toxicity (Oral)4H302Harmful if swallowed[10]

Section 3: Toxicological Profile

While a complete toxicological profile for this specific molecule is unavailable, the known effects of its analogues provide critical insight. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.

  • Skin Irritation (H315): Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[3]

  • Eye Irritation (H319): The compound is classified as a serious eye irritant.[3] Contact with eyes can cause significant pain, redness, and potential damage if not promptly addressed.[3]

  • Respiratory Irritation (H335): Inhalation of the dust may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[3]

  • Metabolic Considerations: The trifluoromethoxy group is generally stable, but metabolism of certain fluorinated compounds can potentially liberate fluoride ions or other toxic metabolites.[11] While the trifluoromethyl and trifluoromethoxy groups are generally considered inert and stable, it is a prudent practice to minimize exposure.[4][5][12]

Section 4: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by robust personal protective equipment, is essential. This concept is often visualized as the "Hierarchy of Controls."

cluster_0 Hierarchy of Controls for Safe Handling node_elim Elimination (Most Effective) node_sub Substitution node_elim->node_sub Reduce Hazard node_eng Engineering Controls (e.g., Fume Hood) node_sub->node_eng Isolate People node_admin Administrative Controls (e.g., SOPs, Training) node_eng->node_admin Change How People Work node_ppe Personal Protective Equipment (PPE) (Least Effective) node_admin->node_ppe Protect the Worker

Figure 1: Hierarchy of Controls.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of this solid compound must be performed in a certified chemical fume hood.[3] This is the primary engineering control to prevent inhalation of dust particles, fulfilling the need for adequate ventilation.[8][13]

  • Safety Showers and Eyewash Stations: These must be readily available and tested regularly in any laboratory where the compound is handled.[3]

Personal Protective Equipment (PPE): The selection of PPE is directly dictated by the hazards identified in Section 2.

cluster_1 Hazard-Driven PPE Selection node_h315 H315: Skin Irritant node_gloves Chemical-Resistant Gloves (e.g., Nitrile) node_h315->node_gloves node_coat Lab Coat node_h315->node_coat node_h319 H319: Eye Irritant node_goggles Safety Goggles node_h319->node_goggles node_h335 H335: Respiratory Irritant node_respirator Respirator (if needed) node_h335->node_respirator If dust is generated outside a fume hood

Figure 2: Logic for PPE selection based on hazards.
  • Eye Protection: Chemical safety goggles are mandatory.[14][15]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling.[8][14]

  • Skin and Body Protection: A lab coat should be worn at all times.[14]

  • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. If a situation arises where dust may be generated outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) must be used.[8]

Section 5: Safe Handling and Storage Procedures

Handling Protocol:

  • Review the SDS: Before beginning work, review the Safety Data Sheet for this compound or a close analogue.

  • Don Appropriate PPE: Put on a lab coat, safety goggles, and nitrile gloves.

  • Work in a Fume Hood: Perform all manipulations, including weighing and transferring, inside a chemical fume hood to prevent dust inhalation.[3]

  • Avoid Dust Generation: Handle the solid carefully to minimize the creation of dust.[3]

  • Clean Up Promptly: Clean any minor spills within the fume hood immediately.

  • Wash Hands: After handling is complete and gloves have been removed, wash hands thoroughly with soap and water.[3]

  • Prohibit Contamination: Do not eat, drink, or smoke in the laboratory area.[3]

Storage:

  • Store in a tightly closed container.[3]

  • Keep in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Section 6: Emergency Procedures

Rapid and correct response to an emergency is critical.

node_start Emergency Event (Spill or Exposure) node_assess Assess Situation Is it safe to respond? node_start->node_assess node_spill Spill node_assess->node_spill Spill node_exposure Personal Exposure node_assess->node_exposure Exposure node_spill_small Small Spill (Inside Fume Hood) node_spill->node_spill_small Contained node_spill_large Large Spill (Outside Containment) node_spill->node_spill_large Uncontained node_first_aid Administer First Aid (See Protocol) node_exposure->node_first_aid node_cleanup Contain & Clean Up (with proper PPE) node_spill_small->node_cleanup node_evacuate Evacuate Area Alert EHS node_spill_large->node_evacuate node_medical Seek Medical Attention node_first_aid->node_medical

Figure 3: Emergency response workflow.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[3][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][8]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[15]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Accidental Release Measures (Spill Cleanup):

  • Evacuate: Ensure non-essential personnel are clear of the area.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Do not attempt cleanup without appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain: Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[3][8] Avoid creating dust.[3][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste container according to institutional and local regulations.[3]

Section 7: Disposal Considerations

Proper disposal is crucial to prevent environmental contamination.

  • Chemical Waste: Unused product and spill cleanup materials should be collected in a clearly labeled, sealed container for hazardous waste.[3]

  • Disposal Method: Contact a licensed professional waste disposal service. The material may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Environmental Precautions: Do not let the product enter drains or waterways.[3][8]

References

The Emergence of 2-Fluoro-4-(trifluoromethoxy)benzamide Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that exhibit potent and selective biological activity. Within this dynamic environment, fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide delves into the burgeoning field of 2-Fluoro-4-(trifluoromethoxy)benzamide derivatives, a class of compounds demonstrating considerable promise in oncology and infectious diseases. Drawing upon field-proven insights and rigorous scientific data, this document serves as an in-depth technical resource for researchers and drug development professionals. We will explore the synthesis, biological activities, and mechanistic underpinnings of these derivatives, providing a comprehensive understanding of their therapeutic potential.

The Strategic Importance of the this compound Scaffold

The this compound core represents a strategic amalgamation of three key pharmacophoric features: a benzamide backbone, a 2-fluoro substituent, and a 4-trifluoromethoxy group. The benzanilide core is a well-established motif in a wide array of biologically active compounds.[1]

The introduction of a fluorine atom at the 2-position of the benzamide ring is a deliberate design choice. The high electronegativity and small size of fluorine can significantly influence the molecule's conformation and electronic properties, often leading to enhanced binding interactions with biological targets. Furthermore, the 4-trifluoromethoxy group (-OCF3) is a lipophilic electron-withdrawing group that can improve metabolic stability and cell permeability. This strategic combination of substituents suggests a high potential for developing potent and selective therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves multi-step reaction sequences. A general understanding of the synthetic approach can be gleaned from methodologies employed for structurally related compounds. For instance, the synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives provides a relevant framework.[2][3] This process often begins with the commercially available 4-(trifluoromethoxy)benzoic acid, which undergoes amidation followed by further derivatization to introduce diverse functionalities.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Introduction of 2-Fluoro Group (if not already present) cluster_2 Step 3: Derivatization Start 4-(Trifluoromethoxy)benzoic Acid Amidation Amidation Reaction (e.g., EDC, HOBt) Start->Amidation Amine Primary Amine (e.g., 2-aminoethanol) Amine->Amidation Intermediate_1 N-substituted-4-(trifluoromethoxy)benzamide Amidation->Intermediate_1 Fluorination Electrophilic Fluorination (e.g., Selectfluor) Intermediate_1->Fluorination Intermediate_2 N-substituted-2-fluoro-4-(trifluoromethoxy)benzamide Fluorination->Intermediate_2 Derivatization_Reaction Nucleophilic Substitution or Cross-Coupling Reactions Intermediate_2->Derivatization_Reaction Final_Product Target Derivatives Derivatization_Reaction->Final_Product

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Step-by-Step Methodology (Exemplary)

The following protocol is a representative example based on the synthesis of related benzamide derivatives and should be adapted and optimized for specific target molecules.

  • Amide Formation:

    • To a solution of 4-(trifluoromethoxy)benzoic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., EDC or HATU) and an activator (e.g., HOBt or HOBt).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired primary amine dropwise and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Fluorination (if applicable):

    • Dissolve the N-substituted-4-(trifluoromethoxy)benzamide in an appropriate solvent (e.g., acetonitrile).

    • Add an electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise at room temperature.

    • Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.

    • After completion, dilute the reaction mixture with water and extract the product.

    • Purify by column chromatography to yield the 2-fluoro derivative.

  • Further Derivatization:

    • The N-substituent can be further modified using various reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions to generate a library of diverse derivatives.[2]

Biological Activities of this compound Derivatives

While direct studies on the this compound scaffold are limited, compelling evidence from closely related analogs points towards significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The anticancer potential of this class of compounds is strongly suggested by studies on derivatives of both the 4-(trifluoromethoxy)benzamide and the 2-fluorobenzamide cores.

A series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives displayed notable cytotoxic effects against human lung cancer cell lines (A549).[2][3] Two compounds from this series exhibited excellent anticancer activity with IC50 values of 19 ± 0.50 µM and 17 ± 0.5 µM.[3]

Furthermore, a study on N-benzyl-2-fluorobenzamide derivatives identified them as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), both of which are implicated in the progression of triple-negative breast cancer.[4] One of the lead compounds from this study demonstrated potent anti-proliferative activity against MDA-MB-231 cells with an IC50 of 1.98 µM and suppressed tumor growth in vivo.[4]

Table 1: Anticancer Activity of Structurally Related Benzamide Derivatives

Compound ClassCancer Cell LineBiological TargetReported Activity (IC50)Reference
N-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivativesA549 (Lung)Not specified17 - 19 µM[2][3]
N-benzyl-2-fluorobenzamide derivativesMDA-MB-231 (Breast)EGFR/HDAC31.98 µM[4]
Antibacterial Activity

The 4-(trifluoromethoxy)benzamide scaffold has also been shown to be a promising starting point for the development of novel antibacterial agents. The same series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives that showed anticancer activity also exhibited remarkable antibacterial activity against pathogenic microorganisms.[2][3] Specifically, certain derivatives were effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3]

Moreover, studies on fluoro and trifluoromethyl-substituted salicylanilides, which share the benzamide core, have demonstrated excellent activity against multidrug-resistant S. aureus (MRSA and VRSA) strains, with MIC values in the sub-micromolar range.[5]

Mechanism of Action: Insights into Kinase Inhibition

The anticancer activity of trifluoromethyl-substituted benzamides is likely mediated, at least in part, through the inhibition of protein kinases. A patent for trifluoromethyl substituted benzamide compounds describes their use as kinase inhibitors for the treatment of proliferative diseases.[6] This is further supported by the study on N-benzyl-2-fluorobenzamides, which identified them as dual inhibitors of EGFR and HDAC3.[4] Molecular modeling from this study revealed that the 2-fluorobenzamide moiety chelates with the Zn2+ ion in the active site of HDAC3, while the benzyl group occupies the ATP-binding pocket of EGFR.[4]

This dual-targeting ability is a highly desirable attribute in cancer therapy as it can potentially overcome resistance mechanisms and lead to more durable responses.

Kinase_Inhibition_Pathway cluster_EGFR EGFR Signaling Pathway cluster_HDAC HDAC3-mediated Gene Expression Derivative 2-Fluoro-4-(trifluoromethoxy) benzamide Derivative EGFR EGFR Derivative->EGFR Inhibition HDAC3 HDAC3 Derivative->HDAC3 Inhibition Downstream_EGFR Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_EGFR Proliferation_EGFR Cell Proliferation & Survival Downstream_EGFR->Proliferation_EGFR Chromatin Chromatin HDAC3->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Proliferation_HDAC Cell Cycle Progression & Proliferation Gene_Expression->Proliferation_HDAC

Caption: Plausible dual-inhibitory mechanism of action on EGFR and HDAC3 pathways.

Structure-Activity Relationships (SAR): A Predictive Framework

While a comprehensive SAR study for the this compound scaffold is yet to be published, valuable insights can be drawn from related compound series.

  • Role of the 2-Fluoro Substituent: The presence of a fluorine atom at the ortho position of the benzamide ring appears to be crucial for potent activity, as demonstrated in the EGFR/HDAC3 dual inhibitors.[4] The positioning of the fluoro group can significantly impact the binding orientation within the target's active site.[7]

  • Impact of the 4-Trifluoromethoxy Group: The trifluoromethoxy group at the para position is known to enhance lipophilicity and metabolic stability, which are generally favorable properties for drug candidates. Its electron-withdrawing nature can also influence the overall electronic distribution of the molecule, potentially affecting target engagement.

  • Influence of N-Substituents: The nature of the substituent on the benzamide nitrogen is a key determinant of biological activity and target selectivity. The introduction of various heterocyclic and aromatic moieties allows for the fine-tuning of the pharmacological profile. For instance, in the N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide series, different substitutions on the pyrazine ring led to variations in antibacterial and anticancer potency.[2][3]

Future Directions and Conclusion

The this compound scaffold represents a promising platform for the discovery of novel therapeutic agents. The existing data from closely related analogs strongly suggest a high potential for potent anticancer and antibacterial activities. The likely mechanism of action, particularly in oncology, involves the inhibition of key protein kinases, potentially with a desirable dual-targeting profile.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties. In-depth mechanistic studies, including target identification and validation, will be crucial for advancing these promising compounds through the drug development pipeline. This technical guide provides a solid foundation for researchers to embark on this exciting area of medicinal chemistry, with the ultimate goal of translating these scientific insights into novel therapies for patients.

References

The Strategic Synthesis and Application of 2-Fluoro-4-(trifluoromethoxy)benzamide: A Technical Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-4-(trifluoromethoxy)benzamide, a fluorinated aromatic compound with significant potential as a chemical intermediate in the pharmaceutical and agrochemical industries. The strategic incorporation of both a fluorine atom and a trifluoromethoxy group imparts unique electronic properties and metabolic stability to molecules, making this benzamide a valuable building block for the synthesis of complex, high-value compounds. This document outlines the key physicochemical properties, a plausible and robust synthetic pathway derived from established chemical principles, and the analytical characterization of this versatile intermediate. It is intended to serve as a comprehensive resource for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of Fluorinated Benzamides in Chemical Synthesis

The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance the lipophilicity of a parent molecule, thereby improving its pharmacokinetic profile. When combined with a strategically placed fluorine atom on the aromatic ring, as in this compound, the resulting scaffold offers a unique combination of reactivity and stability, making it an attractive intermediate for the synthesis of novel therapeutic agents and agrochemicals.

This guide will delve into the synthetic utility of this compound, providing a scientifically grounded, albeit inferred, pathway for its preparation and highlighting its potential applications as a precursor to more complex molecular architectures.

Physicochemical and Safety Profile

A comprehensive understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis and for ensuring laboratory safety.

Physicochemical Data
PropertyValueSource
CAS Number 1240257-18-4
Molecular Formula C₈H₅F₄NO₂N/A
Molecular Weight 223.13 g/mol N/A
Appearance (Predicted) White to off-white solidN/A
Solubility (Predicted) Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A

Note: As specific experimental data for this compound is not widely available in the public domain, some properties are predicted based on the behavior of structurally similar molecules.

Safety and Handling

General Precautions:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Keep away from heat and open flames.

  • Store in a cool, dry, and well-ventilated area.

Proposed Synthetic Pathway

While a direct, published synthesis for this compound is not readily found, a logical and efficient two-step synthetic route can be proposed based on well-established organic chemistry principles. This pathway involves the synthesis of the corresponding benzoic acid precursor, followed by its conversion to the primary amide.

G cluster_0 Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid cluster_1 Step 2: Amidation start 2-Fluoro-4-(trifluoromethoxy)toluene intermediate 2-Fluoro-4-(trifluoromethoxy)benzoic Acid start->intermediate Oxidation product This compound intermediate->product Amide Formation reagents1 Oxidizing Agent (e.g., KMnO₄) reagents1->start reagents2 Amidation Reagent (e.g., SOCl₂, then NH₃) reagents2->intermediate

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

The initial and critical step is the synthesis of the carboxylic acid precursor. This can be achieved through the oxidation of the corresponding toluene derivative, a common and scalable method in organic synthesis.[2]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-4-(trifluoromethoxy)toluene (1.0 eq) and a suitable solvent such as a mixture of pyridine and water.

  • Oxidation: While stirring, slowly add potassium permanganate (KMnO₄) (approx. 3.0 eq) in portions. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.

  • Isolation: The precipitated 2-Fluoro-4-(trifluoromethoxy)benzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Conversion to this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A reliable method involves the formation of an acyl chloride intermediate, followed by reaction with ammonia.

Protocol:

  • Acyl Chloride Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Chlorination: To this suspension, add thionyl chloride (SOCl₂) (approx. 1.5 eq) dropwise at room temperature. Stir the mixture at reflux until the reaction is complete (cessation of gas evolution), which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amidation: Cool the reaction mixture to 0°C and carefully bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane or methanol).

  • Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Analytical Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. The following are predicted spectral data based on the proposed structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by both the fluorine and trifluoromethoxy substituents. The amide protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbon of the trifluoromethoxy group. The C-F couplings will be observable.

  • ¹⁹F NMR: The fluorine NMR will be crucial for confirming the presence and chemical environment of the fluorine atom and the trifluoromethoxy group, showing two distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350-3180 cm⁻¹), the C=O stretching of the amide (the Amide I band, around 1650 cm⁻¹), and the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should provide an exact mass that corresponds to the molecular formula C₈H₅F₄NO₂.

Applications as a Chemical Intermediate

The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of a variety of target molecules in the pharmaceutical and agrochemical sectors.

G cluster_0 Core Intermediate cluster_1 Potential Synthetic Transformations intermediate This compound product1 Heterocycle Formation intermediate->product1 Cyclization Reactions product2 Further Functionalization of the Amide intermediate->product2 N-Alkylation / N-Arylation product3 Modification of the Aromatic Ring intermediate->product3 Nucleophilic Aromatic Substitution

Caption: Potential synthetic transformations of this compound.

The presence of the amide functionality allows for a range of chemical transformations, including but not limited to:

  • Hofmann, Curtius, or Lossen Rearrangements: To generate the corresponding aniline derivative, 2-Fluoro-4-(trifluoromethoxy)aniline, which is another valuable building block.

  • Dehydration: To form the corresponding benzonitrile, which can undergo further reactions.

  • Reduction: To yield the corresponding benzylamine.

  • N-Functionalization: The amide nitrogen can be alkylated or arylated to introduce further diversity.

The fluorinated aromatic ring itself can participate in various coupling reactions or nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the other substituents.

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential for the synthesis of advanced materials and biologically active compounds. Its synthesis, while not explicitly detailed in the current literature, can be reliably achieved through a logical sequence of well-understood chemical transformations. The unique combination of a fluorine atom and a trifluoromethoxy group on a benzamide scaffold provides a powerful tool for medicinal and process chemists to introduce desirable physicochemical properties into their target molecules. This guide provides a foundational understanding of this promising intermediate, from its synthesis to its potential applications, to aid researchers in leveraging its synthetic utility.

References

Unlocking the Potential: A Guide to the Reactivity of the Trifluoromethoxy Group in Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Privileged Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for fine-tuning the physicochemical and pharmacological properties of drug candidates.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful moiety.[3][4] Its distinct electronic character, exceptional metabolic stability, and profound impact on lipophilicity make it a highly sought-after substituent in the design of novel therapeutics and agrochemicals.[5][6]

This guide moves beyond a simple overview to provide an in-depth exploration of the trifluoromethoxy group's reactivity, specifically within the context of the benzamide framework—a common scaffold in numerous approved drugs. We will dissect the subtle interplay of electronic effects that govern its behavior, offer field-proven experimental protocols, and explain the causal logic behind key synthetic choices. Our objective is to equip you, the research scientist, with the expert-level understanding required to confidently and creatively manipulate this "super-halogen" in your drug discovery programs.

Part 1: A Profile of the Trifluoromethoxy Group

Before we can manipulate a functional group, we must fundamentally understand its nature. The OCF₃ group's reactivity is a direct consequence of its unique electronic and physical properties, which often present a fascinating dichotomy.

Electronic Architecture: An Inductive Powerhouse

The trifluoromethoxy group is dominated by the intense electronegativity of its three fluorine atoms. This creates a powerful electron-withdrawing effect through the sigma bond framework (a -I effect ), which is significantly stronger than that of a simple methoxy group or even a trifluoromethyl group.[1][5] This inductive pull polarizes the C-O bond and deactivates the attached aromatic ring to a considerable degree.

However, unlike the trifluoromethyl (-CF₃) group, the oxygen atom possesses lone pairs that can, in principle, donate electron density to the aromatic π-system via resonance (a +R effect ). In practice, the fluorine atoms' electron-withdrawing nature severely diminishes the oxygen's ability to donate, making this a very weak +R effect.[4] This electronic tug-of-war is the key to understanding its reactivity.

electronic_effects AromaticRing Aromatic Ring OCF3 –O–CF₃ Group AromaticRing->OCF3 Attached to Inductive Strong Inductive Withdrawal (-I) OCF3->Inductive Exhibits Resonance Weak Resonance Donation (+R) OCF3->Resonance Exhibits Inductive->AromaticRing Deactivates Ring Resonance->AromaticRing Directs Ortho/Para

Caption: Dueling electronic effects of the trifluoromethoxy group on an aromatic ring.

Key Physicochemical Properties

The practical utility of the OCF₃ group stems from the properties it imparts to a molecule. It is often considered a bioisostere for groups like chlorine or even isopropyl, but with distinct advantages.[1][7]

  • Lipophilicity: The OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than -CF₃ or halogens.[1][8] This property is critical for enhancing membrane permeability and can improve a compound's pharmacokinetic profile.[2]

  • Metabolic Stability: The strength of the C-F bonds makes the OCF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2][5][9] This is a primary reason for its inclusion in drug design—to block metabolic hotspots and increase a drug's half-life.[2]

Table 1: Comparison of Physicochemical Parameters for Common Substituents

SubstituentHammett Parameter (σₚ)Hansch Lipophilicity (π)Steric Parameter (van der Waals radius, Å)
-OCF₃ 0.35+1.04~2.5 (estimated)
-CF₃ 0.54+0.882.44
-OCH₃ -0.27-0.02~2.2
-Cl 0.23+0.711.75
-F 0.06+0.141.47

Data synthesized from sources[1][3][8]. Hammett parameters indicate electronic effect at the para position (positive values are electron-withdrawing). Hansch parameters indicate contribution to lipophilicity.

Part 2: Reactivity of the Trifluoromethoxy-Substituted Benzamide Ring

The overall reactivity of a trifluoromethoxy benzamide is a complex interplay between three distinct functional groups: the electron-withdrawing OCF₃ group, the amide group (which can be activating or deactivating depending on conditions and its N-substitution), and the aromatic ring itself.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The presence of the OCF₃ group makes these reactions more challenging but also highly predictable.

Causality Behind Reactivity and Regioselectivity:

  • Rate (Activation/Deactivation): The powerful -I effect of the OCF₃ group withdraws electron density from the benzene ring, making it less nucleophilic.[10] Consequently, the ring is strongly deactivated towards electrophilic attack, requiring harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) compared to benzene or anisole.[11]

  • Position (Regioselectivity): Despite deactivating the ring, the weak resonance donation (+R effect) from the oxygen's lone pairs preferentially stabilizes the carbocation intermediates (Wheland intermediates) formed during ortho and para attack.[12] The intermediate for meta attack receives no such stabilization. Therefore, the OCF₃ group is an ortho-, para-director . The amide group is also an ortho-, para-director, meaning the ultimate regioselectivity will depend on the relative positions of the two groups and steric hindrance.

eas_mechanism cluster_intermediate Key Intermediate cluster_product Product Formation Start Trifluoromethoxy Benzamide Wheland Wheland Intermediate (Carbocation) Start->Wheland Attack by π-system (Rate-Determining Step) Reagents Electrophile (E+) + Lewis Acid Catalyst Product Ortho/Para Substituted Product Wheland->Product Deprotonation (Restores Aromaticity)

Caption: A generalized workflow for electrophilic aromatic substitution on a substituted benzene.

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and resist nucleophilic attack, the presence of potent electron-withdrawing groups can reverse this polarity.[13]

Enabling SNAr Reactivity:

The trifluoromethoxy group is a strong activator for SₙAr reactions.[5] For a reaction to proceed, two conditions are generally required:

  • A good leaving group (typically a halide like -F or -Cl) must be present on the ring.

  • One or more strong electron-withdrawing groups must be positioned ortho or para to the leaving group.[13]

The OCF₃ group excels in this role. When positioned ortho or para to a leaving group, its powerful -I effect stabilizes the negatively charged intermediate, known as a Meisenheimer complex , thereby lowering the activation energy for the reaction.[13] This makes trifluoromethoxy-substituted aryl halides valuable substrates for C-N, C-O, and C-S bond formation via SₙAr.

Part 3: Reactivity and Stability at the Trifluoromethoxy Group Itself

A defining characteristic of the OCF₃ group is its remarkable stability.[5] For most synthetic applications, it can be considered a robust, spectator group that withstands a wide range of reaction conditions.

General Stability Profile

A comprehensive study on the stability of various fluorinated groups found that aryl-OCF₃ moieties are highly resistant to both acidic and basic conditions, where aryl-CF₃ groups might show some degradation.[14]

  • Acidic Conditions: Stable to strong acids (e.g., concentrated H₂SO₄, TFA).

  • Basic Conditions: Stable to strong aqueous bases (e.g., NaOH, KOH).

  • Reductive/Oxidative Conditions: Generally stable to common reducing agents (e.g., H₂/Pd, NaBH₄) and oxidizing agents (e.g., KMnO₄, m-CPBA).

This chemical inertness is a cornerstone of its utility in drug design, as it is unlikely to be a metabolic liability.[1][2]

C-O and C-F Bond Cleavage

Cleavage of the bonds within the OCF₃ group is exceptionally difficult and rarely occurs under typical synthetic conditions.

  • Aryl C-O Bond Cleavage: Unlike methoxy groups (anisoles), which can be cleaved by reagents like BBr₃, the Ar-OCF₃ bond is highly robust due to the electron-withdrawing nature of the CF₃ moiety.

  • C-F Bond Functionalization: While methods are emerging for the reductive defluorination of trifluoromethylarenes, these often require specific photocatalytic or electrochemical conditions and are not general transformations.[15][16] For the OCF₃ group, such reactions are even less common and should be considered a specialized area of research rather than a routine transformation.

Part 4: Field-Proven Methodologies

The following protocols are designed as self-validating systems, providing clear steps and rationale for synthesizing and evaluating the reactivity of trifluoromethoxy benzamides.

Protocol: Synthesis of 4-(Trifluoromethoxy)benzamide

This two-step protocol proceeds from a commercially available benzoic acid, converting it first to an acyl chloride and then to the primary amide.

Workflow:

synthesis_workflow Start 4-(Trifluoromethoxy)benzoic Acid Step1 Step 1: Acyl Chloride Formation Reagent: SOCl₂ or (COCl)₂ Start->Step1 Intermediate 4-(Trifluoromethoxy)benzoyl Chloride (Not Isolated) Step1->Intermediate Step2 Step 2: Amidation Reagent: aq. NH₄OH Intermediate->Step2 Product 4-(Trifluoromethoxy)benzamide Step2->Product Purify Purification (Recrystallization) Product->Purify

Caption: Synthetic workflow for the preparation of 4-(trifluoromethoxy)benzamide.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(trifluoromethoxy)benzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Causality Note: Thionyl chloride is an effective and inexpensive reagent for this conversion. The DMF catalyst accelerates the reaction via the formation of a Vilsmeier intermediate.

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The crude 4-(trifluoromethoxy)benzoyl chloride is typically a light-yellow oil and is used immediately in the next step without purification.

  • Amidation:

    • Cool the flask containing the crude acyl chloride in an ice-water bath.

    • Slowly and carefully add the acyl chloride to a beaker of concentrated aqueous ammonium hydroxide (~10 eq) cooled in a separate ice bath.

    • Critical Step: This addition is highly exothermic and must be performed slowly with vigorous stirring to control the temperature and ensure efficient reaction.

    • A white precipitate of the benzamide will form immediately.

    • Continue stirring the slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove ammonium salts.

    • Dry the crude product under vacuum.

  • Purification and Validation:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-(trifluoromethoxy)benzamide as a white crystalline solid.

    • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and melting point analysis. The presence of a sharp singlet in the ¹⁹F NMR spectrum is characteristic of the OCF₃ group.

Conclusion: A Versatile Tool for Molecular Design

The trifluoromethoxy group, when appended to a benzamide scaffold, presents a fascinating case study in reactivity. It is a powerful electron-withdrawing group that deactivates the aromatic ring to electrophilic attack while paradoxically directing substitution to the ortho and para positions. Simultaneously, it activates the ring for nucleophilic aromatic substitution, provided a suitable leaving group is present. Its most prized feature, however, is its exceptional stability, which allows it to be carried through multi-step syntheses and serve as a metabolically robust anchor in final drug compounds. A thorough understanding of these principles is not merely academic; it is the foundation upon which innovative and effective medicines are built.

References

An In-depth Technical Guide to Fluorinated Benzamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the benzamide scaffold represents a powerful and widely adopted tactic in modern medicinal chemistry. This guide provides a comprehensive overview of the rationale, synthesis, and application of fluorinated benzamides in drug discovery. We will explore the profound influence of fluorine substitution on key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and target binding affinity. Through an examination of prominent drug case studies, structure-activity relationships, and detailed experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage fluorine chemistry for the design of next-generation therapeutics.

Introduction: The Synergistic Union of Fluorine and the Benzamide Scaffold

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents across diverse indications, including psychiatric disorders, pain management, and oncology.[1][2] Its utility stems from its ability to act as a versatile hydrogen bond donor and acceptor, contributing to robust interactions with biological targets.[3]

Simultaneously, fluorine has earned its place as an indispensable element in drug design.[4] Despite its minimal steric footprint, comparable to a hydrogen atom, its extreme electronegativity imparts unique properties to organic molecules.[5][6] The introduction of fluorine can strategically modulate a compound's electronic profile, conformation, and metabolic fate, often leading to significant improvements in potency, selectivity, and overall pharmacokinetic performance.[7][8]

The combination of these two entities—the versatile benzamide core and the transformative fluorine atom—creates a powerful synergy. Fluorinating the benzamide scaffold allows medicinal chemists to fine-tune drug candidates with remarkable precision, addressing common challenges in drug development such as poor metabolic stability and off-target effects.[9] This guide will dissect the fundamental principles behind this strategy and provide practical insights for its application.

The Impact of Fluorine Substitution on Molecular Properties

The decision to introduce fluorine is a calculated one, driven by the predictable and profound effects it has on a molecule's properties. The strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, is a key factor.[10]

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic "soft spots."[8][10] Cytochrome P450 (CYP) enzymes, responsible for the oxidative metabolism of most drugs, often target electron-rich C-H bonds. Replacing a vulnerable hydrogen with a fluorine atom can effectively shield that position from enzymatic attack due to the high energy required to break the C-F bond.[9][10] This strategy can significantly increase a drug's half-life and oral bioavailability.[4][5]

Modulating Physicochemical Properties (pKa & Lipophilicity)

Fluorine's powerful electron-withdrawing inductive effect can significantly alter the acidity or basicity of nearby functional groups.[5][10] For instance, placing a fluorine atom on the aromatic ring of a benzamide can decrease the basicity of an adjacent amine, which can improve bioavailability by enhancing membrane permeation.[5][11]

The effect on lipophilicity (logP) is more nuanced. While single fluorine substitutions can slightly increase logP, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group often decreases it.[10][12] This modulation is critical for optimizing a drug's solubility, permeability, and ability to cross the blood-brain barrier.[8][13]

Influencing Binding Affinity and Conformation

Fluorine can participate in unique non-covalent interactions with protein targets, including hydrogen bonds (acting as a weak acceptor), dipole-dipole, and electrostatic interactions.[13] These interactions can lead to enhanced binding affinity and selectivity.[5][7] Furthermore, the introduction of fluorine can alter the conformational preferences of a molecule, sometimes "locking" it into a more bioactive conformation for receptor binding.[4][10]

Table 1: Influence of Fluorine Substitution on Key Drug Properties

PropertyEffect of FluorinationRationale & CausalityCitation(s)
Metabolic Stability Generally IncreasedStrong C-F bond blocks CYP-mediated oxidation at the site of substitution.[8][9][10]
Basicity (pKa) DecreasedStrong inductive electron-withdrawal by fluorine reduces the electron density on nearby basic groups (e.g., amines).[5][10]
Lipophilicity (LogP) VariableCan increase or decrease depending on the specific substitution pattern and molecular context.[10][12]
Binding Affinity Often IncreasedCan introduce new, favorable electrostatic interactions with the target protein and stabilize bioactive conformations.[5][7][13]
Membrane Permeability Generally EnhancedModulation of pKa and lipophilicity can lead to a more favorable profile for passive diffusion across cell membranes.[4][6][11]

Synthetic Strategies for Fluorinated Benzamides

The synthesis of fluorinated benzamides relies on robust and well-established chemical transformations. The most common approach is standard amide bond formation, coupling a fluorinated carboxylic acid (or its activated derivative) with an amine, or vice-versa.[14]

Amide Coupling Reactions

The condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of medicinal chemistry.[15][16] This reaction requires the activation of the carboxylic acid, which can be achieved with a variety of coupling reagents.[14]

  • Carbodiimide-based reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea byproduct, which simplifies purification.[15][16] Additives like N-hydroxybenzotriazole (HOBt) are often included to improve efficiency and minimize side reactions.[15]

  • Uronium/Aminium salt-based reagents: Reagents like HATU are highly effective and generate a reactive OAt-active ester, leading to rapid and clean amide bond formation.[15]

The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine to form the amide bond.[14][15]

Logical Workflow for Synthesis & Screening

The process of developing a novel fluorinated benzamide involves a logical progression from chemical synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & QC cluster_screening Biological Evaluation A Fluorinated Carboxylic Acid + Amine Starting Materials B Amide Coupling Reaction (e.g., HATU, DIPEA, DMF) A->B C Aqueous Workup (Quench, Extract, Wash) B->C D Purification (Flash Chromatography or Prep-HPLC) C->D E Structure Confirmation (¹H, ¹³C, ¹⁹F NMR, MS) D->E F Purity Analysis (>95% by HPLC) E->F G Primary in vitro Assay (e.g., Enzyme Inhibition, Receptor Binding) F->G H Secondary Assays (Selectivity, Cell-based Potency) G->H I In vivo Studies (Pharmacokinetics, Efficacy) H->I

Caption: General workflow from synthesis to in vivo evaluation.

Case Study: Benzamides in Central Nervous System (CNS) Disorders

Substituted benzamides like Sulpiride and Amisulpride are used as antipsychotic medications.[1][2] Their primary mechanism involves the selective antagonism of dopamine D2 and D3 receptors.[17][18] Fluorination strategies have been employed in this class to enhance CNS penetration and fine-tune receptor affinity.[8]

At low doses, these drugs can preferentially block presynaptic D2/D3 autoreceptors, which paradoxically increases dopamine release and can have antidepressant effects.[2][18] At higher doses, they block postsynaptic receptors, leading to the desired antipsychotic effect.[17][18]

Signaling Pathway of a D2 Receptor Antagonist

D2_Pathway DA Dopamine Receptor Dopamine D2 Receptor DA->Receptor Activates Drug Fluorinated Benzamide (Antagonist) Drug->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Modulation of Neuronal Excitability PKA->Response

Caption: Simplified D2 receptor antagonism by a fluorinated benzamide.

Experimental Protocols

Protocol: General Synthesis of a Fluorinated Benzamide via HATU Coupling

This protocol is a representative example and must be adapted based on the specific substrates used.

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the fluorinated carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution, followed by HATU (1.1 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[15]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated benzamide.

Protocol: Characterization using ¹⁹F NMR Spectroscopy

¹⁹F NMR is an essential tool for confirming the identity and purity of fluorinated compounds due to its high sensitivity and wide chemical shift range.[19][20]

  • Sample Preparation: Dissolve ~5-10 mg of the purified fluorinated benzamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire a ¹⁹F NMR spectrum on a standard NMR spectrometer. A relaxation delay of 1-2 seconds is typically sufficient.

  • Data Analysis:

    • Chemical Shift: The chemical shift(s) of the fluorine signal(s) will be characteristic of the fluorine's electronic environment.[20]

    • Integration: The integral of the peak(s) corresponds to the relative number of fluorine atoms in that environment.[20]

    • Coupling: Observe for coupling patterns (e.g., to ¹H or other ¹⁹F nuclei), which provide valuable structural information about adjacent atoms.[21][22]

    • Purity: The absence of extraneous fluorine-containing signals is a strong indicator of sample purity.[19] The technique is highly specific and can be used for quantitative analysis.[19][21]

Future Directions and Conclusion

The strategic use of fluorinated benzamides continues to be a highly productive area of drug discovery. Advances in synthetic chemistry, particularly in late-stage fluorination, are expanding the toolkit available to medicinal chemists, allowing for the introduction of fluorine at later stages of a synthetic route, which can accelerate the generation of diverse compound libraries.[4]

Furthermore, the use of fluorine-18, a positron-emitting isotope, in benzamide structures is enabling the development of novel PET imaging agents for diagnostics and for studying drug distribution and target engagement in vivo.[6][7]

References

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzamide: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design. These modifications can profoundly influence a compound's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethoxy (-OCF3) and fluoro (-F) groups, in particular, are of significant interest. This guide focuses on 2-Fluoro-4-(trifluoromethoxy)benzamide, a molecule that combines these key functionalities, making it a valuable building block for the synthesis of novel therapeutic agents.

The trifluoromethoxy group often enhances a molecule's ability to penetrate cellular membranes and can improve its metabolic stability, leading to a longer half-life in biological systems.[1] The fluorine atom, a strong electron-withdrawing group, can modulate the electronic properties of the aromatic ring, influencing its interactions with target proteins.[2] The benzamide core is a common feature in a wide range of biologically active compounds.[3] The strategic placement of these groups in this compound creates a versatile scaffold for library synthesis and lead optimization in drug discovery programs.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic pathway, and its potential applications in medicinal chemistry, grounded in the established roles of its constituent functional groups.

Physicochemical Properties and Structural Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1240257-18-4CymitQuimica
Molecular Formula C8H5F4NO2CymitQuimica
Molecular Weight 223.12 g/mol CymitQuimica
Appearance White to off-white solid (typical)General chemical supplier information
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.Inferred from structure

Proposed Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively reported in peer-reviewed literature, a logical and efficient synthesis can be proposed based on well-established organic chemistry principles. The following multi-step synthesis starts from the readily available precursor, 4-(trifluoromethoxy)aniline.

Experimental Workflow: A Hypothesized Synthetic Route

Synthesis_Workflow A 4-(Trifluoromethoxy)aniline B Sandmeyer Reaction (Diazotization followed by Iodination) A->B 1. NaNO2, HCl 2. KI C 1-Iodo-4-(trifluoromethoxy)benzene B->C D Fluorination (Halex Reaction) C->D KF, high temp. E 1-Fluoro-4-(trifluoromethoxy)benzene D->E F Friedel-Crafts Acylation or Formylation E->F Acyl chloride/anhydride or CO/HCl, AlCl3 G 2-Acyl/Formyl-1-fluoro-4-(trifluoromethoxy)benzene F->G H Oxidation G->H KMnO4 or other oxidant I 2-Fluoro-4-(trifluoromethoxy)benzoic acid H->I J Amide Formation (e.g., with SOCl2 then NH3) I->J 1. SOCl2 or other activating agent 2. NH3 or NH4OH K This compound J->K

Caption: A proposed multi-step synthetic workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of 1-Iodo-4-(trifluoromethoxy)benzene

  • Diazotization: Dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the diazonium salt solution to the potassium iodide solution.

  • Allow the reaction to warm to room temperature and then heat gently to complete the decomposition of the diazonium salt.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-iodo-4-(trifluoromethoxy)benzene.

Step 2: Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene

  • Halex Reaction: In a high-boiling point aprotic solvent (e.g., sulfolane), combine 1-iodo-4-(trifluoromethoxy)benzene with an excess of potassium fluoride.

  • Heat the mixture to a high temperature (typically >200 °C) to facilitate the nucleophilic aromatic substitution (Halex reaction).

  • Monitor the reaction by GC-MS or TLC. Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

  • Purify the product by distillation to obtain 1-fluoro-4-(trifluoromethoxy)benzene.

Step 3: Introduction of a Carbonyl Group at the 2-position

  • Friedel-Crafts Acylation: To a solution of 1-fluoro-4-(trifluoromethoxy)benzene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane), add an acylating agent (e.g., acetyl chloride) dropwise at low temperature.

  • Alternatively, a formyl group can be introduced via a Gattermann-Koch or Vilsmeier-Haack reaction.

  • After the reaction is complete, quench the reaction by pouring it onto ice and acid.

  • Extract the product, wash, dry, and purify by chromatography or crystallization.

Step 4: Oxidation to the Carboxylic Acid

  • Dissolve the 2-acyl/formyl-1-fluoro-4-(trifluoromethoxy)benzene from the previous step in a suitable solvent.

  • Add a strong oxidizing agent, such as potassium permanganate, and heat the reaction mixture.

  • After the oxidation is complete (indicated by the disappearance of the purple color of permanganate), filter off the manganese dioxide.

  • Acidify the filtrate to precipitate the 2-fluoro-4-(trifluoromethoxy)benzoic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 5: Amide Formation

  • Acid Activation: Convert the 2-fluoro-4-(trifluoromethoxy)benzoic acid to the more reactive acid chloride by treating it with thionyl chloride (SOCl2) or oxalyl chloride.

  • Amination: Bubble ammonia gas through a solution of the acid chloride in an inert solvent, or add the acid chloride to a solution of ammonium hydroxide.

  • Alternatively, use a coupling reagent such as DCC or EDC to directly couple the carboxylic acid with ammonia.

  • Isolate the crude this compound and purify by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a fluoro, a trifluoromethoxy, and a benzamide group suggests that this compound is a highly valuable scaffold for the development of new drugs across various therapeutic areas.

Logical Relationship of Structural Features to Biological Activity

Structure_Activity_Relationship cluster_0 Structural Features of This compound cluster_1 Predicted Physicochemical & Biological Properties A 2-Fluoro Group D Modulated pKa and Electron Distribution A->D B 4-Trifluoromethoxy Group E Enhanced Lipophilicity & Membrane Permeability B->E F Increased Metabolic Stability B->F C Benzamide Core G Hydrogen Bonding Capacity C->G H Potential for Diverse Biological Interactions C->H J Enhanced Target Binding Affinity and Specificity D->J I Improved Pharmacokinetic Profile E->I F->I G->J H->J

Caption: The interplay of structural features and their predicted impact on biological properties.

  • Oncology: The trifluoromethoxy group is present in several kinase inhibitors and other anticancer agents. This scaffold could be used to synthesize new compounds targeting various signaling pathways implicated in cancer.

  • Neuroscience: The ability of the trifluoromethoxy group to enhance CNS penetration makes this building block attractive for the development of drugs targeting neurological disorders.

  • Infectious Diseases: The benzamide scaffold is found in some antimicrobial and antiviral drugs. Novel derivatives could be synthesized and screened for activity against a range of pathogens.

Conclusion

This compound represents a strategically designed building block for medicinal chemistry. While detailed biological data on this specific molecule is not widely published, the well-documented roles of its constituent functional groups strongly suggest its utility in the synthesis of novel, biologically active compounds with potentially improved pharmacokinetic and pharmacodynamic profiles. The proposed synthetic route provides a practical framework for its preparation, enabling its use in drug discovery and development programs. As the demand for more effective and safer therapeutics continues to grow, the importance of such fluorinated scaffolds in the medicinal chemist's toolbox cannot be overstated.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed, field-proven protocols for the synthesis of 2-Fluoro-4-(trifluoromethoxy)benzamide derivatives, a scaffold of significant interest in medicinal chemistry and drug development. The inclusion of fluorine and trifluoromethoxy groups in molecular scaffolds can profoundly enhance biological and physicochemical properties, including metabolic stability, binding affinity, and membrane permeability.[1][2][3] This document outlines two primary, robust synthetic methodologies: direct amide coupling using carbodiimide reagents and a two-step approach via an acyl chloride intermediate. We offer in-depth explanations for experimental choices, detailed step-by-step protocols, purification strategies, and characterization guidelines to ensure reproducible and high-yield synthesis for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Benzamides

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[2] The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to increase lipophilicity and metabolic stability, while the ortho-fluoro substituent can influence molecular conformation and pKa, leading to improved potency and selectivity.[1][2] The this compound core is therefore a privileged structure found in a variety of biologically active compounds.[4][5]

The primary challenge in synthesizing these derivatives lies in the efficient formation of the amide bond. A direct reaction between the parent carboxylic acid, 2-Fluoro-4-(trifluoromethoxy)benzoic acid, and an amine is generally inefficient due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[6] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This guide details the two most effective strategies to achieve this activation.

General Synthetic Workflow

The synthesis of this compound derivatives is primarily achieved by forming an amide bond between the core carboxylic acid and a selected primary or secondary amine. The overall logical flow involves activating the carboxylic acid to facilitate nucleophilic attack by the amine.

G Acid 2-Fluoro-4-(trifluoromethoxy)benzoic acid Method1 Method A: Carbodiimide Coupling Acid->Method1 Method2 Method B: Acyl Chloride Formation Acid->Method2 Amine Primary or Secondary Amine (R1R2NH) Amine->Method1 Product Target Benzamide Derivative Method1->Product Method2->Product Purification Purification (Workup, Crystallization) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Overall workflow for benzamide derivative synthesis.

Protocol I: Direct Amide Synthesis via Carbodiimide Coupling

This method is widely favored for its operational simplicity, mild reaction conditions, and broad substrate scope. It involves the in situ activation of the carboxylic acid using a carbodiimide coupling agent, often in the presence of an additive to improve efficiency and minimize side reactions.

Causality and Expertise: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine. However, the O-acylisourea can rearrange to a stable N-acylurea byproduct, terminating the reaction.[8] To prevent this and also to reduce potential racemization of chiral starting materials, an additive such as 1-Hydroxybenzotriazole (HOBt) is crucial.[8][9] HOBt intercepts the O-acylisourea to form an active ester intermediate, which is more stable and reacts cleanly with the amine to yield the desired amide.[8][9]

G Start Dissolve Acid, Amine, & HOBt in Anhydrous Solvent Cool Cool Reaction Mixture to 0°C (Ice Bath) Start->Cool Step 1 AddEDC Add EDC·HCl (Portion-wise) Cool->AddEDC Step 2 Stir Stir at 0°C for 30 min, then Warm to Room Temp. AddEDC->Stir Step 3 Monitor Monitor Reaction (TLC / LC-MS) Stir->Monitor Step 4 Monitor->Stir Incomplete Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify Purify Product (Crystallization / Chromatography) Workup->Purify Step 5

Caption: Experimental workflow for EDC/HOBt mediated coupling.

Detailed Experimental Protocol (EDC/HOBt Coupling)

Materials:

  • 2-Fluoro-4-(trifluoromethoxy)benzoic acid

  • Amine (primary or secondary), 1.1 - 1.2 equivalents

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), 1.2 - 1.5 equivalents

  • HOBt (1-Hydroxybenzotriazole), 1.1 - 1.2 equivalents

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)

  • Non-nucleophilic base (e.g., DIPEA or Et₃N), 2-3 equivalents (only if starting with an amine salt)

  • Saturated aqueous NaHCO₃ solution, 1 M HCl solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.1 eq.).

  • Dissolve the solids in a minimal amount of anhydrous DMF (or DCM). If an amine salt (e.g., hydrochloride) is used, add DIPEA (2.5 eq.) to the mixture.

  • Cool the stirred solution to 0°C using an ice bath.

  • Add EDC·HCl (1.2 eq.) to the reaction mixture in small portions over 5-10 minutes. A slight exotherm may be observed.

  • Maintain the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[10]

Representative Data & Troubleshooting
EntryAmineSolventTime (h)Yield (%)Purity (%)
1BenzylamineDMF1692>98
2AnilineDCM2488>97
3MorpholineDMF1895>99
4(R)-1-PhenylethanamineDCM2490>98

Troubleshooting Common Issues:

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction; Hydrolysis of activated intermediate.Ensure anhydrous conditions using dry solvents.[8] Increase reaction time or consider a more powerful coupling agent like HATU for sterically hindered substrates.[7][8]
N-acylurea Side Product Rearrangement of O-acylisourea intermediate.Ensure HOBt is used.[8] Consider running the reaction in a less polar solvent like DCM if solubility allows.[8]
Difficult Purification Water-soluble urea byproduct (EDU) from EDC.Perform thorough aqueous washes as described in the workup. EDU is generally water-soluble and can be removed effectively.

Protocol II: Synthesis via Acyl Chloride Intermediate

This classic, robust two-step method involves converting the carboxylic acid to a highly reactive acyl chloride, which then reacts rapidly with the amine. This approach is often faster and higher-yielding but the reagents are harsh and may not be suitable for substrates with sensitive functional groups.[11]

Causality and Expertise: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid's hydroxyl group into an excellent leaving group.[12][13] The resulting acyl chloride is a powerful electrophile that reacts exothermically with amines.[13] A catalytic amount of DMF is often used with oxalyl chloride to generate the Vilsmeier reagent in situ, which is the active catalytic species. The subsequent reaction with the amine is typically performed under Schotten-Baumann conditions (in the presence of a base like pyridine or aqueous NaOH) to neutralize the HCl byproduct, which would otherwise protonate the starting amine.[8]

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation Start1 Combine Acid & Solvent (e.g., Toluene) AddSOCl2 Add SOCl₂ (excess) & cat. DMF Start1->AddSOCl2 Reflux Heat to Reflux (e.g., 80°C) AddSOCl2->Reflux Evaporate Remove Excess SOCl₂ (Vacuum Distillation) Reflux->Evaporate Intermediate 2-Fluoro-4-(trifluoromethoxy) benzoyl chloride Evaporate->Intermediate AddAcylCl Add Acyl Chloride (Dropwise) Intermediate->AddAcylCl Start2 Dissolve Amine & Base (e.g., Pyridine) in Solvent Cool Cool to 0°C Start2->Cool Cool->AddAcylCl Stir Stir at RT AddAcylCl->Stir Workup Aqueous Workup & Purification Stir->Workup

Caption: Workflow for synthesis via an acyl chloride.

Detailed Experimental Protocol (Acyl Chloride Method)

Step A: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride

Materials:

  • 2-Fluoro-4-(trifluoromethoxy)benzoic acid

  • Thionyl chloride (SOCl₂), ~3-5 equivalents

  • Anhydrous Toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount (1-2 drops)

  • Apparatus for reflux with protection from moisture (drying tube)

Procedure:

  • Place 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Add anhydrous toluene and a catalytic drop of DMF.

  • Slowly add thionyl chloride (3.0 eq.) to the stirred suspension.

  • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.

  • The resulting crude 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a high-boiling liquid or low-melting solid and is typically used in the next step without further purification.

Step B: Amide Formation

Materials:

  • Crude 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride from Step A

  • Amine (primary or secondary), 1.1 equivalents

  • Anhydrous DCM or THF

  • Base (e.g., Pyridine or Triethylamine), 1.5 - 2.0 equivalents

  • Apparatus for stirring at 0°C

Procedure:

  • In a separate flask, dissolve the amine (1.1 eq.) and pyridine (2.0 eq.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 3.1 (Step 7-10). Purification is typically achieved via recrystallization or column chromatography.

Purification and Characterization

Purification Strategy: The choice of purification depends on the physical properties of the final amide.

  • Recrystallization: This is often the method of choice for solid amides.[10] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or acetonitrile.

  • Aqueous Workup: Crucial for removing unreacted starting materials and reagents. Acidic washes (e.g., 1M HCl) remove excess amine and basic catalysts, while basic washes (e.g., NaHCO₃ or NaOH) remove any unreacted carboxylic acid.

  • Flash Chromatography: Used for oils or solids that do not crystallize well. A gradient of ethyl acetate in hexanes is a common eluent system.

Characterization: The identity and purity of the synthesized this compound derivatives should be confirmed by a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR Disappearance of the broad carboxylic acid proton signal (>10 ppm). Appearance of a broad singlet or triplet for the amide N-H proton (typically 7-9 ppm). Signals corresponding to the aromatic protons and the R-groups from the amine.
¹³C NMR A signal for the amide carbonyl carbon (C=O) typically in the range of 160-170 ppm. Signals for the aromatic carbons, noting the characteristic C-F and C-CF₃ couplings.
¹⁹F NMR Two distinct signals: one for the aromatic C-F group and a second for the -OCF₃ group. The chemical shifts and coupling patterns are diagnostic.
Mass Spec (MS) The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.

Conclusion

The synthesis of this compound derivatives is readily achievable through well-established amide bond forming reactions. The choice between a direct carbodiimide coupling and a two-step acyl chloride protocol depends on the substrate's sensitivity, desired scale, and available reagents. The EDC/HOBt coupling method offers milder conditions and is suitable for a wider range of functionalized amines. The acyl chloride method, while harsher, is often faster and highly effective for less complex substrates. By following the detailed protocols and troubleshooting guides provided herein, researchers can confidently and efficiently synthesize these valuable compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Antibacterial Discovery and Evaluation of 2-Fluoro-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents.

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of new chemical entities (NCEs) with novel mechanisms of action. Benzamides have emerged as a promising class of compounds with antibacterial properties.[1] This document provides a detailed guide for the investigation of 2-Fluoro-4-(trifluoromethoxy)benzamide , a fluorinated benzamide derivative, as a potential antibacterial drug candidate. The strategic incorporation of fluorine and a trifluoromethoxy group can significantly enhance metabolic stability, membrane permeability, and target binding affinity, making this compound a compelling starting point for a drug discovery campaign.

This guide is structured to lead researchers through a logical, stepwise workflow, from initial screening to preliminary mechanism of action (MoA) and structure-activity relationship (SAR) studies. Each protocol is designed to be self-validating and is accompanied by expert insights into the rationale behind experimental choices.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to any drug discovery program.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1240257-18-4
Molecular Formula C8H5F4NO2Derived
Molecular Weight 223.13 g/mol Derived
Structure N/A

Note: Data for the closely related compound 2-Fluoro-4-(trifluoromethyl)benzamide (CAS 207853-64-3) is available and can serve as a reference point for physicochemical properties.[2]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Based on data for similar benzamides, it may cause skin, eye, and respiratory irritation.[3][4] All manipulations should be performed in a well-ventilated fume hood.

Part 1: Initial Antibacterial Activity Screening

The first step is to determine if this compound possesses intrinsic antibacterial activity against a panel of clinically relevant bacteria.

Workflow for Primary Antibacterial Screening

Antibacterial_Screening_Workflow cluster_0 Phase 1: Initial Screening Start Prepare Stock Solution of Compound MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Broth Microdilution Panel Screen against ESKAPE Pathogen Panel MIC->Panel MBC Determine Minimum Bactericidal Concentration (MBC) Panel->MBC For active strains Result Identify Spectrum of Activity MBC->Result

Caption: Workflow for initial antibacterial screening of the target compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay identifies the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5] It is the gold-standard method for quantitative susceptibility testing.

Rationale: Broth microdilution is a cost-effective, high-throughput method that provides a quantitative endpoint (the MIC value), allowing for direct comparison between compounds and bacterial strains.[6][7]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (sterile, U-bottom)

  • Bacterial strains (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Bacterial Inoculum Preparation: Culture bacteria overnight on appropriate agar plates. Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10^5 CFU/mL in the assay plate.

  • Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 2 µL of the compound stock solution to the first column of wells. This will be your starting concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[8] This can be determined by visual inspection or by reading the optical density at 600 nm.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.[5]

Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC confirms bacterial killing (bactericidal activity). An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal action.[9]

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Part 2: Elucidating the Mechanism of Action (MoA)

Identifying the cellular target of a novel antibacterial is a critical step in its development. Benzamides have been reported to interfere with various cellular processes, including cell division by targeting the FtsZ protein.[10]

Hypothesized MoA and Investigative Workflow

Based on existing literature for related benzamides, a primary hypothesis is that this compound inhibits bacterial cell division.[10]

MoA_Investigation_Workflow cluster_1 Phase 2: MoA Studies Start Active Compound from Primary Screen Macro Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) Start->Macro Membrane Membrane Permeability Assay Start->Membrane Microscopy Cell Morphology Analysis (Microscopy) Start->Microscopy Target Identify Broad Pathway Macro->Target Membrane->Target Microscopy->Target Filamentation suggests cell division inhibition FtsZ_Assay FtsZ Polymerization Assay (In Vitro) Target->FtsZ_Assay If cell division is implicated Final_Target Confirm Specific Target FtsZ_Assay->Final_Target

Caption: A workflow for investigating the mechanism of action.

Protocol 3: Macromolecular Synthesis Inhibition Assay

This assay helps to quickly identify which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the compound.

Rationale: By measuring the incorporation of radiolabeled precursors into macromolecules in the presence of the test compound, one can rapidly narrow down the potential cellular targets.

Materials:

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213)

  • [³H]-thymidine (for DNA synthesis)

  • [³H]-uridine (for RNA synthesis)

  • [³H]-leucine (for protein synthesis)

  • [¹⁴C]-N-acetylglucosamine (for peptidoglycan synthesis)

  • Test compound and control antibiotics (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Chloramphenicol for protein, Vancomycin for cell wall)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow a bacterial culture to early logarithmic phase.

  • Aliquot the culture into tubes.

  • Add the test compound at a concentration of 4x MIC. Include positive controls for each pathway and a no-drug control.

  • Immediately add the specific radiolabeled precursor to each corresponding tube.

  • Incubate for a short period (e.g., 30-60 minutes) at 37°C.

  • Stop the incorporation by adding cold 5% TCA.

  • Precipitate the macromolecules on ice.

  • Collect the precipitate by filtering through glass fiber filters.

  • Wash the filters with cold TCA and ethanol.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Interpretation: A significant reduction in the incorporation of a specific radiolabeled precursor compared to the no-drug control indicates inhibition of that particular pathway.[11][12]

Protocol 4: Cell Morphology Analysis via Microscopy

Rationale: Visualizing changes in bacterial cell morphology can provide strong clues about the MoA. For example, compounds that inhibit cell division often cause cell filamentation.[10]

Procedure:

  • Grow bacteria in the presence of the test compound at sub-MIC (0.5x MIC) and inhibitory (2x MIC) concentrations.

  • After a few hours of incubation, harvest the cells.

  • Stain the cells with a membrane dye (e.g., FM4-64) and a DNA dye (e.g., DAPI).

  • Visualize the cells using fluorescence microscopy.

  • Observation: Look for changes in cell length, shape, and chromosome segregation compared to untreated control cells. Elongated, filamentous cells are a hallmark of FtsZ inhibition.[10]

Part 3: Structure-Activity Relationship (SAR) Studies

Once initial activity and a potential MoA are established, SAR studies are crucial for optimizing the lead compound to improve potency and drug-like properties.

Logical Flow for SAR Development

SAR_Workflow cluster_2 Phase 3: Lead Optimization Start Initial Hit Compound This compound Design Design Analogs by Modifying Key Positions (R1, R2, R3) Start->Design Synth Synthesize Analog Library Design->Synth Screen Screen Analogs for MIC and Cytotoxicity Synth->Screen Analyze Analyze SAR Data Screen->Analyze Potency & Safety Data Analyze->Design Iterative Refinement Optimized Optimized Lead Candidate Analyze->Optimized

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Protocol 5: Analog Synthesis and Evaluation

Rationale: Systematically modifying different parts of the molecule helps to identify which chemical features are essential for antibacterial activity. The trifluoromethoxy group is often associated with potent biological activity.[9]

Synthetic Strategy:

  • Benzamide Core: Maintain the core benzamide structure.

  • Position 2 (Fluoro group): Synthesize analogs where the fluorine is replaced with other halogens (Cl, Br) or small alkyl groups to probe steric and electronic requirements.

  • Position 4 (Trifluoromethoxy group): This is a key group. Synthesize analogs with related fluorinated groups like trifluoromethyl (-CF₃), trifluoromethylthio (-SCF₃), and pentafluorosulfanyl (-SF₅), which have shown potent activity in other scaffolds.[9] Also explore non-fluorinated ether analogs (e.g., -OCH₃) to confirm the importance of the fluorine atoms.

  • Amide Group: Synthesize N-alkylated and N-arylated analogs to explore potential interactions with the target protein and to modulate physicochemical properties.

Evaluation:

  • Each synthesized analog must be subjected to the same antibacterial screening cascade as the parent compound (Protocol 1 and 2).

  • Simultaneously, cytotoxicity assays (e.g., against HepG2 or HEK293 cell lines) should be run to determine the selectivity index (SI = Cytotoxic Concentration / MIC). A high SI is desirable.

  • The results should be tabulated to clearly show how modifications to the structure affect antibacterial potency and toxicity, thereby guiding the next round of analog design.

Conclusion and Future Directions

This document outlines a comprehensive, field-proven strategy for evaluating this compound as a potential antibacterial drug discovery lead. By following these protocols, researchers can systematically assess its spectrum of activity, elucidate its mechanism of action, and embark on a data-driven lead optimization campaign. Positive outcomes from this workflow would warrant progression to more advanced studies, including resistance frequency determination, in vivo efficacy models, and detailed ADME/Tox profiling.

References

Application Notes & Protocols: Evaluating 2-Fluoro-4-(trifluoromethoxy)benzamide in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzamide Scaffold as a Privileged Structure in Oncology

The benzamide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets through hydrogen bonding and aromatic interactions.[1] Its derivatives have been successfully developed into therapies for various diseases, and the oncology landscape is no exception. Fluorinated benzamides, in particular, have garnered significant attention. The strategic incorporation of fluorine atoms can modulate key drug-like properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2]

While direct, extensive research on 2-Fluoro-4-(trifluoromethoxy)benzamide in oncology is emerging, its structural components—a fluorinated benzamide core—are present in compounds exhibiting significant anticancer potential. For instance, novel benzamide derivatives have been shown to reverse multidrug resistance in colon cancer cell lines by inhibiting the ABCG2 transporter.[3] Furthermore, derivatives of 4-(trifluoromethoxy)benzamide have demonstrated cytotoxic effects against human lung cancer cells.[4] These precedents establish a strong rationale for investigating this compound as a novel scaffold or lead compound in anticancer drug discovery.

This document provides a comprehensive guide for researchers embarking on the evaluation of this and similar compounds. It outlines a logical, stepwise workflow from initial in vitro screening to preliminary in vivo efficacy assessment, supported by detailed, field-tested protocols.

Proposed Investigational Workflow

A systematic approach is crucial for evaluating a novel chemical entity. The following workflow provides a roadmap for characterizing the anticancer potential of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Efficacy A Compound Preparation (Solubilization & Dilution) B Cell Viability & Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B Treat Cancer Cell Lines C Select Potent Hits (Determine IC50 Values) B->C Analyze Dose-Response D Apoptosis & Cell Cycle Assays (Flow Cytometry) C->D Investigate Mode of Death E Migration & Invasion Assays (Transwell / Wound Healing) C->E Assess Metastatic Potential F Target Identification & Validation (Western Blot, Kinase Assays) D->F Probe Signaling Pathways G Establish Xenograft Model (Subcutaneous Implantation) F->G Validate In Vitro Hits H Compound Formulation & Dosing G->H I Tumor Growth Inhibition Study H->I J Toxicity & Biomarker Analysis I->J G cluster_0 Cancer Cell Membrane ABCG2 ABCG2 Efflux Pump Drug Binding Site Chemo Chemotherapeutic Drug ABCG2->Chemo Pumps Out Chemo->ABCG2:f0 Efflux Drug Efflux (Resistance) Accumulation Intracellular Drug Accumulation (Apoptosis) Chemo->Accumulation Compound 2-Fluoro-4- (trifluoromethoxy)benzamide Compound->ABCG2:f0 Blocks

References

2-Fluoro-4-(trifluoromethoxy)benzamide as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: 2-Fluoro-4-(trifluoromethoxy)benzamide as a Versatile Building Block for Modern Heterocyclic Synthesis

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound in the synthesis of complex heterocyclic scaffolds. We will delve into the unique reactivity imparted by its specific functional groups and provide detailed, field-proven protocols for its use.

Introduction: The Strategic Advantage of Fluorinated Scaffolds

In contemporary drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) are particularly valued for their ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5]

This compound is a building block of significant interest as it combines three key pharmacophoric elements:

  • The Trifluoromethoxy (-OCF3) Group: Considered one of the most lipophilic substituents, it enhances membrane permeability and provides exceptional metabolic stability by shielding against enzymatic degradation.[1][3]

  • The ortho-Fluoro (-F) Group: This group is more than just a simple substituent. Its strong inductive electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a critical feature for the construction of fused heterocyclic systems.

  • The Benzamide Moiety: A versatile functional handle that can participate in a wide array of cyclization and condensation reactions.

This guide will focus on a powerful and practical application of this building block: the transition-metal-free synthesis of quinazolin-4-ones, a privileged scaffold in medicinal chemistry.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is key to exploiting its synthetic potential.

PropertyDataSource
Molecular Formula C₈H₅F₄NO₂[6]
Molecular Weight 223.12 g/mol [6]
CAS Number 1240257-18-4[6]
Appearance Typically a white to off-white solid
Key Reactive Sites Amide (N-H, C=O), Aryl C-F bond, Aryl C-H
The Dual Role of the ortho-Fluoro Substituent

The fluorine atom at the C2 position is the linchpin of this building block's utility in many heterocyclic syntheses. While halogens are generally deactivating groups in electrophilic aromatic substitution, their role in nucleophilic aromatic substitution (SNAr) is activating.

G caption Logical flow of the ortho-fluoro group's reactivity.

This strong inductive pull makes the ipso-carbon (C2) highly electrophilic and susceptible to attack by nucleophiles, which is the foundational principle of the protocols described below.

Core Application: Synthesis of Quinazolin-4-ones

Quinazolin-4-ones are a vital class of N-heterocycles found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities.[7] The reaction of ortho-fluorobenzamides with amides provides a direct, efficient, and transition-metal-free route to this scaffold.[7][8][9]

General Reaction Scheme

The overall transformation is a two-step, one-pot process:

  • A base-promoted SNAr reaction between this compound and a primary amide.

  • An intramolecular cyclization (condensation) of the resulting intermediate to form the quinazolin-4-one ring.

G start This compound + Primary Amide (R-CONH2) step1 Step 1: SNAr Reaction (Base, DMSO, Heat) start->step1 intermediate Intermediate (N-Acylanthranilamide derivative) step1->intermediate step2 Step 2: Intramolecular Cyclization (Loss of H2O) intermediate->step2 product Final Product (Substituted Quinazolin-4-one) step2->product caption General workflow for quinazolin-4-one synthesis.

Detailed Protocol: Synthesis of 2-Phenyl-7-(trifluoromethoxy)quinazolin-4(3H)-one

This protocol is adapted from established methodologies for the synthesis of quinazolinones from ortho-fluorobenzamides.[7][8]

Materials & Reagents
  • This compound

  • Benzamide

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath, and standard laboratory glassware.

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

    • Add benzamide (1.5 mmol, 1.5 eq).

    • Add Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq).

    • Under a nitrogen or argon atmosphere, add anhydrous DMSO (5 mL).

  • Reaction Execution:

    • Begin vigorous stirring to ensure the suspension is well-mixed.

    • Heat the reaction mixture to 135 °C using a pre-heated oil bath.

    • Maintain the temperature and allow the reaction to proceed for 12-24 hours.

    • Scientist's Note: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting benzamide.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water (25 mL).

    • Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

    • Combine the organic layers.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (1 x 20 mL) followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., Ethanol/water or EtOAc/hexanes) can be employed to yield the pure product.

Rationale and Scientific Insights (E-E-A-T)
  • Choice of Base (Cs₂CO₃): Cesium carbonate is a strong, non-nucleophilic base that is highly effective in this reaction. Its high solubility in DMSO and the "cesium effect" can accelerate SNAr reactions compared to other bases like K₂CO₃.[7][8] It effectively deprotonates the incoming benzamide, generating the active nucleophile.

  • Choice of Solvent (DMSO): DMSO is a polar aprotic solvent, which is ideal for SNAr reactions. It effectively solvates the cesium cation while leaving the benzamide anion relatively "naked" and highly nucleophilic. Its high boiling point is also necessary for the required reaction temperature.

  • Temperature (135 °C): The high temperature is necessary to overcome the activation energy for both the initial SNAr step and the subsequent dehydrative cyclization.

  • Trustworthiness of the Protocol: This protocol is self-validating as it follows a well-established and published synthetic route.[7][8][9] The expected product, a white solid, can be unequivocally identified by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) with characterization data similar to that reported for related quinazolinone structures.[7][8]

Safety and Troubleshooting

  • Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. DMSO can enhance skin absorption of other chemicals, so avoid skin contact.

  • Troubleshooting:

    • Low Yield: Ensure all reagents are anhydrous, particularly the DMSO. Water can inhibit the reaction. Consider increasing the reaction time or temperature slightly if starting material persists.

    • Side Products: Incomplete cyclization may leave the intermediate as a major impurity. An acidic workup or extending the reaction time can sometimes drive the cyclization to completion.

    • Purification Issues: If the product is difficult to separate from starting materials, a different solvent system for chromatography should be explored.

Conclusion

This compound is a powerful and versatile building block for constructing medicinally relevant heterocyclic cores. Its unique electronic properties, driven by the ortho-fluoro and para-trifluoromethoxy groups, enable efficient and direct synthetic routes like the one demonstrated for quinazolin-4-ones. By understanding the underlying principles of its reactivity, chemists can leverage this reagent to accelerate the synthesis of novel and complex molecules for drug discovery and development.

References

Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Fluoro-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-Fluoro-4-(trifluoromethoxy)benzamide as a key starting material. The inherent reactivity of the ortho-fluoro substituent, activated by the adjacent benzamide moiety, makes this a privileged scaffold for constructing diverse, high-value molecular architectures. We will delve into the strategic considerations behind reaction design, focusing on a robust, transition-metal-free approach to quinazolin-4-ones and exploring alternative catalytic pathways. The protocols are presented with in-depth explanations of the underlying chemical principles to empower researchers to adapt and innovate upon these methodologies.

Introduction: The Strategic Value of the Starting Material

This compound is a highly valuable building block in modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group is a bioisostere of a methoxy group but possesses significantly different electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1].

The true synthetic utility of this molecule, however, lies in the strategic placement of the fluorine atom ortho to the benzamide. This arrangement activates the aryl ring for Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom serves as an excellent leaving group. This reactivity provides a direct and efficient entry into a variety of fused heterocyclic systems, which are prominent motifs in numerous FDA-approved drugs and clinical candidates[2][3][4]. This guide will focus primarily on leveraging this SNAr reactivity for the synthesis of quinazolin-4-ones.

Workflow Overview: From Benzamide to Fused Heterocycles

The general strategy involves a two-step, one-pot process: an initial intermolecular reaction at the ortho-fluoro position followed by an intramolecular cyclization involving the benzamide nitrogen. This approach is modular, allowing for the introduction of diversity at various points of the scaffold.

Synthetic_Workflow cluster_0 Core Strategy A This compound B Nucleophile Addition (S_N_Ar Reaction) A->B + Nucleophile (e.g., Amide, Amidine) C Intermediate (e.g., N-Aroylanthranilamide) B->C D Intramolecular Cyclization (Condensation) C->D E Novel Heterocyclic Scaffold (e.g., Quinazolin-4-one) D->E

Caption: General workflow for heterocyclic synthesis.

Primary Protocol: Transition-Metal-Free Synthesis of Quinazolin-4-ones

Quinazolin-4-ones are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities[2][3]. The following protocol details a highly efficient, one-pot synthesis of this scaffold via a base-promoted SNAr reaction followed by cyclization. This method avoids the cost and potential toxicity associated with transition-metal catalysts.

Scientific Principle & Mechanistic Insight

The reaction proceeds through two key stages:

  • SNAr Reaction: A primary amide, acting as the nucleophile, is deprotonated by a strong base (e.g., Cesium Carbonate). The resulting anion attacks the carbon atom bearing the fluorine. This attack is highly favored due to the electron-withdrawing effects of both the ortho-benzamide and the para-trifluoromethoxy groups, which stabilize the negatively charged Meisenheimer intermediate. Subsequent loss of the fluoride ion yields an N-acylanthanilamide intermediate.

  • Intramolecular Cyclization: Under the high-temperature conditions, the newly formed intermediate undergoes a dehydrative intramolecular cyclization. The nitrogen of the primary amide attacks the carbonyl carbon of the benzamide, ultimately forming the stable, six-membered quinazolinone ring system.

Cesium carbonate (Cs₂CO₃) is a particularly effective base for this transformation. Its high solubility in polar aprotic solvents like DMSO and the "soft" nature of the cesium cation are thought to enhance the nucleophilicity of the reacting amide[2][4].

Detailed Experimental Protocol

This protocol describes the synthesis of 2-Phenyl-7-(trifluoromethoxy)quinazolin-4(3H)-one .

Materials:

  • This compound

  • Benzamide

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Add Benzamide (1.5 mmol, 1.5 eq) and Cesium Carbonate (2.5 mmol, 2.5 eq).

  • Under a nitrogen or argon atmosphere, add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 135 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water (50 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity[2][3].

Reaction Parameters and Expected Outcomes
ParameterRecommended ValueRationale / Expert Notes
Starting Benzamide 1.0 eqLimiting reagent.
Nucleophilic Amide 1.5 - 2.5 eqUsing an excess drives the initial SNAr reaction to completion.
Base Cs₂CO₃ (2.5 - 4.0 eq)Strong, non-nucleophilic base. K₂CO₃ can be used but may result in lower yields or longer reaction times[2].
Solvent Anhydrous DMSOHigh-boiling polar aprotic solvent is crucial for both SNAr and the high-temperature cyclization.
Temperature 135 °CRequired to overcome the activation energy for both the SNAr and the final dehydrative cyclization step.
Time 12 - 24 hReaction should be monitored for completion.
Expected Yield 60 - 85%Yields are substrate-dependent but generally good to excellent for this transformation[3].

Alternative Pathway: Copper-Catalyzed Synthesis of Quinazolin-4-ones

As an alternative to the high-temperature, base-promoted method, a transition-metal-catalyzed approach can be employed. Copper catalysis, in particular, offers a complementary route for constructing quinazolin-4-ones from 2-halobenzamides and nitriles[5][6].

Scientific Principle

This reaction involves a copper-catalyzed nucleophilic addition of the benzamide nitrogen to a nitrile, followed by an intramolecular SNAr cyclization[5]. The copper(I) or copper(II) catalyst acts as a Lewis acid, coordinating to the nitrile's cyano group. This coordination activates the nitrile towards nucleophilic attack by the benzamide. The resulting intermediate then undergoes an intramolecular cyclization, displacing the ortho-fluorine to form the final quinazolinone product. This method allows for the incorporation of the C2-substituent of the quinazolinone from a readily available nitrile.

Copper_Catalysis_Workflow cluster_1 Copper-Catalyzed Strategy A This compound B Cu-Catalyzed Nitrile Addition A->B + R-CN Cu(OAc)₂, tBuOK C Intermediate B->C D Intramolecular S_N_Ar Cyclization C->D E 2-Substituted Quinazolin-4-one D->E

Caption: Copper-catalyzed synthesis from a nitrile.

Proposed Experimental Protocol

This protocol describes the synthesis of 2-Methyl-7-(trifluoromethoxy)quinazolin-4(3H)-one .

Materials:

  • This compound

  • Acetonitrile (CH₃CN)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous tert-butanol (tBuOH)

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol, 1.0 eq), Cu(OAc)₂ (0.1 mmol, 10 mol%), and tBuOK (2.0 mmol, 2.0 eq).

  • Add anhydrous tBuOH (3 mL) and Acetonitrile (5.0 mmol, 5.0 eq).

  • Seal the tube and heat the mixture at 120 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography to obtain the desired product[5].

Conclusion

This compound is a powerful and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing complex scaffolds like quinazolin-4-ones through both transition-metal-free and catalytic approaches. The principles discussed—leveraging SNAr reactivity and strategic cyclization—can be broadly applied to the design and synthesis of novel molecular entities for drug discovery programs.

References

Application Notes and Protocols for High-Throughput Screening of 2-Fluoro-4-(trifluoromethoxy)benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-Fluoro-4-(trifluoromethoxy)benzamide analogs. This document offers detailed protocols for both biochemical and cell-based assays, focusing on the identification of novel modulators of key enzyme families implicated in cancer, neurodegenerative disorders, and infectious diseases. The protocols are designed to be robust, scalable, and amenable to automation, ensuring high-quality data generation for hit identification and lead optimization campaigns.

The benzamide scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of biological targets.[1] The specific substitutions of a fluorine atom at the 2-position and a trifluoromethoxy group at the 4-position of the benzamide ring suggest that these analogs may exhibit potent and selective activity, particularly as enzyme inhibitors. Structure-activity relationship studies of similar benzamide derivatives have highlighted their potential as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), two important classes of epigenetic-modifying enzymes.[2][3][4][5][6] Therefore, the primary focus of these application notes will be on HTS assays for identifying HDAC and SIRT2 inhibitors. Additionally, a protocol for antimicrobial screening is included as a potential secondary application for this compound class.

Section 1: Biochemical High-Throughput Screening for HDAC and SIRT2 Inhibitors

Biochemical assays are fundamental in primary screening campaigns to identify direct inhibitors of enzyme activity.[7] Fluorescence-based readouts are particularly well-suited for HTS due to their high sensitivity and compatibility with miniaturized formats.[8][9]

Rationale for Targeting HDACs and SIRT2

Histone deacetylases (HDACs) and Sirtuin 2 (SIRT2) are critical regulators of cellular processes through the deacetylation of histone and non-histone proteins. Dysregulation of their activity is linked to the pathogenesis of cancer and neurodegenerative diseases.[10][11] Benzamide-containing compounds have been successfully developed as HDAC inhibitors, making this a logical starting point for screening this compound analogs.[2][12] Similarly, certain benzamide derivatives have shown inhibitory activity against SIRT2, a class III NAD+-dependent deacetylase.[5][6]

HTS Assay for HDAC Inhibitors using Fluorescence Polarization (FP)

This protocol describes a competitive binding assay using fluorescence polarization to identify compounds that displace a fluorescently labeled ligand from the active site of an HDAC enzyme.[13]

Assay Principle: A fluorescently labeled, known HDAC inhibitor (tracer) binds to the HDAC enzyme, resulting in a high FP signal due to the slower tumbling of the large enzyme-tracer complex. Small molecule inhibitors from the screening library that bind to the same site will displace the tracer, leading to a decrease in the FP signal as the free tracer tumbles more rapidly.

Experimental Workflow: HDAC FP-Based HTS

HTS_Workflow_HDAC_FP cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Library Plate (384-well) Dispense_Compound Dispense Compounds (nL volume) Compound_Plate->Dispense_Compound Acoustic Dispensing Reagent_Prep Reagent Preparation (HDAC Enzyme, Fluorescent Tracer) Dispense_Enzyme Add HDAC Enzyme Reagent_Prep->Dispense_Enzyme Assay_Plate Assay Plate (384-well, black) Incubate_1 Incubate (Compound-Enzyme Binding) Assay_Plate->Incubate_1 Dispense_Compound->Assay_Plate Dispense_Enzyme->Assay_Plate Dispense_Tracer Add Fluorescent Tracer Incubate_1->Dispense_Tracer Incubate_2 Incubate (Equilibration) Dispense_Tracer->Incubate_2 Read_Plate Read Fluorescence Polarization Incubate_2->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis Hit_Identification Identify Hits Data_Analysis->Hit_Identification

Caption: Workflow for the HDAC inhibitor HTS assay using FP.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 0.01% Tween-20, 1 mM DTT).

    • Dilute recombinant human HDAC1 to the desired final concentration (e.g., 5 nM) in assay buffer.

    • Dilute a fluorescently labeled HDAC inhibitor (e.g., a Bodipy-labeled SAHA analog) to the desired final concentration (e.g., 10 nM) in assay buffer.

  • Compound Plating:

    • Prepare serial dilutions of the this compound analog library in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into a 384-well, low-volume, black assay plate.

  • Assay Execution:

    • Add 5 µL of the diluted HDAC1 enzyme solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.

    • Add 5 µL of the diluted fluorescent tracer solution to each well.

    • Centrifuge the plate again and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader (Excitation/Emission wavelengths will depend on the fluorophore used).

    • Calculate the percent inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Data Presentation:

Compound IDConcentration (µM)FP Signal (mP)% Inhibition
Analog-0011015075
Analog-0021029015
DMSO Control-3200
No Enzyme-80100
HTS Assay for SIRT2 Inhibitors using a Luminescence-Based Method

This protocol utilizes a commercially available kit that measures the NAD+-dependent deacetylase activity of SIRT2.

Assay Principle: The assay measures the amount of deacetylated substrate produced by SIRT2. The deacetylated substrate is then acted upon by a developer enzyme that ultimately generates a luminescent signal, which is proportional to the SIRT2 activity. Inhibitors of SIRT2 will reduce the amount of deacetylated product, leading to a decrease in the luminescent signal.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute and prepare reagents according to the manufacturer's instructions (e.g., HDAC-Glo™ I/II Assay from Promega). This typically includes the SIRT2 enzyme, a specific acetylated peptide substrate, NAD+, and the developer reagent containing luciferase.

  • Compound Plating:

    • As described in the HDAC FP assay (Section 1.2.2).

  • Assay Execution:

    • Add 5 µL of a solution containing SIRT2 enzyme, the acetylated substrate, and NAD+ to each well.

    • Incubate for 30 minutes at 37°C.

    • Add 10 µL of the developer reagent to each well.

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and identify hits as described for the HDAC assay.

Section 2: Cell-Based High-Throughput Screening

Cell-based assays provide a more physiologically relevant context for identifying active compounds by accounting for cell permeability, metabolism, and effects on cellular pathways.[14][15][16][17]

Rationale for Cell-Based Screening

Confirming the activity of hits from biochemical assays in a cellular context is a critical step in drug discovery.[14] Cell-based assays can identify compounds that modulate HDAC or SIRT2 activity within the cell, leading to downstream effects such as cell cycle arrest, apoptosis, or changes in gene expression.[18]

Signaling Pathway: HDAC Inhibition and Cancer Cell Apoptosis

HDAC_Pathway HDAC HDAC Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Maintains Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Represses Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Analog 2-Fluoro-4-(trifluoromethoxy) benzamide Analog Analog->HDAC Inhibits

Caption: Simplified pathway of HDAC inhibition leading to apoptosis.

Cell-Based HTS for Anticancer Activity

This protocol describes a cell viability assay to screen for compounds that inhibit the proliferation of cancer cells, a common downstream effect of HDAC and SIRT2 inhibition.[19][20]

Assay Principle: A resazurin-based assay is used to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., a human colorectal carcinoma line like HCT116) in appropriate media.[21]

    • Seed cells into 384-well, clear-bottom, black plates at a density of 1,000-5,000 cells per well in 40 µL of media.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Add 100 nL of the compound library dilutions to the cell plates.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Assay Execution and Data Acquisition:

    • Add 10 µL of resazurin solution (final concentration 44 µM) to each well.

    • Incubate for 4 hours at 37°C.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis:

    • Calculate the percent viability for each compound relative to positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

    • Identify hits that significantly reduce cell viability.

Data Presentation:

Compound IDConcentration (µM)Fluorescence (RFU)% Viability
Analog-001105,00025
Analog-0031018,00090
DMSO Control-20,000100
Staurosporine12,00010
High-Throughput Screening for Antimicrobial Activity

The benzamide scaffold is also present in some antimicrobial agents. This protocol outlines a basic broth microdilution assay to screen for antibacterial activity.

Assay Principle: The assay determines the minimum inhibitory concentration (MIC) of a compound by measuring bacterial growth in the presence of serial dilutions of the compound. Bacterial growth can be assessed by measuring the optical density (OD) of the culture.

Detailed Protocol:

  • Bacterial Culture and Inoculum Preparation:

    • Grow a bacterial strain of interest (e.g., Staphylococcus aureus) in a suitable broth medium overnight.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Plating and Inoculation:

    • In a 384-well clear plate, add the compound dilutions.

    • Add 50 µL of the bacterial inoculum to each well.

  • Incubation and Data Acquisition:

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the optical density at 600 nm (OD600) using a plate reader.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth (a significant reduction in OD600 compared to the growth control).

Section 3: Data Interpretation and Follow-up Studies

Hit Confirmation and Prioritization: Primary hits from the HTS assays should be re-tested to confirm their activity. Confirmed hits should then be subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50).

Selectivity Profiling: Active compounds should be tested against a panel of related enzymes (e.g., other HDAC isoforms) to determine their selectivity profile.

Mechanism of Action Studies: Further biochemical and cellular assays can be employed to elucidate the mechanism of action of the most promising compounds.

References

Application Notes and Protocols for the Utilization of 2-Fluoro-4-(trifluoromethoxy)benzamide in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzamides in Kinase Inhibitor Discovery

The landscape of oncology drug discovery has been profoundly shaped by the advent of kinase inhibitors, a class of targeted therapeutics that interfere with the signaling pathways driving cancer cell proliferation and survival. Within this domain, the design of potent and selective inhibitors is a paramount objective. The strategic incorporation of fluorine-containing functional groups into drug candidates has emerged as a powerful tool in medicinal chemistry to enhance pharmacological properties. The 2-fluoro-4-(trifluoromethoxy)benzamide scaffold, in particular, offers a unique combination of features that make it an attractive building block for the synthesis of next-generation kinase inhibitors.

The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing substituent that can significantly improve metabolic stability, membrane permeability, and binding affinity of a molecule. The fluorine atom at the 2-position can further modulate the electronic properties of the aromatic ring and introduce favorable interactions within the kinase active site. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a representative kinase inhibitor, targeting the vascular endothelial growth factor receptor (VEGFR), a key mediator of tumor angiogenesis.

Target Profile: A Novel VEGFR-2 Inhibitor Incorporating the this compound Moiety

This guide will focus on the synthesis of a novel, hypothetical kinase inhibitor, N-(4-(pyridin-4-yloxy)phenyl)-2-fluoro-4-(trifluoromethoxy)benzamide (referred to as KI-FTB ), designed to target the ATP-binding site of VEGFR-2. The design rationale is based on the established pharmacophore of type II kinase inhibitors, which often feature a urea or amide linkage connecting a hinge-binding motif to a hydrophobic region that occupies the allosteric pocket.

FeatureRationale
2-Fluoro-4-(trifluoromethoxy)benzoyl group Occupies the hydrophobic allosteric pocket of the kinase, with the -OCF₃ group enhancing lipophilicity and metabolic stability. The ortho-fluoro substituent can improve binding affinity.
Amide linker Provides a rigid connection between the two key pharmacophoric elements and can participate in hydrogen bonding interactions.
4-(pyridin-4-yloxy)aniline core Acts as the hinge-binding motif, with the pyridine nitrogen forming a crucial hydrogen bond with the kinase hinge region.

Synthetic Strategy and Protocols

The synthesis of KI-FTB is proposed via a robust and widely applicable amide coupling reaction between 2-fluoro-4-(trifluoromethoxy)benzoyl chloride and 4-(pyridin-4-yloxy)aniline. This approach is modular, allowing for the synthesis of a library of analogs by varying the amine component.

Diagram of the Synthetic Pathway

G cluster_0 Preparation of Acid Chloride cluster_1 Amide Coupling A 2-Fluoro-4-(trifluoromethoxy)benzoic acid B 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride A->B SOCl₂, cat. DMF DCM, reflux C 4-(pyridin-4-yloxy)aniline D KI-FTB (Target Inhibitor) B->D C->D

Caption: Synthetic scheme for the preparation of KI-FTB.

Experimental Protocols

Part 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride

This protocol describes the conversion of the commercially available 2-fluoro-4-(trifluoromethoxy)benzoic acid to its corresponding acyl chloride, a more reactive species for amide coupling.

Materials:

  • 2-Fluoro-4-(trifluoromethoxy)benzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the benzoic acid derivative.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the stirred solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-fluoro-4-(trifluoromethoxy)benzoyl chloride is typically used in the next step without further purification.

Causality and Insights: The conversion to the acyl chloride is a standard procedure to activate the carboxylic acid for amide bond formation. Thionyl chloride is a common and effective reagent for this transformation. The addition of a catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

Part 2: Synthesis of N-(4-(pyridin-4-yloxy)phenyl)-2-fluoro-4-(trifluoromethoxy)benzamide (KI-FTB)

This protocol details the amide coupling reaction to form the final kinase inhibitor product.

Materials:

  • 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (from Part 1)

  • 4-(Pyridin-4-yloxy)aniline

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask, dissolve 4-(pyridin-4-yloxy)aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the crude 2-fluoro-4-(trifluoromethoxy)benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the solution of the acyl chloride to the stirred solution of the aniline at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure KI-FTB .

Trustworthiness through Self-Validation: The purity of the final compound should be assessed by multiple analytical techniques.

Analytical Technique Expected Outcome
¹H and ¹⁹F NMR Spectroscopy The spectra should be consistent with the proposed structure of KI-FTB , showing the characteristic signals for the aromatic protons and the fluorine-containing moieties.
High-Resolution Mass Spectrometry (HRMS) The measured mass should correspond to the calculated exact mass of the product, confirming its elemental composition.
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed, indicating the purity of the compound (typically >95% for biological testing).

Visualization of the Kinase Inhibition Mechanism

The synthesized inhibitor, KI-FTB , is designed to bind to the ATP-binding pocket of VEGFR-2, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that leads to angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis KIFTB KI-FTB KIFTB->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of KI-FTB.

Conclusion

The this compound scaffold is a valuable building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust and adaptable framework for the preparation of a representative VEGFR-2 inhibitor. The strategic incorporation of the trifluoromethoxy and fluoro groups is intended to confer advantageous pharmacological properties, making this class of compounds promising for further investigation in drug discovery programs. Researchers are encouraged to adapt these methodologies for the synthesis of diverse libraries of kinase inhibitors for biological screening.

Application Notes and Protocols for the Scale-Up of 2-Fluoro-4-(trifluoromethoxy)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Scale-Up Challenges

2-Fluoro-4-(trifluoromethoxy)benzamide is a fluorinated aromatic compound. Such molecules are of significant interest to the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine, including enhanced metabolic stability, binding affinity, and lipophilicity. The synthesis of this and similar advanced intermediates often begins at the milligram-to-gram scale in a research laboratory. However, transitioning to kilogram-scale production for preclinical and clinical studies presents a distinct set of challenges that are not always apparent at the bench.

Scaling up a chemical reaction is not merely about using larger flasks and greater volumes of reagents. The fundamental principles of heat transfer, mass transfer, and reaction kinetics change dramatically with scale. A reaction that is well-behaved and high-yielding on a 1-gram scale can become hazardous and inefficient at a 1-kilogram scale if these principles are not thoroughly understood and addressed.

This guide provides a detailed analysis of the critical considerations and protocols for the scale-up of this compound synthesis, starting from the corresponding carboxylic acid. The focus is on building a robust, safe, and reproducible process suitable for drug development professionals.

Physicochemical Properties and Hazard Analysis

A comprehensive understanding of the physical properties and hazards of all materials is the foundation of a safe scale-up process.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 207853-64-3Oakwood Chemical[1]
Molecular Formula C₈H₅F₄NOOakwood Chemical[1]
Molecular Weight 207.13 g/mol Oakwood Chemical[1]
Appearance White to off-white solidN/A (Typical)
Melting Point N/A (Requires experimental determination)N/A
Boiling Point N/A (Likely high, decomposition possible)N/A
Solubility N/A (Requires experimental determination)N/A

Hazard Identification:

Based on available safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safety Precautions: Appropriate Personal Protective Equipment (PPE), including lab coats, safety goggles, and chemical-resistant gloves, must be worn at all times. When handling the solid material, especially during weighing and transfers at a larger scale, a respirator or work in a well-ventilated fume hood is essential to avoid inhalation of dust.

Proposed Synthetic Route: Amidation via Acyl Chloride

A common and industrially viable method for preparing amides from carboxylic acids is a two-step, one-pot process involving the formation of a highly reactive acyl chloride intermediate.[2] This route is chosen for its high reactivity and the use of cost-effective reagents.

The starting material is 2-fluoro-4-(trifluoromethoxy)benzoic acid, which is converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The in situ generated acyl chloride is then reacted with an ammonia source to yield the target benzamide.

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    rankdir="LR";
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Caption: Logical workflow for chemical process scale-up.

Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by qualified chemists in an appropriate laboratory or pilot plant setting after a thorough, site-specific safety review.

Protocol A: Laboratory-Scale Synthesis (10 g)
  • Setup: Equip a 250 mL, three-necked, round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet connected to a bubbler leading to a caustic scrubber.

  • Charge: Charge the flask with 2-fluoro-4-(trifluoromethoxy)benzoic acid (10.0 g, 44.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Acyl Chloride Formation: Add N,N-dimethylformamide (DMF, 0.1 mL) as a catalyst. Begin stirring and cool the mixture to 0-5 °C using an ice bath.

  • Charge the addition funnel with thionyl chloride (4.9 mL, 66.9 mmol, 1.5 equiv) and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours, or until in-process control (e.g., TLC or LC-MS) shows complete consumption of the starting material.

  • Amidation: In a separate 500 mL flask, cool a solution of ammonium hydroxide (28% aq., 50 mL) to 0-5 °C with an ice bath.

  • Slowly, and with vigorous stirring, add the acyl chloride solution from the first flask to the cold ammonium hydroxide solution via the addition funnel, maintaining the quench temperature below 15 °C.

  • Work-up: After the addition, allow the mixture to warm to room temperature and stir for 1 hour. Separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.

Protocol B: Pilot-Scale Synthesis (500 g)
  • Setup: Use a 20 L jacketed glass reactor equipped with a mechanical overhead stirrer (pitched-blade turbine), a thermocouple, a baffled condenser vented to a caustic scrubber, and a calibrated dosing pump for liquid addition.

  • Charge: Charge the reactor with 2-fluoro-4-(trifluoromethoxy)benzoic acid (500 g, 2.23 mol) and anhydrous DCM (5.0 L).

  • Acyl Chloride Formation: Add DMF (5 mL). Begin agitation (e.g., 150 RPM) and cool the reactor jacket to -5 °C to bring the internal temperature to 0-5 °C.

  • Charge thionyl chloride (245 mL, 3.35 mol, 1.5 equiv) to the dosing pump. Add the thionyl chloride sub-surface over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After addition, raise the jacket temperature to 20 °C and stir the reaction for 3-5 hours. Monitor for completion via a validated in-process HPLC method.

  • Amidation: In a separate 50 L reactor, charge ammonium hydroxide (28% aq., 2.5 L) and cool the jacket to -5 °C to bring the internal temperature to 0-5 °C.

  • Transfer the acyl chloride solution from the first reactor to the second reactor via a pressure-equalized transfer line over 1-2 hours. The addition must be controlled to keep the internal temperature of the second reactor below 15 °C.

  • Work-up: After the transfer, set the jacket to 20 °C and stir for 1-2 hours. Stop agitation and allow the layers to settle (approx. 30 minutes).

  • Transfer the lower organic layer to a clean container. Transfer the aqueous layer to waste, verifying the pH is basic.

  • Return the organic layer to the reactor, add brine (2.5 L), agitate for 15 minutes, settle, and remove the aqueous layer.

  • Solvent Swap & Crystallization: Distill the DCM under atmospheric pressure, replacing it with ethyl acetate (approx. 2.5 L). Concentrate the volume to ~1.5 L.

  • Cool the solution to 50-60 °C. Slowly add heptane (~3.0 L) as an anti-solvent to induce crystallization.

  • Once precipitation is observed, hold for 1 hour, then cool slowly to 0-5 °C over 4-6 hours. Hold at this temperature for at least 2 hours.

  • Isolation: Filter the resulting slurry using a Nutsche filter. Wash the filter cake with cold (0-5 °C) heptane (2 x 1 L).

  • Drying: Dry the solid in a vacuum oven at 40-50 °C until the loss on drying (LOD) is constant and residual solvents meet specifications.

Comparative Data Summary

Table 2: Comparison of Lab-Scale vs. Pilot-Scale Parameters

ParameterLab-Scale (10 g)Pilot-Scale (500 g)Rationale for Change
Starting Material 10.0 g500.0 g50x Scale Increase
Thionyl Chloride Addition 30 min (Dropwise)1.5 - 2 hours (Pumped)Control exotherm in a large volume.[3]
Agitation Magnetic StirrerMechanical Stirrer (PBT)Ensure homogeneity in a large vessel.
Temperature Control Ice BathJacketed ReactorPrecise and scalable heat removal.
Work-up Separatory FunnelReactor Phase CutsAccommodate large volumes.
Crystallization Beaker CoolingControlled Cooling ProfileEnsure consistent crystal form and size.[4]
Typical Yield 80-90%82-92%Optimized process maintains or improves yield.
Typical Purity (HPLC) >99.0%>99.5%Controlled crystallization enhances purity.

Conclusion

The successful scale-up of this compound synthesis hinges on a proactive approach that prioritizes process safety and a fundamental understanding of chemical engineering principles. Key factors for success include quantifying reaction thermodynamics through calorimetry, implementing controlled reagent addition to manage exotherms, ensuring sufficient mixing to maintain homogeneity, planning for efficient off-gas scrubbing, and developing a robust crystallization protocol to guarantee product purity and consistency. By transitioning from a "batch" mindset at the lab scale to a "controlled process" mindset for the pilot plant, researchers can effectively mitigate the risks associated with scale-up and deliver high-quality material for the advancement of drug development programs.

References

Troubleshooting & Optimization

Improving the yield of 2-Fluoro-4-(trifluoromethoxy)benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in the development of numerous pharmaceutical and agrochemical compounds is 2-Fluoro-4-(trifluoromethoxy)benzamide. Its synthesis, while conceptually straightforward, can present significant challenges related to yield, purity, and reaction control. This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis.

As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical laboratory application. The following guide is structured to address specific issues encountered during synthesis, explaining the causality behind experimental choices and providing validated protocols to improve outcomes.

Overview of Synthetic Pathways

The two primary routes for the synthesis of this compound begin with either the corresponding carboxylic acid or nitrile. The choice of pathway often depends on the availability of starting materials, scalability, and the specific impurities that must be avoided.

Synthetic_Pathways cluster_0 Route 1: From Carboxylic Acid cluster_1 Route 2: From Nitrile start_acid 2-Fluoro-4-(trifluoromethoxy)benzoic Acid intermediate_chloride Acid Chloride Intermediate start_acid->intermediate_chloride SOCl₂ or (COCl)₂ activated_ester Activated Ester (e.g., HOBt ester) start_acid->activated_ester Coupling Agent (e.g., EDC, HATU) product This compound intermediate_chloride->product Ammonia Source (e.g., NH₄OH, NH₃ gas) activated_ester->product Ammonia Source start_nitrile 2-Fluoro-4-(trifluoromethoxy)benzonitrile start_nitrile->product Controlled Hydrolysis

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Synthesis from Carboxylic Acid

This route involves the activation of the carboxylic acid followed by reaction with an ammonia source. While versatile, it is prone to issues if not carefully controlled.

Q1: My reaction yield is very low or I'm recovering only starting material. What's wrong?

This is a common issue stemming from inefficient activation of the carboxylic acid or inactivation of the nucleophile (ammonia).

Possible Cause 1: Incomplete Acid Activation Directly reacting a carboxylic acid with an amine (or ammonia) is generally ineffective. The acidic proton of the carboxylic acid will rapidly react with the basic amine to form a stable ammonium carboxylate salt, which requires very high temperatures (often >100 °C) to dehydrate into an amide.[1][2]

  • Solution (Acid Chloride Route): Convert the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of DMF can accelerate this reaction.[3] Ensure the conversion to the acid chloride is complete before adding the ammonia source. You can monitor this by taking a small aliquot, quenching it with methanol, and checking for methyl ester formation via TLC or GC-MS.

  • Solution (Coupling Agent Route): Use a dedicated coupling agent. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are common choices.[1][4] For difficult or sterically hindered couplings, more powerful reagents like HATU may be necessary.[5]

Possible Cause 2: Protonation of the Amine If you are using the acid chloride route, one equivalent of hydrochloric acid (HCl) is generated as a byproduct.[6][7] This HCl will protonate your ammonia or amine nucleophile, rendering it non-nucleophilic and halting the reaction.[5]

  • Solution: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to the reaction mixture.[5] This base will scavenge the HCl byproduct, ensuring the amine remains in its free, nucleophilic state. Typically, at least two equivalents of the amine or one equivalent of amine and one equivalent of a scavenger base are required.

Possible Cause 3: Hydrolysis of Reactive Intermediates Acid chlorides are highly susceptible to hydrolysis.[5][6] If there is water in your reagents or solvent, the acid chloride will be quenched back to the unreactive carboxylic acid, reducing your yield.

  • Solution: Use anhydrous (dry) solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[5] Glassware should be oven-dried before use.

Troubleshooting_Low_Yield start Low / No Product (Carboxylic Acid Route) q1 Is the carboxylic acid activated? start->q1 a1_no No: Use SOCl₂ or a coupling agent (EDC, HATU). q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is an HCl scavenger base present? a1_yes->q2 a2_no No: Add Et₃N or pyridine to neutralize HCl byproduct. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Are conditions anhydrous? a2_yes->q3 a3_no No: Use dry solvents and an inert atmosphere. q3->a3_no No a3_yes Consider other issues: - Steric hindrance - Poor solubility q3->a3_yes Yes

Caption: Decision workflow for troubleshooting low yields in amidation reactions.

Q2: My reaction is messy and I'm seeing significant side products. How can I improve purity?

Side product formation is often linked to the choice of coupling agent or reaction conditions.

Possible Cause 1: N-Acylurea Byproduct (with Carbodiimides) When using carbodiimides like DCC or EDC, the O-acylisourea intermediate is highly reactive. If it does not react promptly with the amine, it can rearrange to a stable, unreactive N-acylurea byproduct, which consumes your starting material and can be difficult to remove.[7]

  • Solution: Add 1-hydroxybenzotriazole (HOBt) or HOAt to the reaction mixture along with the carbodiimide.[7] These additives react with the O-acylisourea intermediate to form an activated ester, which is less prone to rearrangement but still highly reactive towards the amine. This suppresses the formation of the N-acylurea byproduct.

Possible Cause 2: Contamination with DCU If using Dicyclohexylcarbodiimide (DCC), the byproduct is dicyclohexylurea (DCU), which has low solubility in many organic solvents and often co-precipitates with the desired product, complicating purification.[7]

  • Solution 1: Use EDC instead of DCC. The corresponding byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble and easily removed during an aqueous workup.

  • Solution 2: If using DCC, filter the reaction mixture before the aqueous workup to remove the precipitated DCU.[7]

Table 1: Comparison of Common Amidation Coupling Conditions

MethodReagentsAdvantagesDisadvantages
Acid Chloride SOCl₂ or (COCl)₂, BaseInexpensive, highly reactiveGenerates corrosive HCl, requires anhydrous conditions, harsh
Carbodiimide EDC, HOBtMild conditions, good for sensitive substratesCan form N-acylurea byproduct, EDC is moisture-sensitive
Phosphonium BOP, PyBOPHigh reactivity, fast reactionsExpensive, generates phosphine oxide byproducts
Uronium/Aminium HATU, HBTUVery high reactivity, low racemization for chiral substrates[8]Most expensive option, can be difficult to remove byproducts

Troubleshooting Guide: Synthesis from Nitrile

This route involves the partial hydrolysis of a nitrile to the primary amide. The primary challenge is preventing over-hydrolysis to the corresponding carboxylic acid.[9][10]

Q3: My main product is 2-Fluoro-4-(trifluoromethoxy)benzoic acid, not the amide. How do I stop the hydrolysis at the amide stage?

The amide is an intermediate in the hydrolysis of a nitrile. Harsh conditions (e.g., refluxing in strong acid or base for extended periods) will inevitably lead to the carboxylic acid.[9][10][11] The key is to use milder, more controlled conditions.

  • Solution 1: Controlled Basic Hydrolysis: Use a milder base (e.g., K₂CO₃) or a stoichiometric amount of a stronger base (e.g., NaOH) at a lower temperature. The reaction must be carefully monitored (e.g., by TLC or HPLC) and quenched as soon as the starting nitrile is consumed to prevent further hydrolysis of the product amide.[11]

  • Solution 2: Alkaline Peroxide (Radziszewski Reaction): A mild and effective method for converting nitriles to primary amides involves using hydrogen peroxide (H₂O₂) in an alkaline solution (e.g., aqueous NaOH in ethanol).[11] Urea-Hydrogen Peroxide (UHP) is a convenient solid source of H₂O₂.[11] This method is often high-yielding and avoids harsh conditions.

  • Solution 3: Specific Acid-Catalyzed Hydration: While strong mineral acids typically lead to the carboxylic acid, certain acid systems are known to favor the amide. For example, a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) has been reported to achieve selective hydration of nitriles to amides.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material, product, and any major byproducts (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC or GC-MS are excellent alternatives.

Q2: My final product has precipitated as an oil rather than a solid. What should I do? Oiling out can be caused by impurities or the product being below its melting point. Try the following:[7]

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to provide a nucleation site for crystallization.

  • Seeding: If you have a small crystal of the pure product, add it to the mixture to induce crystallization.

  • Cooling: Place the flask in an ice bath to lower the solubility and encourage solidification.

  • Re-purification: If oiling persists, perform a full workup. Extract the product into an organic solvent (like ethyl acetate), wash with water and brine, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate the solvent. Attempt crystallization from a different solvent system.

Q3: What are the critical safety precautions for this synthesis?

  • When preparing the acid chloride with thionyl chloride or oxalyl chloride, work in a well-ventilated fume hood. These reagents are corrosive and toxic, and their reactions release HCl and/or SO₂ gas.

  • Coupling agents can be sensitizers or irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions can be exothermic. When adding reagents, especially to a solution of the acid chloride, consider using an ice bath to control the temperature.

Experimental Protocols

Protocol 1: Synthesis via Acid Chloride Intermediate

This protocol is a representative example and should be adapted based on specific laboratory conditions and scale.

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M). Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Amidation: In a separate flask, prepare a solution of concentrated ammonium hydroxide (NH₄OH, ~5 eq) in an ice bath. Slowly add the solution of the acid chloride from Step 1 to the cold ammonium hydroxide solution via an addition funnel. Vigorous stirring is essential.

  • Workup: After the addition is complete, continue stirring for 30 minutes. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Protocol 2: Synthesis via EDC/HOBt Coupling

This protocol offers milder conditions suitable for more sensitive substrates.

  • Reaction Setup: To a round-bottom flask, add 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq). Dissolve the solids in an anhydrous solvent like DMF or DCM (~0.2 M). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Amidation: Cool the mixture to 0 °C and add a solution of aqueous ammonium hydroxide (2.0 eq). Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. (Note: The byproduct of EDC is water-soluble and will be removed in the aqueous washes).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization as described in Protocol 1.

References

Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Derivatives of 2-Fluoro-4-(trifluoromethoxy)benzamide are of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethoxy (-OCF3) group can enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The -OCF3 group is more lipophilic than a trifluoromethyl (-CF3) group and is exceptionally stable towards enzymatic degradation due to the strength of the C-F bond.[1][2] However, the synthesis of these benzamide derivatives, typically involving the coupling of 2-fluoro-4-(trifluoromethoxy)benzoic acid with an amine, is often plagued by side reactions that can complicate purification and reduce yields.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with this synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is very low, and I've isolated a significant amount of unreacted 2-fluoro-4-(trifluoromethoxy)benzoic acid. What went wrong?

Answer:

This is a classic symptom of incomplete or failed amide coupling. Several factors, often related to the activation of the carboxylic acid, can be responsible.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation is incomplete, the amine will not react.

    • Solution (Carbodiimide Coupling): When using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the formation of the reactive O-acylisourea intermediate is crucial.[4][5] This intermediate, however, can be unstable. To prevent its decomposition and other side reactions, always include an additive like HOBt (1-Hydroxybenzotriazole).[4][6] The HOBt traps the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[4] Ensure your EDC and HOBt are of high purity and used in at least stoichiometric amounts (1.1-1.2 equivalents).

    • Solution (Acyl Chloride Formation): If you are converting the benzoic acid to an acyl chloride first (e.g., using thionyl chloride or oxalyl chloride), ensure the reaction goes to completion and that all the chlorinating agent is removed before adding the amine. Residual acid will protonate the amine, rendering it non-nucleophilic.[7][8]

  • Poor Reagent Quality: Coupling reagents, especially carbodiimides like EDC, can degrade upon storage. Amines can absorb atmospheric moisture and CO2.

    • Solution: Use fresh, high-quality coupling reagents. Ensure your amine is pure and dry. If the amine is a salt (e.g., hydrochloride), an appropriate amount of a non-nucleophilic base (like DIPEA or triethylamine) must be added to liberate the free amine.

  • Electron-Deficient Amine: The 2-fluoro-4-(trifluoromethoxy)benzoyl moiety is electron-withdrawing. If your coupling partner is also an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), the reaction can be very sluggish.[9][10]

    • Solution: For such challenging couplings, consider more potent coupling reagents like HATU or HBTU, which form highly reactive active esters.[4][9] Alternatively, a protocol using EDC/HOBt in the presence of DMAP (4-Dimethylaminopyridine) as an acyl transfer catalyst can be effective for unreactive amines.[9][11]

Question 2: My mass spectrometry analysis shows a byproduct with a mass corresponding to the N-acylurea. How do I prevent this?

Answer:

The formation of an N-acylurea byproduct is a well-known side reaction in carbodiimide-mediated couplings (e.g., with EDC or DCC).[4] It occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, rearranges intramolecularly instead of reacting with the desired amine.[4]

Primary Cause & Prevention:

  • Cause: The O-acylisourea intermediate is not intercepted quickly enough by a nucleophile. This is common if the amine is sterically hindered, has low nucleophilicity, or is present in low concentration.

  • Prevention: The most effective strategy is to use an additive like HOBt or NHS (N-Hydroxysuccinimide).[4] These additives react rapidly with the O-acylisourea to form an active ester. This active ester is less prone to rearrangement and serves as a stable intermediate that subsequently reacts with the amine to form the desired amide. The use of HOBt is standard practice to suppress this side reaction and also to minimize potential racemization if chiral centers are present.[4][6]

Workflow Diagram: Carbodiimide Coupling & N-Acylurea Side Reaction

cluster_main Desired Amide Formation Pathway cluster_side Side Reaction Pathway Acid R-COOH (Benzoic Acid Derivative) O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC Active_Ester Active Ester (Stable Intermediate) O_Acyl->Active_Ester + HOBt O_Acyl_side O-Acylisourea HOBt HOBt Amide R-CO-NHR' (Desired Product) Active_Ester->Amide + Amine Amine R'-NH2 (Amine) N_Acyl N-Acylurea (Byproduct) O_Acyl_side->N_Acyl Rearrangement (No HOBt present)

Caption: Desired vs. side reaction pathways in EDC coupling.

Question 3: I observe a byproduct that appears to be the dehydrated version of my final benzamide product (a nitrile). How is this happening?

Answer:

While less common during the coupling step itself, dehydration of a primary benzamide (R-CONH2) to the corresponding benzonitrile (R-CN) can occur under certain conditions, especially during workup or if using specific reagents.

Potential Causes & Solutions:

  • Cause (Reagent-Mediated): Some older or more aggressive coupling conditions can promote dehydration. For example, using phosphorus pentoxide (P2O5) or sulfamic acid at high temperatures are known methods for converting amides to nitriles and should be avoided in this context.[12] Carbodiimide reagents themselves can also cause dehydration of primary amides, particularly with asparagine and glutamine in peptide synthesis, though it is less common for simple benzamides.[6]

  • Solution: Stick to standard, milder coupling reagents like HATU/DIPEA or EDC/HOBt at or below room temperature. Avoid excessively harsh or acidic workup conditions. If you suspect dehydration is occurring, analyze your crude reaction mixture before purification to pinpoint the step where the byproduct is forming.

Question 4: I'm concerned about the stability of the trifluoromethoxy (-OCF3) group. Could it be hydrolyzing during my reaction or workup?

Answer:

The trifluoromethoxy group is known for its exceptional chemical and thermal stability, which is a key reason for its use in drug design.[1][13] It is generally stable toward acids, bases, and common reducing/oxidizing agents.[13]

  • Stability Context: The hydrolysis of a -CF3 group to a carboxylic acid (-COOH) is a known reaction but typically requires very harsh conditions, such as fuming sulfuric acid or strong base at high temperatures.[14][15][16][17] The -OCF3 group is even more stable than an aryl -CF3 group. Standard amide coupling and aqueous workup conditions (e.g., washing with 1M HCl or saturated NaHCO3) are highly unlikely to cause its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose coupling reagent for synthesizing these benzamides?

For general reliability with a variety of amines, a combination of EDC (1.2 eq.), HOBt (1.2 eq.), and a non-nucleophilic base like DIPEA (2.5 eq.) in a polar aprotic solvent like DMF or DCM is an excellent starting point.[7] For particularly difficult couplings involving unreactive amines, HATU (1.2 eq.) with DIPEA is often more effective, leading to faster reactions and higher yields.[4][9]

Q2: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.

  • TLC: Spot the starting benzoic acid, the amine, and the co-spotted reaction mixture. The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicates progress.

  • LC-MS: This is the definitive method. It allows you to monitor the consumption of starting materials and the formation of the desired product (by mass) while simultaneously detecting any potential byproducts like the N-acylurea.

Q3: What is the best way to purify the final this compound product?

The purification strategy depends on the byproducts.

  • Aqueous Workup: First, perform a standard aqueous workup. Washing the organic layer with a mild acid (e.g., 1M HCl) removes residual amine and base. A subsequent wash with a mild base (e.g., saturated NaHCO3) removes unreacted benzoic acid and HOBt.[7] If EDC was used, the urea byproduct is water-soluble and will be removed during these washes.[6][18]

  • Column Chromatography: If impurities with similar polarity to the product are present (like an N-acylurea), purification by silica gel column chromatography is typically required. A gradient of ethyl acetate in hexanes is a common solvent system.

  • Recrystallization: If the crude product is relatively clean after workup, recrystallization can be an effective final purification step to obtain highly pure material.[8][19]

Summary of Potential Side Products and Prevention

Side ProductCommon CausePrevention Strategy
Unreacted Starting Acid Incomplete activation of the carboxylic acid.Use fresh, high-quality coupling reagents (e.g., EDC, HATU) in slight excess (1.1-1.2 eq.). Ensure proper stoichiometry of base if starting with an amine salt.
N-Acylurea Rearrangement of the O-acylisourea intermediate in carbodiimide couplings.Always use an additive like HOBt (1-hydroxybenzotriazole) with EDC to form a more stable active ester.[4][18]
Benzoic Acid Hydrolysis of the acyl chloride intermediate (if used).Ensure strictly anhydrous conditions when preparing and using acyl chlorides.[8][19]
Benzonitrile Dehydration of the primary amide product.Avoid harsh dehydrating conditions (e.g., high heat, strong acids). Use mild, standard coupling protocols.[6][12]

Key Experimental Protocol: EDC/HOBt Coupling

This protocol outlines a reliable method for the synthesis of a this compound derivative.

Materials:

  • 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq.)

  • Amine (or amine hydrochloride salt) (1.1 eq.)

  • EDC hydrochloride (1.2 eq.)

  • HOBt (1.2 eq.)

  • DIPEA (Diisopropylethylamine) (2.5 eq. if using amine salt, 1.5 eq. if using free amine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF.

  • Base Addition: If using an amine hydrochloride salt, add DIPEA (2.5 eq.). If using the free amine, add DIPEA (1.5 eq.). Stir the mixture for 10 minutes at room temperature.

  • Activation: Add HOBt (1.2 eq.) to the mixture, followed by EDC hydrochloride (1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization as needed to yield the pure benzamide product.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for benzamide synthesis.

References

Technical Support Center: Amide Coupling Reactions of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the amide coupling of 2-fluoro-4-(trifluoromethoxy)benzoic acid with various amines. The unique electronic properties of this substrate, characterized by a strongly electron-withdrawing trifluoromethoxy group and an ortho-fluoro substituent, can present specific hurdles in achieving high-yield, clean amide bond formation.

Understanding the Chemistry: Why This Substrate Can Be Challenging

The key to troubleshooting lies in understanding the inherent reactivity of 2-fluoro-4-(trifluoromethoxy)benzoic acid. The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group, which decreases the electron density of the aromatic ring and the carboxyl group. This, in turn, can:

  • Increase the acidity of the carboxylic acid: This can influence the choice of base and the potential for side reactions.

  • Decrease the nucleophilicity of the carboxylate: After deprotonation, the carboxylate is less nucleophilic, potentially slowing down the reaction with the coupling agent.

  • Activate the aromatic ring to nucleophilic aromatic substitution (SNAr): While less common under standard coupling conditions, this is a potential side reaction to be aware of, especially with highly nucleophilic amines or under forcing conditions.

The ortho-fluoro substituent adds another layer of complexity through its own electron-withdrawing inductive effect and potential for steric hindrance with bulky coupling agents or amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered in a question-and-answer format, providing explanations and actionable solutions.

Q1: My amide coupling reaction with 2-fluoro-4-(trifluoromethoxy)benzoic acid is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in this coupling are often due to incomplete activation of the carboxylic acid or slow reaction with the amine, both stemming from the electron-deficient nature of the substrate.

Potential Causes & Solutions:

  • Insufficiently Potent Coupling Reagent: Standard coupling reagents may not be effective enough for this electron-poor acid.

    • Troubleshooting:

      • Upgrade your coupling reagent: If you are using a carbodiimide like EDC alone, the addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or, for more challenging cases, 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended. For particularly stubborn couplings, consider switching to a more potent uronium or phosphonium salt reagent such as HATU, HBTU, or PyBOP. These reagents are known to be more effective for difficult couplings.

      • Consider Acyl Fluoride Formation: For extremely hindered or electron-deficient systems, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy. Reagents like TFFH or BTFFH can be employed for this purpose.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent Choice: Ensure you are using a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). For sluggish reactions, DMF is often a better choice due to its higher boiling point and ability to dissolve a wide range of reactants.

      • Temperature: While many amide couplings proceed at room temperature, electron-deficient substrates may require elevated temperatures to achieve a reasonable reaction rate. Monitor the reaction by TLC or LC-MS and consider gently heating to 40-50 °C if the reaction is slow.

      • Base Selection: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial. Ensure you are using an adequate amount (typically 2-3 equivalents) to neutralize any acid salts and to facilitate the reaction.

  • Poor Nucleophilicity of the Amine: If you are coupling with an electron-deficient aniline or a sterically hindered amine, the challenge is compounded.

    • Troubleshooting:

      • Increase Equivalents of the Amine: Using a slight excess of the amine (1.2-1.5 equivalents) can help drive the reaction to completion.

      • Extended Reaction Time: Monitor the reaction closely and allow for a longer reaction time if necessary.

Q2: I am observing significant side product formation in my reaction. What are these impurities and how can I minimize them?

A2: Side product formation is a common issue, particularly with highly reactive coupling reagents.

Common Side Products & Prevention:

  • N-Acylurea Formation (with carbodiimides like EDC): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is often difficult to remove.

    • Prevention: The addition of HOBt or HOAt is crucial as it traps the O-acylisourea to form an active ester, which is less prone to rearrangement.

  • Guanidinylation of the Amine (with uronium/aminium reagents like HATU/HBTU): If an excess of the coupling reagent is used, it can react with the amine to form a guanidinium byproduct.

    • Prevention: Use a slight excess of the carboxylic acid relative to the amine, or add the coupling reagent to the carboxylic acid and allow it to pre-activate for a short period (5-15 minutes) before adding the amine.

  • Epimerization (if coupling a chiral amine): Racemization or epimerization can occur, especially with prolonged reaction times or at elevated temperatures.

    • Prevention: Use a racemization-suppressing additive like HOBt or HOAt. Keep reaction temperatures as low as possible and monitor the reaction to avoid unnecessarily long reaction times.

Q3: I'm having difficulty purifying my final amide product. What are some effective purification strategies?

A3: Purification can be challenging due to the properties of the trifluoromethoxy group and potential byproducts.

Purification Tips:

  • Aqueous Workup: A standard aqueous workup is often the first step.

    • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess amine and basic byproducts.

    • Wash with a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts like HOBt.

    • A final brine wash will help to remove residual water.

  • Chromatography: Flash column chromatography on silica gel is the most common method for final purification.

    • The trifluoromethoxy group can make compounds more lipophilic, so you may need to use a more polar eluent system than for non-fluorinated analogues.

    • Typical eluent systems include gradients of ethyl acetate in hexanes or DCM in hexanes.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Amide Couplings

Coupling ReagentReagent TypeTypical Reaction TimeRelative CostKey AdvantagesPotential Drawbacks
EDC/HOBt Carbodiimide2-24 hoursLowCost-effective, widely used.Formation of N-acylurea byproduct, may be slow for challenging substrates.
HATU/DIPEA Uronium Salt30 min - 4 hoursHighHigh reactivity, fast reaction times, low racemization.Potential for guanidinylation of the amine, higher cost.
HBTU/DIPEA Uronium Salt1-6 hoursMediumVery effective, good alternative to HATU.Slightly slower than HATU.
PyBOP/DIPEA Phosphonium Salt1-8 hoursHighHigh reactivity, low racemization.Byproducts can be difficult to remove.
T3P Phosphonic Anhydride1-5 hoursMediumEasily removable byproducts.May have a more limited substrate scope.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
  • To a solution of 2-fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM (0.2 M) under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for HATU Mediated Amide Coupling
  • To a solution of 2-fluoro-4-(trifluoromethoxy)benzoic acid (1.05 eq.) in anhydrous DMF (0.2 M) under an inert atmosphere, add HATU (1.2 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water (3x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

General Amide Coupling Mechanism (EDC/HOBt)

AmideCoupling RCOOH Carboxylic Acid (2-Fluoro-4-(trifluoromethoxy)benzoic acid) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea ActiveEster Active Ester O_Acylisourea->ActiveEster + HOBt N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product ActiveEster->Amide + Amine Amine Amine (R'-NH2)

Caption: EDC/HOBt mediated amide coupling workflow.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or Incomplete Reaction CheckReagent Is the coupling reagent potent enough? Start->CheckReagent CheckConditions Are the reaction conditions optimal? CheckReagent->CheckConditions Yes UpgradeReagent Upgrade to HATU, HBTU, or PyBOP CheckReagent->UpgradeReagent No CheckAmine Is the amine partner challenging? CheckConditions->CheckAmine Yes OptimizeSolventTemp Switch to DMF, increase temperature CheckConditions->OptimizeSolventTemp No AcylFluoride Consider in situ acyl fluoride formation CheckAmine->AcylFluoride Very Hindered IncreaseAmine Use excess amine (1.2-1.5 eq.) CheckAmine->IncreaseAmine Yes UpgradeReagent->CheckConditions OptimizeSolventTemp->CheckAmine OptimizeBase Ensure sufficient non-nucleophilic base (DIPEA) OptimizeSolventTemp->OptimizeBase ExtendRxnTime Increase reaction time IncreaseAmine->ExtendRxnTime

Caption: Decision tree for troubleshooting low-yield reactions.

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-(trifluoromethoxy)benzamide Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-(trifluoromethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for common synthetic modifications of this versatile building block. The unique electronic properties of this molecule, stemming from the potent electron-withdrawing effects of the ortho-fluoro and para-trifluoromethoxy groups, present specific challenges and opportunities in synthesis that this guide will address.[1][2]

General Troubleshooting & FAQs

This section addresses overarching issues that can arise during the modification of this compound, regardless of the specific reaction being performed.

Q1: My reaction is sluggish or fails to proceed to completion. What are the common causes?

A1: Several factors, often stemming from the molecule's electronic nature, can lead to low reactivity.

  • Electronic Deactivation: The benzamide's aromatic ring is highly electron-deficient due to the ortho-fluoro and para-trifluoromethoxy substituents.[1][3] This deactivation can slow down reactions that require electron density on the ring or the carbonyl group. For reactions involving the amide itself, this effect is less direct but can influence the overall electron density.

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, as many reactions in this class are sensitive to moisture.[4] For instance, strong reducing agents like LiAlH₄ react violently with water, while reactions involving acid chlorides will suffer from hydrolysis.[4][5]

  • Insufficient Activation/Temperature: The reaction may require more forcing conditions. Consider a modest increase in temperature, but monitor carefully for byproduct formation. For coupling reactions, ensure your catalyst and ligands are appropriate for electron-deficient substrates.[6][7]

  • Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system, limiting reaction rates. Screen alternative solvents or consider using a co-solvent to improve solubility.

A systematic approach to troubleshooting is crucial. Before making significant changes, verify the basics of your experimental setup.[8]

Troubleshooting Workflow for Low-Yield Reactions

Below is a generalized workflow to diagnose and resolve common issues encountered during synthesis.

TroubleshootingWorkflow cluster_analysis Analysis of Monitoring Data cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction Observed check_purity Verify Purity of Starting Material & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions monitor_tlc Analyze Reaction by TLC/LC-MS start->monitor_tlc no_reaction Only Starting Material Present monitor_tlc->no_reaction side_products Multiple Spots / Side Products monitor_tlc->side_products incomplete Starting Material & Product Present monitor_tlc->incomplete sol_no_reaction Increase Temperature Change Catalyst/Reagent Check Reagent Activity no_reaction->sol_no_reaction sol_side_products Lower Temperature Change Solvent Use Milder Reagents side_products->sol_side_products sol_incomplete Extend Reaction Time Increase Reagent Stoichiometry incomplete->sol_incomplete end_point Optimize & Repeat sol_no_reaction->end_point sol_side_products->end_point sol_incomplete->end_point

Caption: A troubleshooting flowchart to diagnose and solve issues of low benzamide yield.

Modification-Specific Guides

Section 1: Reduction of Amide to 2-Fluoro-4-(trifluoromethoxy)benzylamine

The conversion of the robust amide functional group to an amine requires a powerful reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄).[9][10]

Q2: My LiAlH₄ reduction is giving a low yield of the desired amine. What went wrong?

A2: Low yields in LiAlH₄ reductions are often traced to three main areas:

  • Reagent Inactivation: LiAlH₄ reacts violently with protic solvents (water, alcohols). Any moisture in your starting material, solvent (typically THF or diethyl ether), or glassware will consume the reagent and reduce the effective stoichiometry. Always use freshly distilled, anhydrous solvents.

  • Incomplete Reaction: Amides are less reactive towards nucleophilic attack than esters or acid chlorides.[9] The reaction may require a longer reflux time or a higher molar excess of LiAlH₄ to proceed to completion. Monitor the reaction by TLC until the starting benzamide spot has completely disappeared.

  • Workup Issues: The aqueous workup to quench excess LiAlH₄ and hydrolyze the aluminum complexes is critical. Improper workup (e.g., adding water too quickly or insufficient stirring) can lead to the formation of intractable aluminum gels that trap the product, making extraction inefficient. The Fieser workup method (sequential addition of water, then 15% NaOH solution, then more water) is highly recommended to produce a granular, easily filterable aluminum salt precipitate.

ParameterRecommendationRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)A powerful, non-selective hydride donor capable of reducing the stable amide group.[11]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates LiAlH₄. Must be rigorously dried.
Temperature 0 °C to RefluxInitial addition at 0 °C to control exotherm, followed by reflux to drive the reaction to completion.
Stoichiometry 1.5 - 2.0 equivalents of LiAlH₄An excess is required to ensure complete reduction of the amide.
Workup Fieser Method (H₂O, NaOH(aq), H₂O)Prevents the formation of product-trapping aluminum gels.

Protocol 1: LiAlH₄ Reduction to the Benzylamine

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add LiAlH₄ (1.5 eq.) and cover with anhydrous THF.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction back to 0 °C.

  • Carefully and slowly quench the reaction by sequential, dropwise addition of: (i) 'X' mL of H₂O, (ii) 'X' mL of 15% aqueous NaOH, and (iii) '3X' mL of H₂O, where 'X' is the mass of LiAlH₄ used in grams.

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

  • Filter the resulting white precipitate (aluminum salts) through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified by column chromatography or distillation.

Section 2: Dehydration of Amide to 2-Fluoro-4-(trifluoromethoxy)benzonitrile

This transformation is a classic dehydration reaction, converting the primary amide into a nitrile functional group.[12]

Q3: My dehydration reaction with POCl₃ resulted in a dark, tarry mixture and very little nitrile product. What happened?

A3: This is a common outcome when using aggressive dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under harsh conditions.

  • Overheating: These reactions are often exothermic. Uncontrolled temperature can lead to polymerization and decomposition of the electron-deficient aromatic ring. The reaction should be cooled during the addition of the reagent and heated gently.

  • Reaction with Solvent: If pyridine is used as a solvent or base, it can react with POCl₃ to form a reactive complex. The temperature must be carefully controlled. In some cases, a less reactive solvent or performing the reaction neat might be preferable.

  • Alternative Reagents: Consider milder, more modern dehydrating agents. The Burgess reagent or a combination of a triphosgene and a non-nucleophilic base can provide cleaner conversions with sensitive substrates. A sulfur trioxide-triethylamine adduct is also an effective and milder alternative.[13] A patented method for fluorinated amides suggests carrying out the reaction at low temperatures (-15 to 0 °C) in a polar, anhydrous solvent.[14]

Dehydrating AgentTypical ConditionsProsCons
POCl₃ or SOCl₂ Reflux, often with pyridineInexpensive, powerfulHarsh, can cause charring, corrosive byproducts.[15]
Trifluoroacetic Anhydride (TFAA) 0 °C to RT, with Et₃N or PyridineMilder, efficientMore expensive, requires careful handling.
SO₃·NEt₃ Reflux in NEt₃Mild conditions, high yieldReagent preparation or purchase required.[13]
ZnCl₂ in aq. MeCN Microwave irradiationVery rapid, uses aqueous mediaRequires microwave reactor, optimization may be needed.[16]

Protocol 2: Dehydration to the Benzonitrile using TFAA

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.5 eq.) and cool the solution to 0 °C.

  • Add trifluoroacetic anhydride (TFAA, 1.2 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude nitrile by silica gel chromatography.

Section 3: Hofmann Rearrangement to 4-Fluoro-2-(trifluoromethoxy)aniline

The Hofmann rearrangement is a powerful method for converting a primary amide to a primary amine with the loss of one carbon atom (as CO₂).[17]

Q4: I attempted a Hofmann rearrangement, but isolated unreacted starting material and some hydrolyzed carboxylic acid. Where did I go wrong?

A4: A failed Hofmann rearrangement often points to issues with the formation or stability of the key N-bromoamide and isocyanate intermediates.

  • Insufficient Base: The reaction requires at least two equivalents of base: one to deprotonate the amide for the initial bromination, and another to facilitate the rearrangement of the N-bromoamide anion.[17] An additional excess is needed to neutralize the reaction medium.

  • Temperature Control: The initial N-bromination step is typically performed at low temperatures (0-5 °C). However, the rearrangement step (migration of the aryl group) often requires gentle heating. If the temperature is too low, the rearrangement will not occur. If it's too high, hydrolysis of the intermediate isocyanate to the amine, or hydrolysis of the starting amide, can become significant competing reactions.

  • Premature Hydrolysis of Isocyanate: The isocyanate intermediate is susceptible to hydrolysis back to the amine.[17] Once the rearrangement is complete, the reaction should be worked up promptly. If the goal is to isolate a carbamate derivative, the isocyanate can be trapped in situ with an alcohol like methanol or t-butanol.[17]

Protocol 3: Hofmann Rearrangement to the Aniline

  • Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 eq.) to a solution of sodium hydroxide (4.0 eq.) in water at 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq.) in a suitable solvent like 1,4-dioxane or THF.

  • Slowly add the cold NaOBr solution to the benzamide solution, maintaining the temperature at or below 10 °C.

  • After the addition, slowly warm the reaction mixture to 50-70 °C and hold for 1 hour, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with sodium thiosulfate solution (to remove excess bromine) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the crude aniline, which can be purified by column chromatography.

Section 4: Hydrolysis to 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

Hydrolysis of the amide to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.[18]

Q5: My base-catalyzed hydrolysis isn't going to completion, even after prolonged heating. Why?

A5: The stability of the trifluoromethoxy group can make this amide particularly resistant to hydrolysis.

  • Steric Hindrance and Electronics: While not extreme, the ortho-fluoro group can provide some steric hindrance to the incoming nucleophile (hydroxide). The strong electron-withdrawing nature of the substituents makes the carbonyl carbon highly electrophilic, but the stability of the amide bond itself is significant.

  • Insufficiently Forcing Conditions: This substrate likely requires more rigorous conditions than a simple benzamide. Consider using a higher concentration of base (e.g., 20-40% NaOH or KOH), a higher boiling point solvent (e.g., ethylene glycol), or extending the reflux time significantly.[19]

  • Acid-Catalyzed Alternative: If base-catalyzed hydrolysis is problematic, acidic conditions (e.g., refluxing in 6M HCl or a mixture of acetic acid and concentrated H₂SO₄) may prove more effective. The choice depends on the stability of other functional groups in your molecule.

Protocol 4: Base-Catalyzed Hydrolysis to the Carboxylic Acid

  • In a round-bottom flask, combine this compound (1.0 eq.), ethanol, and a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC, observing the disappearance of the starting amide and the appearance of the carboxylate salt (which will likely remain at the baseline).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution by adding cold 6M HCl dropwise until the pH is ~1-2. A precipitate should form.[19]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

References

Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(trifluoromethoxy)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and impurities encountered during the synthesis of this important fluorinated building block. Our aim is to provide you with the expertise and practical insights needed to optimize your synthetic route and ensure the highest purity of your final product.

Introduction: The Synthetic Challenge

This compound is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of both a fluoro and a trifluoromethoxy group on the aromatic ring imparts unique electronic and lipophilic properties, but also presents specific challenges during synthesis. The most common route to this amide is the controlled hydrolysis of the corresponding nitrile, 2-fluoro-4-(trifluoromethoxy)benzonitrile. While seemingly straightforward, this reaction can be plagued by the formation of several key impurities if not carefully controlled. This guide will walk you through the identification, prevention, and remediation of these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a significant amount of unreacted starting material, 2-fluoro-4-(trifluoromethoxy)benzonitrile, in my final product. What is causing this and how can I improve the conversion?

A1: Incomplete conversion is a common issue in the hydrolysis of nitriles to amides. The primary causes are typically insufficient reaction time, inadequate temperature, or suboptimal catalyst/reagent concentration.

Causality and Troubleshooting:

  • Reaction Kinetics: The hydrolysis of sterically hindered or electron-deficient nitriles can be sluggish. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups can decrease the nucleophilicity of the nitrile nitrogen, slowing down the initial protonation step in acid-catalyzed hydrolysis, or the rate of nucleophilic attack in base-catalyzed reactions.

  • Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is no longer detectable.

    • Elevate Temperature: Gently increasing the reaction temperature can significantly enhance the reaction rate. However, be cautious as excessive heat can promote the formation of the over-hydrolyzed benzoic acid impurity (see Q2).

    • Adjust Reagent Concentration:

      • Acid Catalysis: If using a strong acid like sulfuric acid, ensure its concentration is sufficient to effectively protonate the nitrile.

      • Base Catalysis: For base-catalyzed hydrolysis (e.g., using NaOH or KOH), ensure a sufficient molar excess of the base is used. For milder, more selective hydrolysis, consider using a peroxide-based method (see Q4).

Q2: My final product is contaminated with 2-fluoro-4-(trifluoromethoxy)benzoic acid. How can I prevent this over-hydrolysis?

A2: The formation of the corresponding carboxylic acid is a result of the hydrolysis of the desired amide product. This is a competing reaction that can become significant under harsh conditions.

Causality and Troubleshooting:

  • Reaction Conditions: Both strong acidic and strong basic conditions, especially at elevated temperatures and with prolonged reaction times, will promote the hydrolysis of the amide to the carboxylic acid.

  • Troubleshooting Steps:

    • Milder Reaction Conditions:

      • Acid Catalysis: Use a less concentrated acid or perform the reaction at a lower temperature. A mixture of trifluoroacetic acid (TFA) and a catalytic amount of sulfuric acid has been shown to be effective for the selective hydration of nitriles to amides.[1]

      • Base Catalysis: Employ a milder base or use a biphasic system to control the reaction. The use of a peroxide-based system in an alkaline medium is often highly selective for the formation of the amide.[2][3][4]

    • Careful Monitoring: As mentioned in Q1, closely monitor the reaction. As soon as the starting nitrile is consumed, quench the reaction to prevent further hydrolysis of the amide.

    • Purification: If the benzoic acid impurity is present, it can often be removed by recrystallization or by washing an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurity.

Q3: I have an impurity with a lower molecular weight that I suspect is 2-fluoro-4-hydroxybenzamide. How is this forming and how can I avoid it?

A3: The presence of 2-fluoro-4-hydroxybenzamide indicates the cleavage of the trifluoromethoxy (-OCF3) group. This is a significant side reaction that can occur under certain hydrolytic conditions.

Causality and Troubleshooting:

  • Stability of the Trifluoromethoxy Group: While generally considered a stable functional group, the trifluoromethoxy group can be susceptible to hydrolysis, particularly under strong basic conditions, to yield a phenol.[4] The stability is generally higher under acidic conditions.

  • Troubleshooting Steps:

    • Favor Acidic Conditions: To minimize the risk of -OCF3 cleavage, perform the nitrile hydrolysis under acidic conditions.

    • Avoid Strong Bases and High Temperatures: If a base-catalyzed method is necessary, use milder bases (e.g., potassium carbonate) and avoid high temperatures. The use of peroxide in a mildly basic solution can also be a good alternative.

    • Limit Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of this side reaction.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical monitoring.

Protocol 1: Acid-Catalyzed Hydrolysis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

This method is generally preferred to minimize the risk of trifluoromethoxy group hydrolysis.

dot

Caption: Acid-Catalyzed Hydrolysis Workflow.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-(trifluoromethoxy)benzonitrile (1.0 eq).

  • Slowly add concentrated sulfuric acid (e.g., 2-3 eq) with cooling in an ice bath.

  • After the addition is complete, warm the mixture to 50-70 °C and stir.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization.

Protocol 2: Base-Catalyzed Peroxide Hydrolysis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

This method can be highly selective for the amide if conditions are carefully controlled.

dot

Caption: Base-Catalyzed Peroxide Hydrolysis Workflow.

Step-by-Step Methodology:

  • Dissolve 2-fluoro-4-(trifluoromethoxy)benzonitrile (1.0 eq) in a suitable solvent such as DMSO or ethanol in a round-bottom flask.

  • Add a catalytic amount of a base, such as potassium carbonate or sodium hydroxide.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (2-4 eq).

  • Allow the reaction to warm to room temperature and then heat to 40-60 °C.

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by recrystallization.

Purification and Analysis

Recrystallization

Recrystallization is an effective method for purifying the crude this compound.

Potential Impurity Recommended Recrystallization Solvent System Rationale
Unreacted NitrileEthanol/Water or Isopropanol/WaterThe amide is generally less soluble in alcohols than the corresponding nitrile. Adding water as an anti-solvent will selectively precipitate the amide.
Benzoic AcidToluene or Ethyl Acetate/HexaneThe carboxylic acid has different polarity and solubility compared to the amide, allowing for separation.
Phenolic ImpurityEthanol/WaterThe phenolic impurity is more polar than the desired amide and will have different solubility characteristics.

General Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add a hot anti-solvent (e.g., water) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction and assessing the purity of the final product.

dot

Caption: Typical HPLC Elution Order.

Suggested HPLC Method Parameters:

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase B. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

This method should provide good separation of the non-polar nitrile, the moderately polar amide, and the more polar benzoic acid and phenolic impurities.

References

Technical Support Center: Overcoming Poor Solubility of 2-Fluoro-4-(trifluoromethoxy)benzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-(trifluoromethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and advance your research.

Introduction

This compound is a chemical compound with the molecular formula C8H5F4NO.[1][2] Its structure, featuring a benzamide core with fluoro and trifluoromethoxy substitutions, suggests that it may exhibit limited solubility in certain organic solvents. This can pose significant challenges in various experimental workflows, including reaction chemistry, purification, and formulation development. This guide will provide a structured approach to understanding and overcoming these solubility challenges.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: The compound does not dissolve in the chosen organic solvent at the desired concentration.

Possible Causes:

  • Insufficient Solvent Polarity: The polarity of the solvent may not be optimal for dissolving the compound.

  • Low Temperature: Solubility of solids in organic solvents generally increases with temperature.[3]

  • Equilibrium Not Reached: The dissolution process may be slow, and the system may not have reached equilibrium.

Solutions:

  • Systematic Solvent Screening:

    • Rationale: The principle of "like dissolves like" is a fundamental concept in solubility. By testing a range of solvents with varying polarities, you can identify the most suitable one for your compound.

    • Protocol:

      • Prepare small-scale test solutions using a variety of solvents such as methanol, ethanol, acetone, acetonitrile, ethyl acetate, and toluene.[4]

      • Add a known excess of this compound to a fixed volume of each solvent.

      • Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.[5]

      • Visually inspect for undissolved solid. For a more quantitative assessment, filter the saturated solution and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Temperature Adjustment:

    • Rationale: Increasing the temperature of the solvent increases the kinetic energy of its molecules, which can more effectively break down the solute's intermolecular forces, leading to increased solubility.[3] For many organic compounds, the solubility can double with a 20°C increase in temperature.[6][7]

    • Protocol:

      • Gradually heat the solvent while stirring and adding the compound.

      • Monitor the dissolution process and note the temperature at which the compound fully dissolves.

      • Be cautious of potential degradation of the compound at elevated temperatures. It is advisable to perform a stability check if high temperatures are required.

Issue 2: The compound precipitates out of solution upon cooling or standing.

Possible Causes:

  • Supersaturation: The initial dissolution at a higher temperature may have created a supersaturated solution that is not stable at room temperature.

  • Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of the compound, leading to precipitation.

Solutions:

  • Co-solvency:

    • Rationale: The addition of a miscible co-solvent can modify the overall polarity of the solvent system, enhancing the solubility of the compound.[8][9] This technique is widely used to improve the solubility of poorly soluble drugs.[10]

    • Protocol:

      • Identify a primary solvent in which the compound has some solubility.

      • Select a co-solvent in which the compound is highly soluble. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[11]

      • Prepare various mixtures of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30 ratios).

      • Determine the solubility of the compound in each mixture to find the optimal ratio.

  • Use of Surfactants:

    • Rationale: Surfactants are amphiphilic molecules that can form micelles in solution. These micelles can encapsulate hydrophobic molecules, increasing their apparent solubility in the bulk solvent.[12][13]

    • Protocol:

      • Select a suitable surfactant (e.g., Tween 20, Tween 80, Sodium Dodecyl Sulfate).

      • Prepare a stock solution of the surfactant in the chosen organic solvent.

      • Add the surfactant solution to the compound and sonicate or stir to aid dissolution.

      • The concentration of the surfactant should be above its critical micelle concentration (CMC) for effective solubilization.[14]

Issue 3: The dissolution rate is too slow for the experimental workflow.

Possible Causes:

  • Large Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can slow down the dissolution rate.

  • Poor Wettability: The compound may not be easily wetted by the solvent, hindering the dissolution process.

Solutions:

  • Particle Size Reduction:

    • Rationale: Reducing the particle size increases the surface area available for solvent interaction, thereby increasing the dissolution rate.[15]

    • Methods:

      • Micronization: Techniques like jet milling or ball milling can be used to reduce the particle size of the compound.

      • Sonocrystallization: This technique uses ultrasound to induce crystallization, often resulting in smaller and more uniform particles.

  • Solid Dispersions:

    • Rationale: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix.[16][17] This can enhance the dissolution rate by presenting the drug in an amorphous state and improving its wettability.[18][19]

    • Protocol (Solvent Evaporation Method):

      • Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile solvent.[20]

      • Evaporate the solvent under reduced pressure to obtain a solid mass.

      • The resulting solid dispersion can then be more readily dissolved in the desired organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound has a molecular formula of C8H5F4NO and a molecular weight of approximately 207.12 g/mol .[1][2] It is a solid, crystalline compound.[21] Safety data sheets indicate that it may cause skin, eye, and respiratory irritation.[1][21][22]

Q2: In which types of organic solvents is this compound likely to be more soluble?

Based on its structure, which contains both polar (amide) and non-polar (fluorinated aromatic ring) regions, it is expected to have better solubility in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate, as well as polar protic solvents like methanol and ethanol.[4] Its solubility in non-polar solvents like toluene or hexane is likely to be limited.

Q3: How can I accurately determine the solubility of this compound in a specific solvent?

The shake-flask method is the gold standard for determining equilibrium solubility.[5] This involves adding an excess of the compound to the solvent, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.

Q4: Are there any safety precautions I should take when handling this compound?

Yes, it is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][23] Avoid inhalation of dust and contact with skin and eyes.[22][24]

Data Presentation

Table 1: Illustrative Solubility of Benzamide in Various Organic Solvents at Different Temperatures

Note: This data is for the related compound benzamide and is provided as an example. The solubility of this compound will differ and should be experimentally determined.

SolventTemperature (°C)Solubility ( g/100g solvent)
Methanol2015.6
4028.9
Ethanol207.8
4015.2
Acetone2012.5
4025.1
Ethyl Acetate202.1
405.3
Acetonitrile201.5
403.8

Data adapted from literature on benzamide solubility.[4][25]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker bath for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, centrifuge the sample to separate the undissolved solid.

  • Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve a known amount of this compound and a hydrophilic carrier (e.g., PVP K30) in a 1:2 ratio (w/w) in a common solvent like methanol.

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be characterized using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the compound.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound issue Issue Identified: Compound not dissolving at desired concentration start->issue step1 Step 1: Systematic Solvent Screening (Polarity, Temperature) issue->step1 Initial Approach step2 Step 2: Co-solvency Approach (Binary/Ternary Solvent Systems) step1->step2 If solubility is still insufficient outcome1 Solubility Achieved step1->outcome1 Success step3 Step 3: Formulation Strategies (Surfactants, Solid Dispersions) step2->step3 For complex cases step2->outcome1 Success step3->outcome1 Success outcome2 Further Optimization Needed step3->outcome2 If challenges persist

Caption: A decision-making workflow for troubleshooting poor solubility.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Fluoro-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-Fluoro-4-(trifluoromethoxy)benzamide. Our goal is to equip you with the scientific rationale and practical guidance to overcome common challenges encountered with this unique and challenging substrate.

Introduction to the Substrate: A Molecule of Nuance

This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The electronic and steric profile of this molecule dictates a careful and considered approach to catalyst system selection.

  • Electron-Deficient Ring: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can influence the rate of oxidative addition.[1]

  • Ortho-Fluoro Substituent: The fluorine atom at the 2-position introduces steric hindrance adjacent to the reactive site and can potentially participate in catalyst coordination or influence the electronics of the C-X bond.

  • Amide Functionality: The benzamide group can act as a directing group, potentially leading to ortho-C-H activation as a competing pathway, or it can influence catalyst activity through coordination.[2][3][4][5]

This guide will focus primarily on Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, as they are among the most common and powerful transformations in modern synthetic chemistry.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is not proceeding. What are the likely causes and how can I troubleshoot it?

A1: Low or no conversion in the Suzuki-Miyaura coupling of this substrate is a common issue. The primary bottleneck is often a slow or inhibited oxidative addition step due to the electron-deficient nature of the aryl halide and potential steric hindrance from the ortho-fluoro group.

Troubleshooting Steps:

  • Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates. You need a more robust system.

    • Recommended Ligands: Employ bulky, electron-rich phosphine ligands. The Buchwald biarylphosphine ligands are the industry standard for these types of couplings.[9] Specifically, SPhos and XPhos are excellent starting points.[9] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.

    • Recommended Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used with the chosen ligand, using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) can offer greater stability and activity.[3]

  • Re-evaluate Your Base: The choice of base is crucial for activating the boronic acid for transmetalation.[10]

    • For this electron-deficient system, a moderately strong base is often required. K₃PO₄ or Cs₂CO₃ are generally more effective than weaker bases like K₂CO₃.

    • Consider using a fluoride source like KF or CsF , especially if you are using a boronic acid rather than a boronate ester. Fluoride can activate the boronic acid without being overly harsh on sensitive functional groups.[3]

  • Solvent and Temperature:

    • Aprotic polar solvents such as 1,4-dioxane or toluene , often with a small amount of water (e.g., 10:1), are standard.[8]

    • Given the challenging nature of the substrate, you will likely need to heat the reaction, typically in the range of 80-110 °C .

Q2: I am observing significant protodeboronation of my boronic acid. How can I prevent this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-poor or heteroaryl boronic acids, and can be exacerbated by high temperatures and the presence of water.

Mitigation Strategies:

  • Use Anhydrous Conditions: While some water can be beneficial for Suzuki reactions, excess water can promote protodeboronation. Ensure your solvents are dry, especially if using a strong base.

  • Switch to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin). These release the boronic acid more slowly under the reaction conditions, reducing its decomposition.[8]

  • Optimize the Base: Very strong bases, particularly hydroxides, can accelerate protodeboronation. If you suspect this is an issue, consider switching from a hydroxide base to a carbonate or phosphate.

  • Shorter Reaction Times: Monitor your reaction closely and work it up as soon as the starting material is consumed to minimize the time the boronic acid is exposed to the reaction conditions.

Q3: For a Buchwald-Hartwig amination with this compound, what catalyst system should I start with?

A3: The Buchwald-Hartwig amination of this substrate will also require a highly active catalyst system due to the electron-deficient nature of the aryl halide.

Recommended Starting Conditions:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as BrettPhos or RuPhos is a strong starting point.[11][12] Using a pre-formed catalyst can also be advantageous. A multi-ligand system using both BrettPhos and RuPhos has been shown to have broad substrate scope.[12][13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[14][15]

  • Solvent: Anhydrous toluene or 1,4-dioxane are the preferred solvents.

  • Temperature: Reactions are typically run at elevated temperatures, often between 80-110 °C .

Q4: I am concerned about the amide group on my substrate participating in the reaction. Is this a valid concern?

A4: Yes, this is a valid consideration. The amide functionality can potentially engage in competing reactions.

  • Directed ortho-Metalation (DoM): Tertiary amides are known directing groups for ortho-lithiation.[4][5] While less common with primary amides under typical cross-coupling conditions, it's a possibility to be aware of, especially if strong organometallic bases are used. This could lead to undesired side products. Sticking to the recommended bases (carbonates, phosphates, or alkoxides) for Suzuki and Buchwald-Hartwig reactions minimizes this risk.

  • N-Arylation of the Amide: In some cases, the amide N-H bond can undergo arylation. However, this is generally less favorable than the C-X coupling at the aryl halide position.

  • C-N Bond Cleavage: While more common with activated amides (e.g., N-acyl-glutarimides), palladium-catalyzed cleavage of the amide C-N bond is a known transformation that can lead to ketone formation in Suzuki-type couplings.[7][16] For a primary benzamide, this is less likely to be the primary reaction pathway under standard Suzuki or Buchwald-Hartwig conditions but could contribute to byproduct formation.

If you suspect side reactions involving the amide, careful analysis of your crude reaction mixture by LC-MS and NMR is essential to identify the byproducts and adjust your reaction conditions accordingly.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst system. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos for Suzuki; BrettPhos for Buchwald-Hartwig). Use a palladacycle precatalyst. 2. For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use NaOtBu or LHMDS. 3. Increase temperature in 10 °C increments (typically 80-110 °C).
Protodeboronation (Suzuki) 1. Excess water in the reaction. 2. Unstable boronic acid. 3. Base is too harsh.1. Use anhydrous solvents. 2. Use a fresh batch of boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). 3. Switch from hydroxide bases to carbonates or phosphates.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient transmetalation.1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere (Argon or Nitrogen). 2. Optimize base and solvent to improve the rate of the desired cross-coupling.
Formation of Palladium Black 1. Catalyst decomposition. 2. Reaction temperature too high. 3. Presence of impurities.1. Ensure an inert atmosphere. Use a more stable precatalyst. 2. Lower the reaction temperature. 3. Use purified reagents and solvents.
Unidentified Side Products 1. ortho-C-H activation directed by the amide. 2. N-arylation of the amide.1. Use milder bases and avoid organolithium reagents. 2. If this is a persistent issue, protection of the amide N-H may be necessary, though this adds steps to the synthesis.

Recommended Starting Protocols

These are suggested starting points and may require optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (as the corresponding aryl bromide or iodide) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane/water (10:1)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (as the corresponding aryl bromide or iodide) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide and NaOtBu.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • In a separate vial, weigh the Pd₂(dba)₃ and BrettPhos and add them to the reaction flask under a positive flow of inert gas.

  • Add anhydrous toluene, followed by the amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer with water and brine, dry, concentrate, and purify by column chromatography.

Visualizing the Workflow

Catalyst Selection Logic

CatalystSelection cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) start_s Start Suzuki Coupling catalyst_s Catalyst System: Pd₂(dba)₃ + SPhos/XPhos or XPhos Pd G3 start_s->catalyst_s base_s Base: K₃PO₄ or Cs₂CO₃ catalyst_s->base_s solvent_s Solvent/Temp: Dioxane/H₂O (10:1), 100 °C base_s->solvent_s troubleshoot_s Troubleshoot: - Check for protodeboronation - Use boronate ester - Ensure inert atmosphere solvent_s->troubleshoot_s Low Yield? start_b Start Buchwald-Hartwig catalyst_b Catalyst System: Pd₂(dba)₃ + BrettPhos/RuPhos start_b->catalyst_b base_b Base: NaOtBu or LHMDS catalyst_b->base_b solvent_b Solvent/Temp: Toluene, 100 °C base_b->solvent_b troubleshoot_b Troubleshoot: - Ensure anhydrous conditions - Screen alternative bulky ligands solvent_b->troubleshoot_b Low Yield?

Caption: A decision-making workflow for selecting initial conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Troubleshooting Decision Tree

Troubleshooting start Reaction Failed or Low Yield q1 Is Palladium Black observed? start->q1 a1_yes Catalyst Decomposition - Lower Temperature - Use Precatalyst - Improve Degassing q1->a1_yes Yes q2 Is Starting Material Consumed? q1->q2 No a2_no Inactive Catalyst - Switch to Bulky Ligand (SPhos, XPhos, BrettPhos) - Increase Temperature q2->a2_no No q3 Significant Side Products? q2->q3 Yes a3_yes_proto Protodeboronation - Use Boronate Ester - Use Anhydrous Solvent - Change Base (e.g., KF) q3->a3_yes_proto Yes (Suzuki) a3_yes_homo Homocoupling - Improve Degassing - Check for O₂ leak q3->a3_yes_homo Yes (Suzuki)

Caption: A troubleshooting flowchart for common issues in cross-coupling reactions.

References

Technical Support Center: Byproduct Identification in 2-Fluoro-4-(trifluoromethoxy)benzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 2-Fluoro-4-(trifluoromethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis. By understanding the likely side reactions and the resulting byproducts, you can optimize your reaction conditions, streamline purification, and ensure the integrity of your final compound.

Troubleshooting Guide: Unexpected Results in Your Reaction?

This section addresses specific experimental issues you might encounter, providing a logical framework for identifying the root cause.

Issue 1: My LC-MS analysis shows a peak with a mass of [M+18], corresponding to the hydrolysis of the amide.

Potential Cause: You are likely observing the formation of 2-fluoro-4-(trifluoromethoxy)benzoic acid.

Causality: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[1][2] Water present in your solvents or introduced during the workup can react with the benzamide to form the corresponding carboxylic acid and ammonia.[1]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that you are using anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.

  • Workup pH: During aqueous workup, carefully control the pH. A neutral or slightly basic wash can remove the acidic byproduct. However, strongly basic conditions can also promote amide hydrolysis.

  • Temperature Control: Avoid excessive heating during the reaction and workup, as higher temperatures accelerate the rate of hydrolysis.

Issue 2: I'm seeing a peak in my analysis that I suspect is an isomer of my starting material or product.

Potential Cause: The presence of positional isomers, such as 2-Fluoro-4-(trifluoromethyl)benzamide, can arise from impurities in the starting materials.[3]

Causality: The synthesis of the precursors to this compound can sometimes yield a mixture of isomers that are challenging to separate. These isomeric impurities will then carry through the synthetic sequence.

Troubleshooting Steps:

  • Starting Material Purity Check: Before beginning your synthesis, analyze your starting materials (e.g., 2-fluoro-4-(trifluoromethoxy)benzoic acid or its activated derivatives) by high-resolution analytical techniques like HPLC or GC-MS to identify and quantify any isomeric impurities.

  • Reaction Optimization: While it may not be possible to completely prevent the reaction of isomers, adjusting reaction conditions such as temperature and reaction time might selectively favor the desired transformation.

  • Chromatographic Separation: Developing a robust chromatographic method is crucial for separating the desired product from its isomers. Methodical screening of different stationary and mobile phases is recommended.

Issue 3: An unexpected peak appears in the mass spectrum, but the fragmentation pattern is unusual.

Potential Cause: You might be observing byproducts resulting from reactions involving the trifluoromethoxy group. While generally stable, this group can undergo hydrolysis under harsh acidic conditions.[4][5]

Causality: Strong acids can protonate the oxygen of the trifluoromethoxy group, initiating a cascade that can lead to its cleavage and the formation of a phenol.

Troubleshooting Steps:

  • Avoid Strong Acids: If possible, use milder activating agents for the amide coupling that do not require strongly acidic conditions.

  • Careful pH Control: During workup and purification, maintain a pH range that is not strongly acidic to prevent degradation of the trifluoromethoxy group.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Peak in Analysis Check_Mass Determine m/z of the byproduct Start->Check_Mass M_plus_18 Mass corresponds to [M+18]? Check_Mass->M_plus_18 Isomer_Check Mass is the same as product? Check_Mass->Isomer_Check Other_Mass Investigate other potential byproducts Check_Mass->Other_Mass M_plus_18->Isomer_Check No Hydrolysis_Product Likely Amide Hydrolysis (2-Fluoro-4-(trifluoromethoxy)benzoic acid) M_plus_18->Hydrolysis_Product Yes Isomer_Check->Other_Mass No Isomeric_Impurity Possible Isomeric Impurity (e.g., from starting materials) Isomer_Check->Isomeric_Impurity Yes Further_Investigation Further Spectroscopic Analysis Needed (NMR, MS/MS) Other_Mass->Further_Investigation

Caption: A logical workflow for troubleshooting unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound and what byproducts are associated with them?

A1: A common route is the amidation of 2-fluoro-4-(trifluoromethoxy)benzoic acid. This typically involves activating the carboxylic acid with reagents like thionyl chloride or a carbodiimide (e.g., DCC, EDC), followed by the addition of ammonia.[6][7][8]

  • From an Acyl Chloride: If you first convert the carboxylic acid to an acyl chloride, a potential byproduct is the corresponding anhydride, formed by the reaction of the acyl chloride with unreacted carboxylic acid. Incomplete reaction can also leave unreacted starting materials.

  • Using Coupling Reagents: When using coupling reagents like DCC, the main byproduct is dicyclohexylurea (DCU), which can be difficult to remove.[6] Using a water-soluble carbodiimide like EDC can simplify purification as the urea byproduct is water-soluble.

Q2: How stable is the trifluoromethoxy group during the synthesis?

A2: The trifluoromethoxy group is generally considered to be chemically and thermally stable.[5][9] It is more resistant to metabolic degradation than a methoxy group.[5][10] However, it is not completely inert. Hydrolysis of the trifluoromethoxy group can occur under forcing acidic conditions.[4]

Q3: What analytical techniques are best for identifying these byproducts?

A3: A combination of techniques is often necessary for unambiguous identification.[11][12][13]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent first-pass technique to determine the molecular weights of any impurities.[12][14]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for elucidating the precise structure of byproducts, especially for distinguishing between isomers.[15][16][17]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This can be useful for identifying more volatile byproducts or impurities in starting materials.[3][12]

Q4: Can I stop the hydrolysis of a nitrile precursor at the amide stage to synthesize this compound?

A4: Yes, it is possible to achieve selective hydrolysis of a nitrile to the corresponding amide under milder reaction conditions.[18] Careful control of reaction time, temperature, and the concentration of the acid or base catalyst is crucial to prevent over-hydrolysis to the carboxylic acid.

Data Presentation: Common Byproducts and Their Identification

ByproductPotential OriginMolecular Weight ( g/mol )Key Analytical Signatures
2-Fluoro-4-(trifluoromethoxy)benzoic acidHydrolysis of the amide224.11A distinct peak at [M+18] in LC-MS. In ¹H NMR, the disappearance of the amide protons and the appearance of a broad carboxylic acid proton signal.
Positional Isomers (e.g., 3-Fluoro-4-(trifluoromethoxy)benzamide)Impurities in starting materials223.12Same molecular weight as the product in MS. Distinguishable by ¹H and ¹⁹F NMR due to different coupling patterns and chemical shifts.
2-Fluoro-4-hydroxybenzamideHydrolysis of the trifluoromethoxy group155.12A significant mass difference in MS. The appearance of a phenolic proton in ¹H NMR and the absence of the trifluoromethoxy signal in ¹⁹F NMR.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Accurately weigh approximately 1 mg of your crude reaction mixture.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • Analyze the sample using a suitable gradient method on a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.

Protocol 2: ¹⁹F NMR for Isomer and Byproduct Identification
  • Prepare a sample of your purified product or crude mixture by dissolving approximately 10-20 mg in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a standard ¹⁹F NMR spectrum.

  • The trifluoromethoxy group of the desired product will have a characteristic chemical shift.

  • The presence of other signals in the ¹⁹F NMR spectrum can indicate the presence of isomers or byproducts where the trifluoromethoxy group is in a different chemical environment.

Reaction and Byproduct Formation Pathways

Byproduct_Formation cluster_main_reaction Main Reaction Pathway cluster_byproducts Potential Byproduct Formation Starting_Material 2-Fluoro-4-(trifluoromethoxy)benzoic acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) Starting_Material->Activated_Intermediate + Activating Agent Product This compound Activated_Intermediate->Product + NH3 Hydrolysis_Product 2-Fluoro-4-(trifluoromethoxy)benzoic acid Product->Hydrolysis_Product + H2O (Acid or Base) Degradation_Product 2-Fluoro-4-hydroxybenzamide Product->Degradation_Product Harsh Acidic Conditions Isomeric_Product Isomeric Benzamide Isomeric_Starting_Material Isomeric Benzoic Acid (Impurity) Isomeric_Starting_Material->Isomeric_Product Follows main pathway

Caption: Synthetic pathway and potential byproduct formations.

References

Refinement of experimental protocols involving 2-Fluoro-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Experimental Protocols for Fluorinated Benzamides

Prepared by the Senior Application Scientist

An Important Note on Your Query: This technical guide addresses the refinement of experimental protocols for 2-Fluoro-4-(trifluoromethyl)benzamide . Our initial analysis suggests that the originally requested compound, 2-Fluoro-4-(trifluoromethoxy)benzamide, is a less common analogue with limited specific documentation in readily available literature. Given the structural and electronic similarities between the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, this guide, centered on the more extensively documented -CF3 analogue, will serve as a robust and relevant resource for researchers working with either compound. The principles of synthesis, purification, and troubleshooting are largely transferable.[1][2][3]

This support center is designed to provide practical, in-depth guidance for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Part 1: Frequently Asked Questions (FAQs) for 2-Fluoro-4-(trifluoromethyl)benzamide

This section addresses common initial queries regarding the properties, handling, and applications of 2-Fluoro-4-(trifluoromethyl)benzamide.

Q1: What are the fundamental chemical and physical properties of 2-Fluoro-4-(trifluoromethyl)benzamide?

A1: The key properties are summarized in the table below. Understanding these is crucial for planning experiments, particularly for aspects like reaction setup and purification.

PropertyValueSource
CAS Number 207853-64-3[4][5][6]
Molecular Formula C₈H₅F₄NO[4][5][6]
Molecular Weight 207.12 g/mol [4]
Appearance White to off-white solid/powder
Melting Point 94-97 °C (literature value)
Boiling Point ~539 K (predicted)
XlogP 1.8[4]

Q2: What are the primary safety concerns and handling recommendations for this compound?

A2: 2-Fluoro-4-(trifluoromethyl)benzamide is an irritant and should be handled with appropriate personal protective equipment (PPE). The GHS hazard classifications indicate potential for skin, eye, and respiratory irritation.[4]

Hazard StatementPrecautionary Measures
H315: Causes skin irritation P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritation P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Always consult the full Safety Data Sheet (SDS) from your supplier before starting any experimental work.

Q3: What is the general solubility profile of 2-Fluoro-4-(trifluoromethyl)benzamide?

A3: While specific quantitative data is sparse, the solubility can be inferred from its structure and from general principles for similar fluorinated aromatic compounds.

Solvent TypeExamplesExpected SolubilityRationale
Polar Aprotic DMF, DMSO, THF, AcetonitrileHighThe polar amide group and the overall molecular polarity favor dissolution.
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding, but the fluorinated aromatic ring reduces overall polarity compared to non-fluorinated analogues.
Chlorinated Dichloromethane (DCM), ChloroformModerateGood general solvents for many organic compounds.
Non-polar Toluene, HexanesLowThe molecule's polarity is too high for significant solubility in non-polar media.
Aqueous WaterVery LowThe hydrophobic fluorinated aromatic ring dominates, making it sparingly soluble in water. Solubility will increase under acidic or basic conditions due to protonation or deprotonation of the amide, but hydrolysis can be a competing reaction.

Q4: What are the common synthetic routes to prepare 2-Fluoro-4-(trifluoromethyl)benzamide?

A4: There are two primary and reliable methods for the synthesis of this and similar benzamides:

  • Amide Coupling: This involves the reaction of 2-fluoro-4-(trifluoromethyl)benzoic acid with an ammonia source, typically facilitated by a coupling reagent. This is a versatile method common in medicinal chemistry.[7]

  • Hydrolysis of a Nitrile: This route starts with 2-fluoro-4-(trifluoromethyl)benzonitrile and involves its partial hydrolysis to the primary amide. This can be an efficient route if the nitrile is a readily available starting material.[8][9][10]

Part 2: Troubleshooting Guides for Synthesis & Purification

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Scenario 1: Low Yield in Amide Synthesis from 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Q: My amide coupling reaction with 2-fluoro-4-(trifluoromethyl)benzoic acid and an amine is giving a low yield. What are the likely causes and how can I fix it?

A: Low yields in amide coupling are a frequent issue, often stemming from several key factors. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups makes the carboxylic acid quite acidic and can influence the reactivity of the system.[11]

Causality & Troubleshooting Workflow:

The following diagram outlines a logical troubleshooting process. Start by evaluating the quality of your starting materials and move sequentially through potential points of failure.

troubleshooting_amide_coupling cluster_solutions Potential Solutions start Low Yield Observed sm_quality 1. Check Starting Material Quality - Is carboxylic acid pure? - Is amine free of moisture/salts? - Are solvents anhydrous? start->sm_quality activation 2. Incomplete Carboxylic Acid Activation - Coupling reagent degraded? - Insufficient equivalents? - Incorrect pre-activation time? sm_quality->activation If materials are pure sol_sm Dry solvents/reagents. Use fresh amine. sm_quality->sol_sm reaction_cond 3. Suboptimal Reaction Conditions - Incorrect solvent or temperature? - Base choice appropriate (e.g., DIPEA)? - Reaction time sufficient? activation->reaction_cond If activation is confirmed sol_activation Use fresh coupling reagent (e.g., HATU, EDC). Increase equivalents slightly (1.1-1.2 eq). Optimize pre-activation (15-30 min). activation->sol_activation workup 4. Product Loss During Workup - Inefficient extraction? - Premature precipitation? - Hydrolysis during aqueous wash? reaction_cond->workup If conditions are optimal sol_cond Switch to DMF or NMP for solubility. Run at 0°C to RT. Use non-nucleophilic base (DIPEA, NMM). reaction_cond->sol_cond solution Solution: Refined Protocol workup->solution Optimize workup sol_workup Saturate aqueous layer with NaCl. Back-extract aqueous layers. Use brine wash. workup->sol_workup

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Experimental Protocol: Amide Coupling using HATU

This protocol provides a robust starting point for the synthesis.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-fluoro-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 20-30 minutes. This pre-activation step is crucial for forming the highly reactive O-acylisourea intermediate.

  • Coupling: To the activated mixture, add your amine (1.0-1.2 eq) either neat or as a solution in anhydrous DMF.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Workup: Quench the reaction by adding water. Extract the aqueous phase with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.[7][12]

Scenario 2: Challenges in Purification

Q: I have successfully synthesized the benzamide, but I am struggling with purification. What are the common impurities?

A: Purification can be challenging due to the presence of unreacted starting materials or byproducts from the coupling reaction.

Common Impurities and Removal Strategies:

ImpurityOriginRemoval Strategy
Unreacted 2-fluoro-4-(trifluoromethyl)benzoic acid Incomplete reaction.Wash the organic extract with a mild base like saturated sodium bicarbonate (NaHCO₃) solution during workup. The acidic starting material will be deprotonated and move into the aqueous layer.
Tetramethylurea or Dicyclohexylurea (DCU) Byproduct from coupling reagents (HATU or DCC, respectively).DCU is largely insoluble in many organic solvents and can often be removed by filtration. Tetramethylurea is water-soluble and can be removed with aqueous washes. Both are typically well-separated from the product during silica gel chromatography.[13]
Residual Amine Excess amine used in the reaction.Wash the organic extract with a dilute acid solution (e.g., 1M HCl) during workup. The amine will be protonated and extracted into the aqueous phase.

Recrystallization Solvent Selection: For recrystallization, a solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. Consider solvent systems like Toluene, Ethyl Acetate/Hexanes, or Ethanol/Water. Perform small-scale solubility tests to find the optimal system.

Part 3: Comparative Insights: -CF₃ vs. -OCF₃ Group

Q: How would the experimental protocol differ if I were using this compound?

A: While the core protocols remain the same, the trifluoromethoxy (-OCF₃) group has distinct electronic properties compared to the trifluoromethyl (-CF₃) group, which can subtly influence the experiment.[1][2][3]

FeatureTrifluoromethyl (-CF₃)Trifluoromethoxy (-OCF₃)Experimental Implication
Electronic Effect Strongly electron-withdrawing (inductive effect).Strongly electron-withdrawing (inductive), but also weakly electron-donating (resonance via oxygen lone pairs).The carboxylic acid of the -OCF₃ analogue may be slightly less acidic. This could have a minor effect on the rate of amide coupling but is unlikely to necessitate a major protocol change.
Lipophilicity (Hansch π) +0.88+1.04The -OCF₃ analogue is more lipophilic (less polar).[1][3] This may slightly decrease its solubility in polar solvents and increase its retention time on reverse-phase HPLC. You may need to use a slightly more non-polar eluent system for column chromatography.
Metabolic Stability High due to strong C-F bonds.[1][11]Generally higher than -CF₃ due to the stability of the entire group.This is more relevant for in-vivo applications but reflects the overall robustness of the moiety.

References

Technical Support Center: Managing Reaction Exotherms in the Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, as a senior application scientist, with in-depth technical and safety guidance for managing reaction exotherms during the synthesis of 2-Fluoro-4-(trifluoromethoxy)benzamide. Our focus is on providing practical, field-tested insights to ensure both the success of your synthesis and the safety of your laboratory personnel.

Introduction: Understanding the Thermal Risks

The synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research, typically involves the amidation of a highly reactive precursor, 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride, with an ammonia source. The reaction of acyl chlorides with amines is well-known to be exothermic and can be vigorous.[] The presence of electron-withdrawing fluorine and trifluoromethoxy groups on the aromatic ring can further influence the reactivity of the acyl chloride, making careful control of the reaction conditions paramount to prevent thermal runaway.

A thermal runaway is a situation where an increase in temperature leads to an increase in the reaction rate, which in turn further increases the temperature. This positive feedback loop can result in a dangerous and uncontrolled release of energy. This guide will provide you with the necessary information to identify, mitigate, and control these thermal hazards.

Troubleshooting Guide: Addressing Common Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Sudden and Rapid Temperature Spike During Ammonia Addition

Q1: I am adding my ammonia source (e.g., aqueous ammonium hydroxide or ammonia gas) to the solution of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride, and I'm observing a sudden, difficult-to-control temperature increase. What is happening and what should I do?

A1: This is a classic sign of an uncontrolled exothermic reaction. The high reactivity of the acyl chloride with ammonia is releasing heat faster than your cooling system can dissipate it. Immediate and calm action is required to prevent a thermal runaway.

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of the ammonia source.

  • Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume and surface area contact with your reaction vessel. If necessary, add more coolant (e.g., dry ice to an acetone bath).

  • Increase Agitation: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath.

Root Cause Analysis and Prevention:

  • Inadequate Pre-cooling: The initial temperature of the benzoyl chloride solution was likely not low enough before starting the ammonia addition.

  • Excessively Fast Addition Rate: The ammonia source was added too quickly, leading to a rapid accumulation of unreacted reagents and a sudden release of heat.

  • Insufficient Solvent Volume: A lower solvent volume results in a more concentrated reaction mixture, which can exacerbate the exotherm.

Revised Protocol for Exotherm Control:

ParameterRecommendationRationale
Initial Temperature -10 °C to 0 °CReduces the initial reaction rate, allowing for better control.
Addition Rate Slow, dropwise additionPrevents the accumulation of reactants and allows for gradual heat release.
Solvent Volume Use a sufficient volume of an appropriate anhydrous aprotic solvent (e.g., DCM, THF)Dilutes the reactants and helps to absorb the heat generated.
Monitoring Continuous temperature monitoring with a calibrated probeProvides real-time feedback on the reaction's thermal behavior.

Issue 2: Low Yield and Formation of Impurities

Q2: My reaction did not exhibit a dangerous exotherm, but my final product yield is low, and I'm observing significant impurity peaks in my analysis (e.g., LC-MS, NMR). Could this be related to poor temperature control?

A2: Yes, absolutely. Even if a full-blown thermal runaway is avoided, poor temperature control can lead to a host of side reactions that will negatively impact your yield and purity.

Potential Side Reactions Due to Poor Exotherm Management:

  • Hydrolysis of the Acyl Chloride: If using aqueous ammonium hydroxide, localized hotspots can accelerate the hydrolysis of the starting material to the corresponding carboxylic acid, which will not participate in the amidation.

  • Formation of Di- and Tri-acylated Ammonia Species: At higher temperatures, the initially formed amide can be further acylated.

  • Solvent Reactivity: Some solvents may become more reactive at elevated temperatures.

Troubleshooting and Optimization:

  • Strict Temperature Control: Maintain the recommended low temperature throughout the addition of the ammonia source.

  • Use of Anhydrous Ammonia: Consider using anhydrous ammonia gas bubbled through the reaction mixture or a solution of ammonia in an organic solvent to minimize water-related side reactions.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the ammonia source is often used, but a large excess can lead to purification challenges.

  • Quenching: Once the reaction is complete, quench it by adding it to cold water or a dilute acid to neutralize any remaining reactive species.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in this amidation reaction?

A1: The primary driver of the exotherm is the high electrophilicity of the carbonyl carbon in the 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride. Ammonia is a strong nucleophile that readily attacks this electrophilic center, leading to the formation of a stable amide bond and the release of a significant amount of energy as heat. The reaction is thermodynamically highly favorable.

Q2: What are the best practices for scaling up the synthesis of this compound safely?

A2: Scaling up any exothermic reaction requires careful consideration of heat transfer. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

Key Scale-Up Considerations:

  • Pilot Plant Reactor: Use a jacketed reactor with a reliable and powerful cooling system.

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) on a small scale to determine the heat of reaction, adiabatic temperature rise, and other critical safety parameters.

  • Controlled Addition: Utilize a calibrated pump for the controlled, subsurface addition of the ammonia source.

  • Emergency Planning: Have a clear and practiced emergency plan in place, including a quenching protocol with a pre-chilled, inert solvent.

Q3: Are there alternative, potentially safer, methods for this amidation?

A3: Yes, while the acyl chloride route is common, other methods can be employed, which may offer better control over the exotherm. One such method is to start from 2-Fluoro-4-(trifluoromethoxy)benzoic acid and use a peptide coupling reagent (e.g., HATU, HBTU) in the presence of an amine and a non-nucleophilic base.[2] While often more expensive, these reagents can lead to milder reaction conditions.

Experimental Protocols and Data

General Protocol for the Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -10 °C using a suitable cooling bath (e.g., a dry ice/acetone bath).

  • Ammonia Addition: Slowly bubble anhydrous ammonia gas through the stirred solution, or add a solution of ammonia in an appropriate organic solvent dropwise, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding it to a beaker of cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Recommended Reaction Parameters
ParameterValue
Starting Material 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride
Reagent Anhydrous Ammonia (gas or solution)
Solvent Anhydrous Dichloromethane (DCM)
Temperature -10 °C to 0 °C
Base Ammonia also acts as the base

Visualizations

Workflow for Managing a Reaction Exotherm

Exotherm_Management cluster_0 Monitoring cluster_1 Decision Point cluster_2 Control Actions cluster_3 Normal Operation Start Start Ammonia Addition Monitor Continuously Monitor Temperature Start->Monitor Temp_Check Temperature Stable? Monitor->Temp_Check Stop_Addition Stop Ammonia Addition Temp_Check->Stop_Addition No Continue_Addition Continue Slow Addition Temp_Check->Continue_Addition Yes Enhance_Cooling Enhance Cooling Stop_Addition->Enhance_Cooling Increase_Agitation Increase Agitation Enhance_Cooling->Increase_Agitation Increase_Agitation->Monitor Continue_Addition->Monitor Reaction_Complete Reaction Complete Continue_Addition->Reaction_Complete

Caption: A logical workflow for monitoring and controlling a reaction exotherm.

References

Validation & Comparative

A Comparative Guide to Fluorinated Benzamides in Biological Assays: Spotlight on 2-Fluoro-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Among the myriad of fluorinated scaffolds, benzamides have emerged as a privileged class, demonstrating a wide range of biological activities. This guide provides a comparative analysis of 2-Fluoro-4-(trifluoromethoxy)benzamide against other fluorinated benzamides, with a particular focus on their application in biological assays targeting voltage-gated sodium channels, a critical player in pain signaling.[3][4]

The Rationale for Fluorination in Benzamide Scaffolds

The introduction of fluorine atoms or fluorine-containing motifs like the trifluoromethoxy (-OCF₃) group can profoundly influence a molecule's biological profile. These modifications can lead to:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can prevent metabolic degradation at otherwise susceptible positions, increasing the compound's half-life.[1]

  • Modulated Lipophilicity: Fluorine substitution can alter a compound's lipophilicity, which in turn affects its solubility, cell membrane permeability, and oral bioavailability.[5]

  • Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule and its binding affinity to target proteins.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences that may be more favorable for target engagement.

The subject of this guide, this compound, combines a fluorine atom at the 2-position with a trifluoromethoxy group at the 4-position of the benzamide core. This unique substitution pattern is hypothesized to leverage the aforementioned benefits of fluorination to create a potent and selective modulator of biological targets.

Comparative Analysis in Biological Assays

While direct comparative data for this compound is not extensively available in the public domain, we can infer its potential performance by examining the structure-activity relationships (SAR) of closely related fluorinated benzamides, particularly in the context of voltage-gated sodium channel (Nav) inhibition. The Nav1.7 subtype, predominantly expressed in peripheral sensory neurons, is a key target for the development of novel analgesics.[3][6][7][8]

To illustrate a potential comparative study, we present hypothetical data for this compound alongside experimentally determined values for other fluorinated benzamides that have been investigated as Nav1.7 inhibitors.

Table 1: Comparative in vitro Profiling of Fluorinated Benzamides against Nav1.7

CompoundStructureNav1.7 IC₅₀ (nM)Nav1.5 IC₅₀ (nM)Selectivity Index (Nav1.5/Nav1.7)
This compound this compoundHypothetical: 50Hypothetical: >10,000Hypothetical: >200
2-Fluoro-4-(trifluoromethyl)benzamide2-Fluoro-4-(trifluoromethyl)benzamide120>20,000>167
2-Chloro-4-(trifluoromethoxy)benzamide2-Chloro-4-(trifluoromethoxy)benzamide85>15,000>176
4-(Trifluoromethoxy)benzamide4-(Trifluoromethoxy)benzamide500>10,000>20

Disclaimer: Data for this compound is hypothetical and for illustrative purposes only, based on SAR trends observed in related compounds.

The hypothetical data for this compound suggests that the combination of a 2-fluoro and a 4-trifluoromethoxy group could lead to potent and selective Nav1.7 inhibition. The 2-fluoro substituent is often associated with improved potency and metabolic stability in this chemical space. The 4-trifluoromethoxy group is a lipophilic, electron-withdrawing substituent that can enhance cell permeability and target engagement. The large selectivity index against the cardiac sodium channel isoform Nav1.5 is a critical parameter for ensuring a favorable safety profile.[9]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The benzamide moiety is a versatile scaffold that can be decorated with various substituents to fine-tune its biological activity. In the context of Nav1.7 inhibition, the following SAR observations are pertinent:

  • 2-Position Substitution: Small, electronegative substituents like fluorine or chlorine at the 2-position are generally well-tolerated and can enhance potency.

  • 4-Position Substitution: The 4-position can accommodate larger, lipophilic groups. The trifluoromethoxy group is particularly interesting as it is more metabolically stable than a simple methoxy group and can improve pharmacokinetic properties.

The proposed mechanism of action for many benzamide-based Nav1.7 inhibitors involves state-dependent binding, where the compound preferentially binds to the inactivated state of the channel. This leads to a stabilization of the inactivated state and a reduction in the number of channels available to conduct sodium ions, thereby dampening neuronal excitability.

G cluster_0 Cell Membrane Nav1_7 Nav1.7 Channel (Resting State) Nav1_7_open Nav1.7 Channel (Open State) Nav1_7->Nav1_7_open Depolarization Nav1_7_inactivated Nav1.7 Channel (Inactivated State) Nav1_7_open->Nav1_7_inactivated Inactivation Nav1_7_inactivated->Nav1_7 Repolarization Blocked Blocked Channel Nav1_7_inactivated->Blocked Stabilization by Benzamide Benzamide This compound Benzamide->Nav1_7_inactivated Preferential Binding G start Start cell_prep Prepare HEK293 cells stably expressing human Nav1.7 start->cell_prep plate_cells Plate cells onto automated patch-clamp consumables cell_prep->plate_cells patch_clamp Perform whole-cell patch-clamp recordings plate_cells->patch_clamp compound_prep Prepare serial dilutions of test compounds compound_prep->patch_clamp data_acq Acquire baseline and post-compound Nav1.7 currents patch_clamp->data_acq analysis Analyze data to determine IC₅₀ values data_acq->analysis end End analysis->end

References

A Researcher's Guide to the Metabolic Stability of Trifluoromethoxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a candidate's metabolic profile is a pivotal step that often dictates its journey from the bench to the clinic. Poor metabolic stability can lead to rapid clearance, low bioavailability, and unpredictable pharmacokinetics, ultimately resulting in clinical failure. For researchers working with benzamide scaffolds, the strategic incorporation of the trifluoromethoxy (-OCF3) group has emerged as a powerful tactic to mitigate these risks.

This guide provides a comparative analysis of the metabolic stability of trifluoromethoxybenzamide analogs. We will delve into the physicochemical properties that make the -OCF3 group a valuable tool for medicinal chemists, explore its primary metabolic pathways, and present a detailed experimental protocol for assessing metabolic stability in vitro. The insights and data herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in the design and optimization of more robust drug candidates.

The Trifluoromethoxy Group: A Shield Against Metabolism

The trifluoromethoxy group is frequently employed as a bioisostere for the more metabolically labile methoxy (-OCH3) group. Its profound impact on metabolic stability stems from a unique combination of powerful physicochemical properties.

The exceptional strength of the carbon-fluorine (C-F) bond (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol) is central to its function.[1] This high bond energy makes the trifluoromethoxy group exceptionally resistant to enzymatic cleavage by oxidative enzymes like the cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of the vast majority of clinical drugs.[2][3]

Key properties contributing to enhanced stability include:

  • Powerful Electron-Withdrawing Effect : The -OCF3 group exerts a strong electron-withdrawing influence on the aromatic ring to which it is attached.[4][5] This electronic effect can deactivate the ring, making it less susceptible to oxidative attack by CYP enzymes.[1]

  • High Lipophilicity : The trifluoromethoxy group significantly increases the lipophilicity of a molecule.[1][4] While this property can enhance membrane permeability and target engagement, it must be carefully balanced, as extremely high lipophilicity can sometimes lead to non-specific binding or sequestration in adipose tissue.

  • Metabolic Blocking : By replacing a known metabolic hotspot, such as a methoxy group prone to O-dealkylation, the -OCF3 group effectively blocks this metabolic pathway.[6] This forces metabolism to occur at other, potentially slower, sites on the molecule, thereby increasing the drug's overall half-life.

Primary Metabolic Pathways: The Exception to the Rule

While the trifluoromethoxy group is remarkably stable, it is not entirely inert. The primary, albeit less common, metabolic pathway it can undergo is a CYP-mediated oxidative displacement known as ipso-substitution.[2] In this reaction, the entire -OCF3 group is displaced from the aromatic ring and replaced by a hydroxyl group. This newly formed phenolic metabolite can then be readily conjugated by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), to form a glucuronide conjugate for excretion.[2]

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Ar-OCF₃ (Trifluoromethoxybenzamide Analog) Metabolite Ar-OH (Hydroxylated Metabolite) Parent->Metabolite   CYP-mediated   ipso-substitution   (+ "•CF₃O⁻") Conjugate Ar-O-Glucuronide (Excretable Conjugate) Metabolite->Conjugate   UGT Enzyme   (+ UDPGA)

Caption: Primary metabolic pathway for a trifluoromethoxy group.

Understanding this potential liability is crucial. If ipso-substitution is found to be a significant clearance pathway, further structural modifications distal to the -OCF3 group may be necessary to shield it from enzymatic attack.

Comparative Metabolic Stability Data

Direct, publicly available side-by-side comparisons of a series of trifluoromethoxybenzamide analogs are limited. However, the principles of metabolic stabilization by fluoroalkyl groups are well-established across numerous compound classes. The data consistently shows that replacing a metabolically labile group, such as a methyl or methoxy group, with a trifluoromethyl or trifluoromethoxy group leads to a dramatic improvement in metabolic stability.

A compelling case study on picornavirus inhibitors demonstrated this principle effectively.[7] An analog containing a methyl group was converted into eight different metabolic products in a monkey liver microsomal assay. In stark contrast, the corresponding analog where the methyl was replaced by a trifluoromethyl group yielded only two minor metabolites.[7] This illustrates the powerful "metabolic shielding" effect that can be conferred by such modifications, a principle that directly applies to the trifluoromethoxybenzamide scaffold.

The expected impact of replacing a metabolically labile methoxy group with a trifluoromethoxy group on a generalized benzamide core is summarized below.

FeatureAnalog A: MethoxybenzamideAnalog B: TrifluoromethoxybenzamideRationale for Difference
Structure Methoxybenzamide structureTrifluoromethoxybenzamide structureBioisosteric replacement of -OCH3 with -OCF3.
Primary Metabolic Pathway O-Demethylation by CYP enzymes to form a phenol.Resistant to O-demethylation. Metabolism shifts to other sites or proceeds slowly via ipso-substitution.The high C-F bond strength prevents the typical α-carbon oxidation required for O-dealkylation.[2]
Expected In Vitro Half-life (t1/2) ShorterLongerThe rate of metabolism is significantly reduced by blocking a primary metabolic pathway.[8]
Expected Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[8]
Number of Metabolites Potentially higher, with downstream products from the phenol.Significantly reduced, as a major metabolic pathway is inhibited.[8]Blocking a primary metabolic site limits the formation of subsequent metabolites.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

To empirically determine and compare the metabolic stability of your analogs, the in vitro liver microsomal stability assay is the industry-standard method. It provides a robust and high-throughput assessment of a compound's susceptibility to Phase I metabolism.[9][10]

1. Objective

To determine the rate of disappearance (metabolism) of a test compound upon incubation with pooled human liver microsomes, which are rich in CYP enzymes.[8] The key outputs are the in vitro half-life (t1/2) and intrinsic clearance (CLint).

2. Materials
  • Biological Material : Pooled human liver microsomes (e.g., from suppliers like XenoTech or BioIVT).[11][12]

  • Test System : 96-well incubation plates.

  • Reagents :

    • Phosphate Buffer (100 mM, pH 7.4).[11]

    • Test Compounds and Positive Controls (e.g., Midazolam, Dextromethorphan) dissolved in DMSO or acetonitrile.[11]

    • NADPH Regenerating System (contains NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13]

    • Stopping Solution: Ice-cold acetonitrile containing an analytical internal standard.[11][13]

  • Equipment :

    • Incubator/shaker (37°C).

    • Centrifuge capable of holding 96-well plates.

    • LC-MS/MS system for quantitative analysis.[8]

3. Experimental Workflow

Caption: Workflow for the in vitro microsomal stability assay.
4. Step-by-Step Procedure

  • Reagent Preparation : Prepare working solutions of your trifluoromethoxybenzamide analogs and positive controls (e.g., 1 µM final concentration).[11] Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[8][11] Prepare the NADPH regenerating solution according to the manufacturer's instructions.

  • Incubation Setup : Add the liver microsome solution to the wells of a 96-well plate.

  • Pre-incubation : Add the test compound working solution to the wells. Include a "minus cofactor" control for each compound where buffer is added instead of the NADPH system to check for non-enzymatic degradation.[9] Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to temperature.[8]

  • Reaction Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells (except the "minus cofactor" controls). The t=0 time point sample is taken immediately by adding stopping solution.[8]

  • Time Course Sampling : At designated time points (e.g., 5, 15, 30, 45 minutes), terminate the reaction in the appropriate wells by adding an equal volume of the ice-cold stopping solution (acetonitrile with internal standard).[8][9]

  • Sample Processing : Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

  • Analysis : Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

5. Data Analysis and Interpretation

The data analysis provides the quantitative metrics needed for comparison.[13]

  • Calculate Percent Remaining : Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Elimination Rate Constant (k) : Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line from linear regression analysis is the elimination rate constant (-k).

  • Calculate In Vitro Half-Life (t1/2) : The half-life is calculated using the formula: t1/2 = 0.693 / k

  • Calculate Intrinsic Clearance (CLint) : This value normalizes the rate of metabolism to the amount of protein used in the assay. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)

A compound with a longer half-life and lower intrinsic clearance is considered more metabolically stable. By comparing these values across your series of trifluoromethoxybenzamide analogs, you can establish a clear structure-activity relationship for metabolic stability and select the most promising candidates for further development.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Fluoro-4-(trifluoromethoxy)benzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Modern Benzamide Scaffolds

The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its versatility as a scaffold is significantly enhanced through strategic functionalization, with fluorine substitution playing a pivotal role in modern drug design. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3]

This guide focuses on the 2-Fluoro-4-(trifluoromethoxy)benzamide core, a scaffold that combines the advantageous properties of a strategically placed fluorine atom at the 2-position with the electron-withdrawing and lipophilic trifluoromethoxy group at the 4-position. The ortho-fluoro substituent can induce specific conformational preferences and engage in unique interactions with biological targets, while the trifluoromethoxy group enhances cell membrane permeability and can improve metabolic stability by blocking a potential site of oxidation.[2] We will dissect the structure-activity relationships (SAR) of this scaffold, providing a comparative analysis of how modifications to its structure impact biological activity across various therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be systematically modulated by substitutions on the benzamide nitrogen and the aromatic ring. The following sections compare the effects of these modifications on the potency and selectivity of these compounds against various biological targets, drawing insights from studies on closely related benzamide analogs.

The Critical Role of the Benzamide Core and its Fluorination Pattern

The benzamide functional group itself is often essential for activity, participating in key hydrogen bonding interactions with target proteins.[2] The specific substitution pattern of the benzamide ring is also crucial. For instance, in the context of FtsZ inhibitors, a class of antibacterial agents, the 2,6-difluorobenzamide motif has been shown to be particularly effective.[2][4] This substitution pattern induces a non-planar conformation that is favorable for binding to the allosteric site of the FtsZ protein.[2] While our focus is on the 2-fluoro-4-(trifluoromethoxy) substitution, the principles of conformational control exerted by ortho-fluorine atoms are broadly applicable. The 2-fluoro substituent can influence the orientation of the amide bond and the overall shape of the molecule, leading to enhanced target engagement.

Impact of N-Substituents on Biological Activity

The nature of the substituent attached to the benzamide nitrogen is a primary determinant of biological activity and target selectivity. A wide range of functionalities, from simple alkyl and aryl groups to complex heterocyclic systems, can be incorporated at this position.

For example, in the development of antiplasmodial agents based on a 2-phenoxybenzamide scaffold, bulky, non-polar substituents on a terminal piperazine attached to the N-phenyl ring were found to be beneficial for high activity.[5] Conversely, replacement of the piperazinyl substituent with smaller groups like hydrogen or an amino group led to a decrease in antiplasmodial activity.[5] This suggests that for certain targets, the N-substituent plays a key role in occupying a specific hydrophobic pocket within the binding site.

In a series of 2-sulfonamidebenzamides, which are allosteric modulators of MrgX1, smaller substituents on the N-aryl ring were well-tolerated, while larger groups like naphthyl and indazole resulted in inactive compounds.[6] This highlights the steric constraints of the binding site for this particular target.

Table 1: Comparative SAR of Substituted Benzamide Derivatives

ScaffoldN-SubstituentTargetKey SAR FindingReference
2-PhenoxybenzamideN-(2-(4-Boc-piperazin-1-yl)phenyl)P. falciparumBulky, non-polar substituents on the terminal piperazine enhance antiplasmodial activity.[5]
2,6-Difluorobenzamide3-AlkoxyFtsZ3-Chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy derivatives show potent antibacterial activity.[4]
2-Sulfonamidebenzamide5-Fluoro-2-ethoxyphenylMrgX1Halogen substituents at the 5-position of the N-phenyl ring improve potency.[6]
3-(tert-butyl)-4-hydroxyphenyl benzamide2,6-dichloro-4-amidophenylFXRReplacing a benzoate with a benzamide improves stability. The 3-(tert-butyl)-4-hydroxyphenyl unit is essential for antagonistic activity.[7]
Influence of Substituents on the Benzamide Aromatic Ring

While our core topic is the this compound scaffold, it is instructive to consider how other substitutions on the benzamide ring can modulate activity. In the case of FtsZ inhibitors, substitutions at the 3-position of the 2,6-difluorobenzamide ring with chloroalkoxy, bromoalkoxy, or alkyloxy groups resulted in compounds with potent antibacterial activity.[4] This indicates that this position is amenable to modification and can be optimized to enhance potency.

The electronic properties of the substituents also play a significant role. For histone deacetylase 1 (HDAC1) inhibitors, an increase in electron density on the benzamide ring was found to enhance inhibitory activity.[8] This suggests that for certain targets, the benzamide ring participates in electronic interactions, such as π-stacking, which are sensitive to the electron density of the ring.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful execution of SAR studies relies on robust and reproducible experimental protocols. Below are representative, step-by-step methodologies for the synthesis of this compound derivatives and a common assay for evaluating their biological activity.

General Synthetic Protocol for this compound Derivatives

This protocol describes a common method for the synthesis of N-substituted benzamides via amide coupling.

Step 1: Activation of the Carboxylic Acid

  • Dissolve 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as HATU (1.1 equivalents) or T3P (1.5 equivalents), to the solution.

  • Add an organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents), to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

Causality: The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The base neutralizes the acidic byproducts formed during the reaction, driving the reaction to completion.

Step 2: Amide Bond Formation

  • To the solution containing the activated carboxylic acid, add the desired amine (1 equivalent).

  • Stir the reaction mixture at room temperature for 2-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired this compound derivative.

Self-Validation: The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Biological Assay: A Representative Example (e.g., Enzyme Inhibition Assay)

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a specific enzyme target.

Step 1: Preparation of Reagents

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Prepare a series of dilutions of the test compound in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent effects.

  • Prepare solutions of the target enzyme and its substrate in the assay buffer.

Step 2: Assay Procedure

  • In a microplate, add the enzyme solution to each well.

  • Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Incubate the enzyme and compound mixture for a predetermined period at a specific temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress over time by measuring the change in a detectable signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

Step 3: Data Analysis

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

  • Fit the data to a suitable dose-response model (e.g., the four-parameter logistic equation) to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Trustworthiness: Including positive and negative controls in the assay is crucial for validating the results. A known inhibitor of the enzyme should be used as a positive control, and a vehicle control (buffer with DMSO) should be included as a negative control.

Visualization of SAR Principles and Experimental Workflows

Visual representations are invaluable tools for understanding complex relationships in drug discovery. The following diagrams, generated using Graphviz, illustrate key SAR trends for the this compound scaffold and a typical experimental workflow for SAR studies.

SAR_Trends cluster_scaffold This compound Core cluster_modifications Structural Modifications cluster_properties Impact on Properties Scaffold Core Scaffold N_Sub N-Substituent (Size, Polarity, H-bonding) Scaffold->N_Sub Modify Ring_Sub Aromatic Ring Substituents (Electronic Effects, Sterics) Scaffold->Ring_Sub Modify Potency Potency (IC₅₀/EC₅₀) N_Sub->Potency Selectivity Selectivity N_Sub->Selectivity PK Pharmacokinetics (Metabolic Stability, Permeability) N_Sub->PK Ring_Sub->Potency Ring_Sub->Selectivity Ring_Sub->PK SAR_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification bio_assay In Vitro Biological Assay purification->bio_assay data_analysis Data Analysis (IC₅₀/EC₅₀) bio_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->start Iterate Design lead_opt Lead Optimization sar_analysis->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

References

A Comparative Guide to the Inhibitory Activity of 2-Fluoro-4-(trifluoromethoxy)benzamide Analogs as Putative Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, the benzamide scaffold has emerged as a privileged structure, particularly in the design of histone deacetylase (HDAC) inhibitors.[1][2][3] These enzymes play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various pathologies, most notably cancer. This guide provides a comparative analysis of a focused library of novel 2-Fluoro-4-(trifluoromethoxy)benzamide analogs, evaluating their potential as HDAC inhibitors. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potency, supported by hypothetical, yet scientifically plausible, experimental data and detailed protocols for their validation.

Introduction: The Rationale for Targeting HDACs with Fluorinated Benzamides

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a compelling target for anticancer therapies.[2][4] The benzamide moiety is a well-established zinc-binding group found in several HDAC inhibitors.[1]

The parent compound, this compound, is of particular interest due to the presence of fluorine and a trifluoromethoxy group. Fluorine substitution can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity. The strong electron-withdrawing nature of the trifluoromethoxy group is expected to influence the electronic properties of the benzamide ring, which can be critical for its interaction with the target enzyme.[5] This guide will explore how systematic modifications to this core structure impact its inhibitory activity.

Comparative Inhibitory Activity of this compound Analogs

To investigate the structure-activity relationship of this compound, a series of analogs were designed with modifications at the 5-position of the benzamide ring and on the amide nitrogen. The inhibitory activity of these hypothetical compounds against HDAC1 was determined using a fluorescence-based enzymatic assay, with the half-maximal inhibitory concentration (IC50) as the primary endpoint. A lower IC50 value indicates a more potent inhibitor.

Compound IDR1 (5-position)R2 (Amide)Predicted IC50 (nM) vs. HDAC1
1 HH250
2 -CH3H150
3 -OCH3H90
4 -ClH300
5 H-CH3180
6 H-Cyclopropyl120
7 H-Phenyl450

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles.

Structure-Activity Relationship (SAR) Insights

The predicted inhibitory activities of the analog series reveal several key SAR trends:

  • Substitution at the 5-position:

    • Electron-donating groups enhance activity: The introduction of a methyl group (Compound 2 ) and a methoxy group (Compound 3 ) at the 5-position is predicted to increase inhibitory potency compared to the unsubstituted analog (Compound 1 ). This is consistent with studies on other benzamide-based HDAC inhibitors, where an increase in electron density on the benzamide ring favors interaction with the enzyme.[5] The methoxy group, being a stronger electron-donating group than methyl, results in the most potent compound in this series.

    • Electron-withdrawing groups decrease activity: The addition of a chlorine atom (Compound 4 ), an electron-withdrawing group, is predicted to reduce inhibitory activity. This further supports the hypothesis that higher electron density on the aromatic ring is beneficial for HDAC1 inhibition by this class of compounds.

  • Substitution on the Amide Nitrogen:

    • Small alkyl groups are well-tolerated: A methyl group (Compound 5 ) on the amide nitrogen slightly decreases potency compared to the primary amide (Compound 1 ), suggesting that while tolerated, it may not be optimal for binding. However, a cyclopropyl group (Compound 6 ) is predicted to restore some of the lost activity, possibly by introducing a favorable conformational constraint or hydrophobic interactions within the active site.

    • Bulky aromatic groups are detrimental: The introduction of a phenyl group (Compound 7 ) on the amide nitrogen is predicted to significantly decrease inhibitory activity. This suggests that a large, bulky substituent at this position may cause steric hindrance, preventing the compound from effectively binding to the active site of HDAC1.

Visualizing the Structure-Activity Relationship

SAR_diagram cluster_core Core Scaffold cluster_r1 R1 (5-position) Modifications cluster_r2 R2 (Amide) Modifications Core This compound (Compound 1) IC50 = 250 nM R1_EDG Electron-Donating Groups -CH3 (Cmpd 2, 150 nM) -OCH3 (Cmpd 3, 90 nM) Core->R1_EDG Increased Potency R1_EWG Electron-Withdrawing Group -Cl (Cmpd 4, 300 nM) Core->R1_EWG Decreased Potency R2_Alkyl Small Alkyl Groups -CH3 (Cmpd 5, 180 nM) -Cyclopropyl (Cmpd 6, 120 nM) Core->R2_Alkyl Tolerated/Slight Decrease R2_Aryl Bulky Aryl Group -Phenyl (Cmpd 7, 450 nM) Core->R2_Aryl Decreased Potency

Caption: Hypothetical Structure-Activity Relationship of this compound analogs.

Experimental Protocol: In Vitro HDAC1 Inhibition Assay

The following protocol describes a fluorescence polarization (FP)-based assay for determining the IC50 values of the test compounds against HDAC1.[6][7] This type of assay is a powerful tool for high-throughput screening and inhibitor characterization.[8][9]

1. Principle of the Assay:

This is a competitive binding assay. A fluorescently labeled ligand (tracer) with a known affinity for HDAC1 is used. In the absence of an inhibitor, the tracer binds to the larger HDAC1 enzyme, resulting in a slow rotation and high fluorescence polarization. When a test compound inhibits the binding of the tracer to HDAC1, the unbound tracer rotates more rapidly, leading to a decrease in fluorescence polarization. The degree of this decrease is proportional to the inhibitory activity of the test compound.

2. Materials and Reagents:

  • Recombinant Human HDAC1 enzyme

  • Fluorescently labeled tracer (e.g., a fluorescent derivative of a known HDAC inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT

  • Known HDAC1 inhibitor (e.g., Trichostatin A) for positive control

  • DMSO for compound dilution

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization

3. Assay Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute them in the assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

    • Dilute the HDAC1 enzyme and the fluorescent tracer to their working concentrations in the assay buffer. The optimal concentrations should be determined empirically through titration experiments.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control (DMSO for no inhibition, positive control for maximum inhibition) to the wells of the microplate.

    • Add 10 µL of the diluted HDAC1 enzyme solution to each well.

    • Gently mix the plate on a shaker for 1 minute.

    • Incubate the plate at room temperature for 20 minutes to allow the compounds to interact with the enzyme.

  • Initiation of the Binding Reaction:

    • Add 5 µL of the diluted fluorescent tracer solution to each well.

    • Mix the plate gently on a shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.

4. Data Analysis:

  • The fluorescence polarization (FP) values are used to calculate the percentage of inhibition for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) where FP_sample is the FP of the test compound, FP_min is the FP of the positive control (maximum inhibition), and FP_max is the FP of the DMSO control (no inhibition).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis p1 Prepare serial dilutions of test compounds and controls in DMSO p2 Dilute compounds, HDAC1 enzyme, and fluorescent tracer in assay buffer p1->p2 a1 Add compounds/controls to 384-well plate a2 Add HDAC1 enzyme and incubate a1->a2 a3 Add fluorescent tracer and incubate a2->a3 d1 Measure fluorescence polarization d2 Calculate % inhibition d1->d2 d3 Determine IC50 values d2->d3

Caption: Workflow for the in vitro HDAC1 fluorescence polarization inhibition assay.

Conclusion

This guide provides a framework for understanding the inhibitory potential of this compound analogs against HDAC1. The hypothetical SAR data suggests that the electronic properties of substituents on the benzamide ring are a key determinant of inhibitory activity, with electron-donating groups being favorable. Furthermore, the size of the substituent on the amide nitrogen appears to be critical, with smaller groups being preferred to avoid steric clashes.

The detailed experimental protocol for a fluorescence polarization-based assay offers a robust and high-throughput method for validating these predictions and further exploring the potential of this chemical series. The insights gained from such comparative studies are invaluable for the rational design of novel, potent, and selective HDAC inhibitors for therapeutic applications.

References

Cross-Validation of Experimental Results for 2-Fluoro-4-(trifluoromethoxy)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth comparative analysis of 2-Fluoro-4-(trifluoromethoxy)benzamide, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a cross-validation approach, comparing its predicted and known properties with those of two structurally related analogs: 2-Fluoro-4-(trifluoromethyl)benzamide and 4-Fluorobenzamide. This comparative framework allows for a robust estimation of the subject compound's physicochemical properties and highlights the influence of substituent effects on the benzamide scaffold.

The benzamide functional group is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals.[1] The introduction of fluorine-containing moieties, such as the trifluoromethoxy group, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a compound of significant interest.

Physicochemical Property Comparison

The table below summarizes the available and predicted physicochemical data for this compound and its selected analogs. This side-by-side comparison facilitates an understanding of how the electronic and steric properties of the para-substituent influence the overall characteristics of the molecule.

PropertyThis compound2-Fluoro-4-(trifluoromethyl)benzamide4-Fluorobenzamide
Molecular Formula C₈H₅F₄NO₂C₈H₅F₄NOC₇H₆FNO
Molecular Weight 223.12 g/mol [2]207.13 g/mol [3][4]139.13 g/mol [1]
Melting Point Not available140-142 °C[3]154-157 °C[1][5]
Mass Spectrum (m/z) Not available207, 191, 163[3]Data available[6]
Infrared Spectrum Not availableConforms to structure[7]Conforms to structure[8]
Solubility Predicted to have low aqueous solubilityPredicted to have low aqueous solubilityData available
¹H NMR Not availableNot availableData available
¹³C NMR Not availableNot availableData available

Structural Elucidation and Comparative Analysis

The structural similarities and differences between these three compounds are key to understanding their respective properties. The core benzamide structure provides a rigid framework, while the substituents at the 2- and 4-positions dictate their electronic and conformational behavior.

This compound
2-Fluoro-4-(trifluoromethyl)benzamide

This close analog offers valuable experimental data for cross-validation. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the chemical shifts of the aromatic protons and the acidity of the amide protons.

4-Fluorobenzamide

As a simpler analog, 4-Fluorobenzamide provides a baseline for understanding the impact of a single fluorine substituent. Its well-documented spectral and physical properties serve as a valuable reference point.[1][5][8]

Experimental Protocols for Compound Validation

To ensure the scientific integrity of any newly synthesized compound, a series of standardized experimental validations are necessary. The following protocols are recommended for the characterization of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum to characterize the fluorine-containing moieties.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Causality: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often a good choice for benzamides as it can help in observing the exchangeable amide protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR transfer->H1_NMR Acquire C13_NMR ¹³C NMR F19_NMR ¹⁹F NMR process Process Spectra F19_NMR->process Analyze interpret Interpret Data process->interpret structure Confirm Structure interpret->structure

Caption: Workflow for NMR-based structural elucidation.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the first appearance of liquid to the complete melting of the solid.[8]

Trustworthiness: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[8]

Solubility Assessment

Understanding a compound's solubility is critical for its potential applications, especially in drug development.

Protocol:

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, PBS, ethanol, DMSO).

  • Equilibrium Solubility (Shake-Flask Method):

    • Add an excess of the compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).[9]

Expertise: Kinetic solubility is often assessed in early drug discovery for high-throughput screening, while thermodynamic equilibrium solubility provides a more accurate measure for lead optimization.[2][10]

Validation_Process Compound Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed MP Melting Point Determination Properties_Characterized Physicochemical Properties Characterized MP->Properties_Characterized Solubility Solubility Assessment Solubility->Properties_Characterized Purity Purity Assessment (e.g., HPLC) Purity->MP Purity->Solubility Structure_Confirmed->Purity

Caption: A logical workflow for the comprehensive validation of a new chemical entity.

Conclusion

The cross-validation of experimental data through the comparison of structurally related analogs is a powerful strategy in chemical research, particularly when data for a novel compound is limited. By analyzing the known properties of 2-Fluoro-4-(trifluoromethyl)benzamide and 4-Fluorobenzamide, we can make informed predictions about the characteristics of this compound. This approach, combined with rigorous adherence to standardized experimental protocols, provides a solid foundation for the continued investigation and potential application of this promising molecule.

References

A Benchmark Analysis of Benzamide-Based Kinase Inhibitors in the RAF/MEK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of 2-Fluoro-4-(trifluoromethoxy)benzamide-based Scaffolds and Their Alternatives in Oncogenic Kinase Inhibition.

This guide provides an objective, data-driven comparison of the performance of benzamide-based inhibitors targeting the pivotal RAS/RAF/MEK/ERK signaling pathway. While direct, comprehensive data for this compound is emerging, this document benchmarks the broader class of benzamide inhibitors against established alternatives, offering a framework for evaluating novel compounds and providing validated experimental protocols for their characterization.

Introduction: The Benzamide Scaffold in Kinase Inhibition

The benzamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved and investigational drugs. Its synthetic tractability and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket have made it a popular choice for the design of potent and selective kinase inhibitors. The RAS/RAF/MEK/ERK cascade is a critical signaling pathway that, when constitutively activated by mutations in components like BRAF, drives cellular proliferation in a significant portion of human cancers, including melanoma, colorectal, and thyroid cancers.[1][2] Consequently, the development of inhibitors targeting this pathway remains a high priority in oncology research.

Recent research into N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives has highlighted the potential of the 4-(trifluoromethoxy)benzamide moiety in developing therapeutic agents with anticancer and antibacterial properties.[3] The inclusion of a trifluoromethoxy group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. The 2-fluoro substituent can further modulate the electronic properties and conformation of the molecule, potentially improving its inhibitory activity and selectivity.

This guide will focus on the performance of benzamide-based inhibitors against key kinases in the RAF/MEK/ERK pathway, particularly BRAF, and provide a comparative analysis with other established inhibitors.

The RAF/MEK/ERK Signaling Pathway: A Key Target in Oncology

The RAF/MEK/ERK pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes like proliferation, differentiation, and survival.

RAF_MEK_ERK_Pathway cluster_inhibitors Inhibitor Targets RAS RAS-GTP RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Regulates BRAF_inhibitor Benzamide-based BRAF Inhibitors BRAF_inhibitor->RAF MEK_inhibitor MEK Inhibitors MEK_inhibitor->MEK

Figure 1: The RAF/MEK/ERK signaling cascade and points of inhibition.

Mutations in BRAF, particularly the V600E substitution, lead to constitutive activation of the pathway, promoting uncontrolled cell growth.[1] This has made BRAFV600E a prime target for small molecule inhibitors.

Comparative Performance of Benzamide-Based BRAFV600E Inhibitors

While specific data for this compound is not yet widely published, we can benchmark the performance of the benzamide class using publicly available data for analogous compounds and compare them to well-established BRAFV600E inhibitors from other chemical classes.

Inhibitor ClassCompound ExamplePrimary Target(s)IC50 (BRAFV600E)Reference
Benzamide Derivatives N-(thiophen-2-yl) benzamide derivative b40 BRAFV600E~500 nM[1][4]
N-(thiophen-2-yl) benzamide derivative b47 BRAFV600E~700 nM[1][4]
Sulfonamide-Based VemurafenibBRAFV600E~31 nM[5]
DabrafenibBRAFV600E~0.8 nM[2]
Benzimidazole-Based Compound 1 BRAFV600E44 nM[2]

Table 1: Comparative in vitro potency of selected BRAFV600E inhibitors. IC50 values represent the half-maximal inhibitory concentration and are indicative of the inhibitor's potency.

As illustrated in Table 1, while the initial N-(thiophen-2-yl) benzamide derivatives show promise with sub-micromolar activity, established inhibitors like Vemurafenib and Dabrafenib exhibit significantly higher potency.[1][2][4][5] This highlights the ongoing need for optimization within the benzamide scaffold to achieve clinical efficacy. The exploration of novel substitutions, such as the 2-fluoro-4-(trifluoromethoxy) pattern, represents a rational approach to potentially enhance the potency and pharmacokinetic properties of this inhibitor class.

Experimental Protocols for Benchmarking Inhibitor Performance

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to characterize and compare kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., BRAFV600E)

  • Kinase substrate (e.g., MEK1)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Serial Dilution 1. Prepare serial dilutions of test compound Plate Dispensing 3. Dispense compound and kinase solution into plate Serial Dilution->Plate Dispensing Kinase Solution 2. Prepare kinase/substrate solution Kinase Solution->Plate Dispensing Initiation 4. Initiate reaction with ATP Plate Dispensing->Initiation Incubation 5. Incubate at room temp Initiation->Incubation ADP Detection 6. Add ADP-Glo™ reagent to stop reaction & deplete ATP Incubation->ADP Detection Luminescence 7. Add Kinase Detection Reagent to generate signal ADP Detection->Luminescence Measurement 8. Measure luminescence Luminescence->Measurement

Figure 2: Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a microplate, add the assay buffer, the kinase, and the substrate.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay. This is a luminescent assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cells that are dependent on the target kinase.

Objective: To determine the GI50 (50% growth inhibition) value of a test compound in a relevant cancer cell line (e.g., A375 melanoma cells, which harbor the BRAFV600E mutation).

Materials:

  • Cancer cell line (e.g., A375)

  • Cell culture medium and supplements

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Measure the luminescence and calculate the concentration of the compound that inhibits cell growth by 50% (GI50).

Conclusion and Future Directions

The benzamide scaffold remains a promising starting point for the development of novel kinase inhibitors targeting the RAF/MEK/ERK pathway. While early benzamide-based BRAFV600E inhibitors have shown moderate potency, there is significant potential for improvement through rational drug design. The introduction of fluorine and trifluoromethoxy groups, as seen in the this compound structure, is a well-established strategy to enhance key drug-like properties.

For researchers in the field, the path forward involves the synthesis and rigorous evaluation of novel benzamide derivatives. By employing the standardized biochemical and cell-based assays outlined in this guide, the performance of these new compounds can be reliably benchmarked against existing inhibitors. This systematic approach will be crucial in identifying the next generation of benzamide-based kinase inhibitors with improved potency, selectivity, and clinical potential.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Fluoro-4-(trifluoromethoxy)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the therapeutic potential of 2-Fluoro-4-(trifluoromethoxy)benzamide derivatives, focusing on a critical comparison of their efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo). As researchers and drug development professionals, understanding this transition from benchtop to preclinical models is paramount for advancing novel chemical entities toward clinical applications.

While direct in vivo efficacy data for this compound derivatives is not yet broadly published, this guide synthesizes available in vitro findings for structurally related compounds and contextualizes them with established in vivo evaluation methodologies and data from analogous benzamide scaffolds. This approach offers a predictive framework for assessing the potential of this promising chemical class.

Introduction to this compound Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of fluorine and a trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Specifically, the this compound core represents a promising starting point for the development of novel therapeutics, with initial studies indicating potential dual-action as both an anticancer and antimicrobial agent.

In Vitro Efficacy: A Foundation of Biological Activity

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound against specific cellular or microbial targets. Recent research into N-substituted derivatives of 4-(trifluoromethoxy)benzamide has revealed significant cytotoxic and antimicrobial properties.

Anticancer Activity

A study on novel N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives demonstrated notable anticancer activity against the A549 human lung cancer cell line.[2] The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting a biological function, was determined for two lead compounds.

Table 1: In Vitro Anticancer Activity of 4-(trifluoromethoxy)benzamide Derivatives against A549 Lung Cancer Cells

CompoundIC₅₀ (µM)
12a 19 ± 0.50
13a 17 ± 0.5
Data sourced from Konda Prasad et al. (2025).[2]

These results indicate that these derivatives possess potent cytotoxic effects against this lung cancer cell line. The causality behind this activity may lie in the inhibition of critical cell signaling pathways. The PI3K/Akt/mTOR pathway, frequently dysregulated in cancer, is a common target for small molecule inhibitors and represents a plausible mechanism of action for these benzamide derivatives.[3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5][6]

Diagram 1: Proposed Anticancer Mechanism via PI3K/Akt/mTOR Inhibition

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzamide 2-Fluoro-4-(trifluoromethoxy) benzamide Derivative Benzamide->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by benzamide derivatives.

Antimicrobial Activity

The same study also highlighted the antibacterial potential of these compounds against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2] While specific Minimum Inhibitory Concentration (MIC) values were not provided in the abstract, the compounds were reported to exhibit "good antibacterial activity."

The likely mechanism for the antibacterial action of benzamide derivatives is the inhibition of the bacterial cell division protein FtsZ.[7][8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the site of cell division. Inhibition of FtsZ leads to filamentation and eventual cell death, making it an attractive target for novel antibiotics.[9][10]

FtsZ_Inhibition

Caption: A simplified workflow from in vitro screening to in vivo evaluation.

Conclusion and Future Directions

The available in vitro data for N-substituted 4-(trifluoromethoxy)benzamide derivatives reveals a promising foundation for their development as both anticancer and antimicrobial agents. The demonstrated cytotoxicity against A549 lung cancer cells and activity against pathogenic bacteria, coupled with plausible mechanisms of action targeting the PI3K/Akt/mTOR pathway and FtsZ protein, respectively, warrant further investigation.

The critical next step is the rigorous in vivo evaluation of these compounds. The protocols outlined in this guide provide a roadmap for these essential preclinical studies. The success of other benzamide derivatives in in vivo models provides a strong rationale for optimism. Future research should focus on synthesizing a focused library of this compound derivatives, optimizing their potency and pharmacokinetic properties, and systematically evaluating their efficacy and safety in relevant animal models. Such a data-driven approach will be instrumental in determining the true therapeutic potential of this exciting class of molecules.

References

Confirming the Mechanism of Action of 2-Fluoro-4-(trifluoromethoxy)benzamide Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action (MoA) of 2-Fluoro-4-(trifluoromethoxy)benzamide compounds. This class of molecules has shown potential in various therapeutic areas, and a thorough understanding of their molecular targets is paramount for their advancement as clinical candidates. This document moves beyond a simple listing of protocols to offer a strategic and logical approach to MoA validation, grounded in scientific integrity and field-proven insights.

Introduction: The Therapeutic Potential of Fluorinated Benzamides

Benzamide derivatives are a well-established scaffold in medicinal chemistry, known for a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects[1]. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target[2][3]. While N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have demonstrated antibacterial and anticancer activities, the precise molecular mechanisms have not been fully elucidated[4]. A patent for trifluoromethyl substituted benzamides suggests their potential as kinase inhibitors, providing a strong starting hypothesis for their MoA[5]. Additionally, some trifluoromethyl benzamides have been investigated as potential cholesteryl ester transfer protein (CETP) inhibitors[1][6].

This guide will focus on a systematic approach to test the hypothesis that this compound compounds act as kinase inhibitors, while also considering alternative mechanisms.

Part 1: Unraveling the Molecular Target - A Multi-pronged Approach

Identifying the direct molecular target of a novel compound is a critical first step. We will employ a combination of unbiased, discovery-based methods and targeted, hypothesis-driven assays.

Global Kinome Profiling: A Broad Net for Kinase Targets

Given the patent evidence suggesting kinase inhibition, a logical starting point is to screen the compound against a large panel of kinases to identify potential targets and assess selectivity.

This chemoproteomic approach utilizes immobilized broad-spectrum kinase inhibitors ("Kinobeads") to capture a significant portion of the cellular kinome. By pre-incubating cell lysates with the test compound, one can identify which kinases are engaged by the compound, as they will no longer bind to the beads.

Diagram 1: Kinobeads Experimental Workflow

G cluster_0 Step 1: Lysate Preparation cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Affinity Capture cluster_3 Step 4: Analysis Lysate Cell Lysate (Expressing Kinases) Incubation Incubate with This compound Lysate->Incubation Test Compound Kinobeads Add Kinobeads Incubation->Kinobeads Wash Wash and Elute Kinobeads->Wash LCMS LC-MS/MS Analysis Wash->LCMS Data Data Analysis (Identify depleted kinases) LCMS->Data

Caption: Workflow for identifying kinase targets using Kinobeads.

The results from the Kinobeads experiment should be summarized in a table to clearly visualize the inhibitory profile of the compound.

Kinase TargetPercent Inhibition (1 µM Compound)Putative Role in Disease
Kinase A95%Cell Cycle Regulation
Kinase B88%Angiogenesis
Kinase C15%Not significant
.........
Cellular Target Engagement: Confirming Interaction in a Physiological Context

While in vitro methods are powerful, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. By heating intact cells or cell lysates treated with the compound across a range of temperatures, we can assess target engagement by observing a shift in the protein's melting curve.

Diagram 2: CETSA Experimental Workflow

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heating Heat to various temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation (Separate soluble vs. aggregated proteins) Lysis->Centrifugation WesternBlot Western Blot (Detect soluble target protein) Centrifugation->WesternBlot Analysis Analyze Melting Curve Shift WesternBlot->Analysis

Caption: Workflow for confirming target engagement using CETSA.

The data from a CETSA experiment is best represented by plotting the amount of soluble protein as a function of temperature.

Temperature (°C)Soluble Kinase A (Vehicle)Soluble Kinase A (Compound)
40100%100%
5090%98%
6050%85%
7010%60%
805%20%

Part 2: Validating the Functional Consequences of Target Engagement

Once a primary target is identified and cellular engagement is confirmed, the next logical step is to demonstrate that this interaction leads to a functional consequence, such as the inhibition of the kinase's enzymatic activity and downstream signaling.

In Vitro Kinase Activity Assays: Quantifying Inhibition

Biochemical assays are essential for determining the potency of the compound as an inhibitor of the purified target kinase.

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition of the kinase.

Step-by-Step Methodology:

  • Prepare Kinase Reaction: In a 96-well plate, combine the purified kinase, its specific substrate, ATP, and varying concentrations of the this compound compound. Include a no-compound control.

  • Incubate: Allow the kinase reaction to proceed at the optimal temperature for a defined period (e.g., 60 minutes at 30°C).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add Kinase Detection Reagent, which contains an enzyme that converts the generated ADP back to ATP.

  • Measure Luminescence: The newly synthesized ATP is used by a luciferase to produce light. Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.

Cellular Signaling Pathway Analysis: Assessing Downstream Effects

To confirm that the compound's effect is mediated through the target kinase in a cellular context, it is crucial to analyze the phosphorylation status of known downstream substrates of that kinase.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with varying concentrations of the this compound compound for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe a separate blot with an antibody for the total amount of the substrate protein as a loading control.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Diagram 3: Hypothesized Signaling Pathway Inhibition

G Compound This compound KinaseA Kinase A Compound->KinaseA Inhibits Substrate Downstream Substrate KinaseA->Substrate Phosphorylates pSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) pSubstrate->CellularResponse Activates

Caption: Hypothesized inhibition of a kinase signaling pathway.

Part 3: Considering Alternative Mechanisms and Off-Target Effects

A thorough investigation of a compound's MoA includes exploring potential alternative mechanisms and off-target effects.

Investigating DNA Gyrase Inhibition

Some benzamide-containing compounds have been reported to inhibit bacterial DNA gyrase[7]. While structurally distinct, it is prudent to rule out this as a potential off-target effect, especially if the compound exhibits antibacterial activity.

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP. Inhibition is observed as a decrease in the supercoiled DNA form.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction tube, combine relaxed plasmid DNA, E. coli DNA gyrase, ATP, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (relaxed, supercoiled) on an agarose gel.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

Broad Off-Target Profiling

To ensure the selectivity of the compound and identify any potential liabilities, it is advisable to screen it against a panel of common off-targets, such as other enzyme classes, receptors, and ion channels. Several contract research organizations (CROs) offer these services.

Conclusion

Confirming the mechanism of action of a novel compound series like this compound is a multifaceted process that requires a logical and systematic approach. By combining global, unbiased target identification methods with specific, hypothesis-driven functional assays, researchers can build a robust data package that clearly elucidates the compound's MoA. This comprehensive understanding is essential for making informed decisions in the drug development pipeline and ultimately for the successful translation of a promising chemical entity into a therapeutic agent.

References

A Comparative Guide to the Reproducibility of Experiments Using 2-Fluoro-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth technical comparison of 2-Fluoro-4-(trifluoromethoxy)benzamide and structurally similar alternatives, with a focus on establishing robust and reproducible experimental protocols. By understanding the nuances of synthesis, purification, and characterization of these compounds, researchers can ensure the validity and reliability of their findings.

The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, has become a pivotal strategy in medicinal chemistry. These moieties can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. However, the synthesis and purification of such compounds can present unique challenges that impact experimental reproducibility. This guide aims to elucidate these challenges and provide clear, actionable protocols to overcome them.

Comparative Analysis of Fluorinated Benzamides

This guide will focus on a comparative analysis of three structurally related benzamides, each presenting distinct properties due to their unique fluorine-containing substituents.

CompoundStructureKey Features
This compound Combines the electronic effects of a fluoro group and a trifluoromethoxy group, potentially influencing both pharmacokinetic and pharmacodynamic properties.
2-Fluoro-4-(trifluoromethyl)benzamide Features a trifluoromethyl group, a well-established bioisostere for a methyl group with increased lipophilicity and metabolic stability.[1]
4-(Trifluoromethoxy)benzamide Isolates the effect of the trifluoromethoxy group on the benzamide scaffold.

The choice between these analogs in a drug discovery program depends on the specific therapeutic target and desired physicochemical properties. The following sections provide detailed, reproducible protocols for the synthesis and characterization of each, enabling a direct and reliable comparison of their handling and performance in experimental settings.

Experimental Protocols for Reproducible Synthesis and Characterization

Ensuring the reproducibility of chemical synthesis is paramount for the integrity of subsequent biological or material science studies.[2][3] The following protocols are designed to be self-validating, with clear steps and in-process controls.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from the commercially available 2-Fluoro-4-(trifluoromethoxy)benzoic acid.

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride

Synthesis_Step1 2-Fluoro-4-(trifluoromethoxy)benzoic_acid 2-Fluoro-4-(trifluoromethoxy)benzoic acid Reaction_Vessel Reaction Vessel (Anhydrous DCM, Reflux) 2-Fluoro-4-(trifluoromethoxy)benzoic_acid->Reaction_Vessel Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Reaction_Vessel DMF_cat DMF (catalytic) DMF_cat->Reaction_Vessel Product 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride Reaction_Vessel->Product Vacuum Distillation

Caption: Synthesis of the acyl chloride intermediate.

Methodology:

  • To a stirred solution of 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.

  • Upon completion, carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • The crude 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step for the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation, and the catalytic amount of DMF accelerates the reaction.

Step 2: Amidation to form this compound

Synthesis_Step2 Acyl_Chloride 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride Reaction_Vessel Reaction Vessel (Anhydrous THF, 0 °C to RT) Acyl_Chloride->Reaction_Vessel Ammonia Aqueous Ammonia (NH₄OH) Ammonia->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Work-up Purification Recrystallization (Ethanol/Water) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Formation and purification of the final product.

Methodology:

  • Dissolve the crude 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride in anhydrous tetrahydrofuran (THF, 10 mL/g).

  • Cool the solution to 0 °C in an ice bath and add concentrated aqueous ammonia (2.0 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.

Trustworthiness: The progress of both steps should be monitored by an appropriate analytical technique (TLC or LC-MS) to ensure complete conversion and identify any potential side products. The final product's identity and purity must be confirmed by the characterization methods detailed below.

Protocol 2: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzamide

This protocol is adapted from established methods for the synthesis of similar benzamides.

Methodology:

  • Follow the same procedure as for Protocol 1, Step 1, starting with 2-Fluoro-4-(trifluoromethyl)benzoic acid to generate 2-Fluoro-4-(trifluoromethyl)benzoyl chloride.

  • Follow the amidation procedure in Protocol 1, Step 2, using the freshly prepared 2-Fluoro-4-(trifluoromethyl)benzoyl chloride.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 3: Synthesis of 4-(Trifluoromethoxy)benzamide

This protocol follows a similar two-step procedure.

Methodology:

  • Prepare 4-(trifluoromethoxy)benzoyl chloride from 4-(trifluoromethoxy)benzoic acid using the method described in Protocol 1, Step 1.

  • React the resulting acyl chloride with aqueous ammonia as detailed in Protocol 1, Step 2.

  • Purify the final product by recrystallization.

Reproducible Characterization Protocols

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.[4]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated HPLC method is crucial for determining the purity of the final products and for monitoring the progress of the synthesis.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard analytical HPLC with UV detector
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Sample Preparation:

  • Prepare a stock solution of the benzamide derivative in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50-100 µg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Both ¹H and ¹⁹F NMR are indispensable for confirming the structure of these fluorinated compounds.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Standard ¹H NMR spectrum. The complex splitting patterns due to H-F coupling can be simplified using ¹⁹F decoupling experiments.

¹⁹F NMR Spectroscopy:

  • Instrumentation: NMR spectrometer equipped with a fluorine probe.

  • Data Acquisition: Standard ¹⁹F NMR spectrum, typically with proton decoupling. The chemical shifts will be indicative of the electronic environment of the fluorine atoms.[5][6]

Mass Spectrometry (MS) for Molecular Weight Verification

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • Instrumentation: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: The measured monoisotopic mass should be within 5 ppm of the calculated theoretical mass.

Comparative Data Summary

The following table summarizes the expected analytical data for the three benzamide derivatives, providing a baseline for reproducible experiments.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹⁹F NMR (CDCl₃, δ ppm)
This compound C₈H₅F₄NO₂223.13Aromatic protons (multiplets), Amide protons (broad singlet)-58 to -60 (OCF₃), -110 to -115 (Ar-F)
2-Fluoro-4-(trifluoromethyl)benzamide C₈H₅F₄NO207.13Aromatic protons (multiplets), Amide protons (broad singlet)-62 to -64 (CF₃), -112 to -118 (Ar-F)
4-(Trifluoromethoxy)benzamide C₈H₆F₃NO205.13Aromatic protons (doublets), Amide protons (broad singlet)-57 to -59 (OCF₃)

Note: Expected NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Conclusion

The reproducibility of experiments involving synthesized compounds like this compound is critically dependent on the robustness of the synthetic and analytical protocols. By following the detailed, self-validating procedures outlined in this guide, researchers can ensure the high purity and confirmed identity of their materials. This foundation of reliable chemical synthesis and characterization is essential for generating trustworthy and reproducible data in subsequent biological and pharmacological evaluations. The comparative framework provided for 2-Fluoro-4-(trifluoromethyl)benzamide and 4-(trifluoromethoxy)benzamide further enables researchers to make informed decisions about the selection and application of these important fluorinated building blocks in their research endeavors.

References

A Head-to-Head Comparison of 2-Fluoro-4-(trifluoromethoxy)benzamide with Known EGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC).[1][2][3] The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has spurred the continuous development of new chemical entities aimed at overcoming resistance and improving efficacy. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 2-Fluoro-4-(trifluoromethoxy)benzamide (hereafter designated as Cmpd-X), with established first, second, and third-generation EGFR inhibitors.

This analysis is designed for researchers, drug developers, and clinicians in the field of oncology. It is based on a series of preclinical assays that form the standard for evaluating potential EGFR inhibitors. For the purpose of this guide, Cmpd-X is presented as a hypothetical next-generation EGFR inhibitor, and the experimental data are illustrative of a robust preclinical evaluation.

The Rationale for New EGFR Inhibitors

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[4][5][6] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[7] First-generation TKIs, such as Gefitinib and Erlotinib, are reversible inhibitors that compete with ATP at the kinase domain of EGFR.[1][7][8] While effective against activating mutations like exon 19 deletions and L858R, their efficacy is often limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation.[1][9]

Second-generation inhibitors, like Afatinib, were designed to overcome this by forming an irreversible, covalent bond with the receptor.[10][11] However, resistance can still develop. Third-generation TKIs, such as Osimertinib, were a significant advancement, designed to potently inhibit both the sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to reduce toxicity.[12][13][14]

The development of new inhibitors like our hypothetical Cmpd-X is driven by the need to address potential future resistance mechanisms and to further refine the therapeutic window.

Comparative Inhibitor Profiles

This guide will compare Cmpd-X against a panel of well-characterized EGFR inhibitors, each representing a different generation and mechanism of action.

InhibitorGenerationMechanism of ActionKey Target Mutations
Gefitinib FirstReversible, ATP-competitiveExon 19 del, L858R
Erlotinib FirstReversible, ATP-competitiveExon 19 del, L858R
Afatinib SecondIrreversible, CovalentExon 19 del, L858R
Osimertinib ThirdIrreversible, CovalentExon 19 del, L858R, T790M
Cmpd-X Hypothetical Next-GenIrreversible, CovalentExon 19 del, L858R, T790M

In Vitro Potency: Biochemical Kinase Assays

The initial evaluation of a kinase inhibitor involves determining its potency against the purified target enzyme. This is typically quantified as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: EGFR Kinase Assay

A continuous-read kinase assay is employed to measure the inherent potency of the compounds against wild-type EGFR and mutant forms.

  • Reagents : Recombinant human EGFR (WT, L858R, and L858R/T790M), ATP, and a suitable peptide substrate are prepared in a kinase reaction buffer.[15]

  • Compound Preparation : A serial dilution of each inhibitor is prepared.

  • Reaction Initiation : The EGFR enzyme is pre-incubated with the inhibitor before the addition of ATP and the peptide substrate to start the kinase reaction.

  • Detection : The rate of substrate phosphorylation is monitored over time using a fluorescence-based detection method.[15]

  • Data Analysis : The initial reaction velocities are plotted against inhibitor concentration to determine the IC50 value.[15]

Comparative Biochemical IC50 Data
CompoundEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Gefitinib 15010>1000
Erlotinib 1205>1000
Afatinib 100.550
Osimertinib 7510.8
Cmpd-X 900.80.5

Interpretation : The data indicate that Cmpd-X exhibits potent inhibition of both the initial activating mutation (L858R) and the key resistance mutation (L858R/T790M), with a profile comparable to the third-generation inhibitor, Osimertinib. The relatively higher IC50 against wild-type EGFR suggests a favorable selectivity profile, which could translate to a better safety profile in patients.

Cellular Activity: Inhibition of EGFR Phosphorylation

To determine if the biochemical potency translates to activity in a cellular context, a cell-based assay is performed to measure the inhibition of EGFR autophosphorylation.

Experimental Protocol: Cell-Based Phospho-EGFR ELISA

This assay quantifies the level of phosphorylated EGFR in cells upon treatment with the inhibitors.

  • Cell Culture : A human cancer cell line expressing the target EGFR mutations (e.g., NCI-H1975, which harbors L858R and T790M mutations) is cultured in 96-well plates.

  • Inhibitor Treatment : Cells are treated with a serial dilution of each inhibitor for a specified period.

  • Cell Lysis : The cells are lysed to release cellular proteins.

  • ELISA : A sandwich ELISA is performed using a capture antibody specific for total EGFR and a detection antibody that recognizes phosphorylated EGFR (e.g., at Tyr1068).[16][17][18]

  • Data Analysis : The signal from the phosphorylated EGFR is normalized to the total EGFR to determine the concentration-dependent inhibition of EGFR phosphorylation.

Comparative Cellular IC50 Data (NCI-H1975 Cell Line)
CompoundCellular IC50 (nM) for p-EGFR Inhibition
Gefitinib >5000
Erlotinib >5000
Afatinib 250
Osimertinib 15
Cmpd-X 12

Interpretation : Cmpd-X demonstrates potent inhibition of EGFR phosphorylation in a cell line harboring the T790M resistance mutation, outperforming the first and second-generation inhibitors and showing comparable activity to Osimertinib. This confirms that Cmpd-X can effectively engage its target in a complex cellular environment.

Anti-proliferative Effects on Cancer Cells

The ultimate goal of an EGFR inhibitor is to halt the proliferation of cancer cells. This is assessed using a cell viability assay.

Experimental Protocol: Cell Viability Assay
  • Cell Seeding : Cancer cells (e.g., NCI-H1975) are seeded in 96-well plates.

  • Compound Treatment : Cells are treated with a range of inhibitor concentrations for 72 hours.

  • Viability Assessment : Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis : The percentage of cell growth inhibition is plotted against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Comparative Anti-proliferative GI50 Data (NCI-H1975 Cell Line)
CompoundGI50 (nM)
Gefitinib >8000
Erlotinib >8000
Afatinib 400
Osimertinib 25
Cmpd-X 20

Interpretation : The anti-proliferative data corroborate the findings from the phospho-EGFR assay. Cmpd-X effectively inhibits the growth of EGFR T790M mutant cancer cells with a potency similar to Osimertinib, highlighting its potential as a therapeutic agent for resistant tumors.

In Vivo Efficacy: Xenograft Tumor Models

To evaluate the anti-tumor activity in a living organism, patient-derived xenograft (PDX) models are utilized. These models, where patient tumor tissue is implanted into immunodeficient mice, are considered highly predictive of clinical outcomes.[19]

Experimental Protocol: Patient-Derived Xenograft (PDX) Study
  • Model Establishment : PDX models are established from tumor tissue of NSCLC patients with defined EGFR mutations (e.g., Exon 19 del/T790M).[20][21]

  • Treatment Groups : Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, and each of the EGFR inhibitors administered orally at a clinically relevant dose and schedule.[22][23]

  • Tumor Growth Monitoring : Tumor volume is measured regularly throughout the study.

  • Data Analysis : Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Comparative In Vivo Efficacy Data (EGFR del19/T790M PDX Model)
Treatment GroupDoseMean Tumor Growth Inhibition (%)
Gefitinib 50 mg/kg, QD<10%
Afatinib 25 mg/kg, QD25%
Osimertinib 25 mg/kg, QD85%
Cmpd-X 25 mg/kg, QD90%

Interpretation : In a challenging in vivo model of acquired resistance, Cmpd-X demonstrates robust anti-tumor activity, leading to significant tumor growth inhibition that is comparable, if not slightly superior, to the standard-of-care third-generation inhibitor, Osimertinib. This provides strong preclinical evidence for its potential clinical utility.

Visualizing the EGFR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the EGFR signaling pathway and the preclinical evaluation workflow for a novel inhibitor.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation ADP ADP EGFR->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR STAT STAT Pathway EGFR->STAT CmpdX Cmpd-X / TKIs CmpdX->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Phosphorylates Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis STAT->Metastasis Inhibitor_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Outcome Biochemical Biochemical Kinase Assay (IC50 vs. WT & Mutants) Cellular_Phospho Cell-based Phospho-Assay (Cellular IC50) Biochemical->Cellular_Phospho Potency Confirmation Cell_Viability Cell Viability Assay (GI50) Cellular_Phospho->Cell_Viability Functional Effect PDX_Model Patient-Derived Xenograft Model (Tumor Growth Inhibition) Cell_Viability->PDX_Model Efficacy Testing Lead_Candidate Lead Candidate for Clinical Development PDX_Model->Lead_Candidate Preclinical Proof-of-Concept

References

A Guide to Establishing Analytical Standards for 2-Fluoro-4-(trifluoromethoxy)benzamide in Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. The journey from a novel chemical entity to a potential therapeutic is paved with rigorous testing, where the quality and reliability of measurements are paramount. This guide provides a comprehensive framework for establishing analytical standards for 2-Fluoro-4-(trifluoromethoxy)benzamide, a compound of interest in medicinal chemistry. By synthesizing technical accuracy with field-proven insights, this document will detail the necessary steps to fully characterize and qualify a reference standard, ensuring the validity of future research and development efforts.

The introduction of fluorine and a trifluoromethoxy group into the benzamide scaffold presents unique analytical challenges and opportunities. These functionalities can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Therefore, a well-characterized analytical standard is not merely a quality control requirement but a fundamental tool for understanding the compound's behavior in biological and chemical systems.

This guide will navigate the process of establishing such a standard, from initial characterization to the development and validation of quantitative analytical methods. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Foundation: Qualification of a Primary Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[1][2][3][4][5] For a new chemical entity like this compound, the initial batch of synthesized material with the highest achievable purity is typically designated as the primary reference standard.[6] The qualification of this standard is a multi-faceted process aimed at unequivocally confirming its identity and purity.

Structural Elucidation and Identity Confirmation

The first step is to confirm that the synthesized molecule is indeed this compound. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a cornerstone of structural elucidation, NMR provides detailed information about the atomic framework of the molecule. For organofluorine compounds, ¹H, ¹³C, and ¹⁹F NMR are all critical.[7][8] ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[9][10] The chemical shifts and coupling constants in the ¹⁹F spectrum will provide unambiguous information about the fluorine environments.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure. The presence of fluorine can lead to characteristic fragmentation patterns that should be carefully analyzed.[11]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups (e.g., C=O of the amide, C-F, and C-O bonds). UV spectroscopy provides information about the chromophoric system of the aromatic ring.

Purity Assessment

The purity of the reference standard must be determined with a high degree of accuracy.[3] This is typically achieved using a combination of chromatographic and other analytical techniques.

  • Chromatographic Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds.[12] A generic gradient method is often used initially to separate the main component from any process-related impurities or degradation products. Gas Chromatography (GC) may be suitable if the compound is sufficiently volatile and thermally stable.

  • Residual Solvents: Gas Chromatography with Headspace analysis (HS-GC) is the standard method for quantifying residual solvents from the synthesis and purification process.

  • Water Content: Karl Fischer titration is the preferred method for the accurate determination of water content.

  • Inorganic Impurities: Analysis of inorganic impurities can be performed using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or by determining the sulfated ash content.

  • Elemental Analysis: Combustion analysis provides the percentage of Carbon, Hydrogen, and Nitrogen, which should be within ±0.4% of the theoretical values for a pure sample.[13]

The assigned purity of the reference standard is then calculated by subtracting the percentages of all identified impurities (organic, residual solvents, water, and inorganic) from 100%. This "mass balance" approach provides a comprehensive assessment of purity.

Comparative Guide to Analytical Methodologies

Once the primary reference standard is qualified, it can be used to develop and validate analytical methods for routine analysis, such as quality control of newly synthesized batches or for quantification in various experimental matrices. The choice of analytical technique depends on the specific requirements of the analysis.

Table 1: Comparison of Key Analytical Techniques for this compound
TechniquePrimary UseAdvantagesDisadvantagesTypical Application
HPLC-UV Quantification, PurityRobust, reproducible, widely availableModerate sensitivity, requires a chromophoreRoutine QC, stability testing
LC-MS Quantification, IdentificationHigh sensitivity and selectivityMatrix effects, higher cost and complexityBioanalysis, impurity identification
¹⁹F NMR Quantification, Structural InfoAbsolute quantification without a reference standard of the same compound (qNMR), highly specificLower sensitivity than MS, requires specialized equipmentPurity assessment, structural confirmation
GC-MS Purity, Volatile ImpuritiesHigh resolution for volatile compoundsNot suitable for non-volatile or thermally labile compoundsResidual solvent analysis

Experimental Protocols: A Step-by-Step Approach

The following sections provide detailed, step-by-step methodologies for key experiments in establishing analytical standards for this compound.

Protocol: Qualification of a Primary Reference Standard

Objective: To unequivocally confirm the identity and determine the purity of a candidate batch of this compound to serve as a primary reference standard.

Methodology:

  • Structural Elucidation:

    • NMR: Dissolve ~10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Analyze chemical shifts, coupling constants, and integrations to confirm the structure.

    • HRMS: Prepare a dilute solution of the substance and analyze by ESI-TOF or Orbitrap MS to obtain an accurate mass measurement. Compare the measured mass to the calculated theoretical mass.

    • IR: Acquire an IR spectrum of the solid material using KBr pellet or ATR to identify characteristic functional group vibrations.

  • Purity Determination:

    • HPLC Purity: Develop a gradient HPLC-UV method (see Protocol 3.2). Inject a solution of the reference standard and determine the area percent of the main peak.

    • Residual Solvents: Perform HS-GC-FID analysis to identify and quantify any residual solvents.

    • Water Content: Determine the water content by Karl Fischer titration.

    • Inorganic Impurities: Measure the sulfated ash content.

  • Purity Assignment:

    • Calculate the final purity using the formula: Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities).

Protocol: Development of a Reverse-Phase HPLC Method for Purity and Assay

Objective: To develop a robust and reliable RP-HPLC method for the quantitative analysis of this compound.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Phenyl-hexyl columns can also be effective for aromatic compounds.[14]

    • Screen different mobile phase compositions. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Gradient Optimization:

    • Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the main peak and any impurities.

    • Optimize the gradient to ensure good resolution between the main peak and all impurities.

  • Method Validation (according to ICH Q2(R2) Guidelines): [15][16][17][18][19]

    • Specificity: Demonstrate that the method is able to separate the analyte from potential impurities and degradation products.

    • Linearity: Analyze a series of solutions of the reference standard at different concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of the analyte in a spiked placebo matrix.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability.

Visualizing the Workflow

Diagrams are essential for illustrating complex workflows and relationships in a clear and concise manner.

G cluster_0 Reference Standard Qualification synthesis Synthesis of High Purity Batch structural_elucidation Structural Elucidation (NMR, MS, IR) synthesis->structural_elucidation purity_assessment Purity Assessment (HPLC, GC, KF, etc.) synthesis->purity_assessment purity_assignment Purity Assignment (Mass Balance) structural_elucidation->purity_assignment purity_assessment->purity_assignment qualified_standard Qualified Primary Reference Standard purity_assignment->qualified_standard

Caption: Workflow for the qualification of a primary reference standard.

G cluster_1 Analytical Method Validation (ICH Q2) method_dev Method Development & Optimization specificity Specificity method_dev->specificity linearity Linearity method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness validated_method Validated Analytical Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.

Conclusion

Establishing robust analytical standards for a new chemical entity like this compound is a critical and foundational activity in the research and development pipeline. It requires a systematic and scientifically sound approach, leveraging a suite of analytical techniques to ensure the identity, purity, and quality of the reference material. The methodologies and principles outlined in this guide, grounded in authoritative guidelines from bodies like the ICH, provide a comprehensive framework for researchers to generate reliable and reproducible data. By investing in the thorough characterization of analytical standards, the scientific community can build a solid foundation for the discovery and development of novel therapeutics.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Fluoro-4-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-4-(trifluoromethoxy)benzamide, a compound whose fluorinated structure demands meticulous handling from acquisition to elimination. Our focus is not just on the "how," but the fundamental "why," ensuring that every step is grounded in scientific principles and regulatory standards to protect both personnel and the environment.

Understanding the Hazard Profile: Why Special Disposal is Non-Negotiable

This compound is classified as a hazardous substance. Its hazard profile, derived from Safety Data Sheets (SDS) and structural analysis, dictates the stringent disposal protocols required.

Hazard ClassificationDescriptionImplication for Disposal
Skin Irritant Causes skin irritation upon contact.Contaminated Personal Protective Equipment (PPE) and labware must be treated as hazardous waste.
Serious Eye Irritant Causes serious eye irritation.Emphasizes the need for protective eyewear during handling and disposal.
Respiratory Irritant May cause respiratory irritation if inhaled as a dust.Handling and weighing should occur in a ventilated enclosure (e.g., fume hood) to prevent airborne dust.
Halogenated Organic Compound Contains fluorine atoms attached to its organic structure.This is the most critical classification for disposal. Burning halogenated compounds can produce toxic and corrosive byproducts like hydrogen fluoride (HF) gas.[1][2][3] This necessitates a specific, high-temperature incineration process with gas scrubbing.

This data is synthesized from publicly available Safety Data Sheets.

The presence of the trifluoromethoxy (-OCF₃) and fluoro- groups categorizes this compound within a class of chemicals that require specialized disposal to prevent the release of persistent and ecotoxic substances. Improper disposal, such as drain disposal or mixing with non-hazardous waste, is a serious compliance violation and environmental hazard.

The Core Principle: Segregation and High-Temperature Incineration

The cornerstone of proper disposal for this compound is twofold: strict waste segregation at the point of generation and ultimate destruction via high-temperature incineration by a licensed hazardous waste facility.

Why Incineration?

Halogenated organic compounds are challenging to destroy. The carbon-fluorine bond is one of the strongest in organic chemistry. Effective destruction requires high temperatures (typically >982°C or 1800°F) and sufficient residence time to ensure complete breakdown of the molecule.[4]

The primary concern during combustion is the formation of acidic gases. The fluorine and hydrogen atoms can recombine to form hydrogen fluoride (HF), a highly corrosive and toxic gas.[1][2] Therefore, the only acceptable method is incineration in a facility equipped with:

  • An Afterburner: To ensure complete destruction of any persistent organic byproducts.

  • A Scrubber: A system that neutralizes acidic gases like HF, often using a caustic solution (e.g., calcium hydroxide or sodium hydroxide), before they are released into the atmosphere.[5]

This specialized process is why laboratories must contract with a licensed professional waste disposal service.

The Critical Importance of Segregation

In a laboratory setting, waste streams are often segregated to ensure safety, compliance, and cost-effectiveness. Mixing halogenated waste with non-halogenated waste is a common and costly mistake. It contaminates the entire volume, forcing it all to be treated via the more expensive high-temperature incineration route.[4]

Step-by-Step Disposal Protocol for Laboratory-Generated Waste

This protocol provides a direct, procedural guide for researchers.

Part A: Preparing for Waste Generation
  • Waste Minimization: Before starting work, plan your experiment to use the minimum amount of this compound necessary. This is the first and most effective step in waste management.

  • Designate a Waste Container: Procure a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.

    • Compatibility: The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail for solid waste).

    • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information: "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

Part B: Collecting Waste
  • Solid Waste:

    • Place any unused or surplus this compound directly into the designated, labeled hazardous waste container.

    • Avoid creating dust. Use a dedicated scoop or spatula.

  • Contaminated Lab Materials (Solid):

    • This includes used weigh boats, contaminated gloves, bench paper, and disposable plasticware.

    • All items grossly contaminated with the powder should be placed into the same designated solid hazardous waste container.

    • Keep the container securely closed at all times, except when adding waste.[6]

  • Contaminated Solvents (Liquid):

    • If the compound is used in a solution, the resulting waste is a halogenated organic liquid waste .

    • Collect this waste in a separate, dedicated, and properly labeled container for halogenated liquids. Do not mix it with non-halogenated solvent waste.[4][7]

  • Contaminated Glassware:

    • Rinsing: The first rinse of contaminated glassware (e.g., with a solvent like acetone) must be collected as halogenated liquid hazardous waste.[8]

    • Cleaning: After the initial hazardous rinse, glassware can typically be washed normally. Consult your institution's specific EHS guidelines.

Part C: Managing a Spill

In the event of a spill of solid this compound powder:

  • Alert & Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Control Dust: Do NOT dry sweep the powder, as this will create airborne dust.[9]

  • Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully scoop the mixture into your designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth or paper towel dampened with water. Place the used towels into the hazardous waste container.

  • Package for Disposal: Seal the waste container. All materials used for cleanup are now considered hazardous waste.[10][11][12]

Part D: Arranging for Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials.

  • Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for request and collection.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams associated with this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Experiment with This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Handle solid in ventilated enclosure ppe->hood generation Waste Generated hood->generation waste_type What type of waste? generation->waste_type solid_waste Surplus Solid or Contaminated PPE/Materials waste_type->solid_waste Solid liquid_waste Contaminated Solvent or Rinsate waste_type->liquid_waste Liquid spill_waste Spill Cleanup Materials waste_type->spill_waste Spill segregate_solid Place in Labeled 'Solid Halogenated Waste' Container solid_waste->segregate_solid segregate_liquid Place in Labeled 'Liquid Halogenated Waste' Container liquid_waste->segregate_liquid spill_waste->segregate_solid store Store Sealed Container in Satellite Accumulation Area segregate_solid->store segregate_liquid->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup incinerate Final Disposal: High-Temperature Incineration with Afterburner and Scrubber pickup->incinerate

Disposal workflow for this compound.

Regulatory Framework: The Basis of Compliance

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14][15][16][17] RCRA establishes a "cradle-to-grave" system, which means that the generator of the waste (your institution) is legally responsible for it from the moment it is created until its final, safe disposal.[15][16] Adhering to the procedures outlined in this guide is essential for ensuring your laboratory and institution remain in compliance with these federal regulations, as well as any applicable state and local laws.

By treating the disposal of this compound with the same rigor and attention to detail as its application in your research, you uphold the highest standards of laboratory safety, environmental stewardship, and scientific integrity.

References

Mastering the Safe Handling of 2-Fluoro-4-(trifluoromethoxy)benzamide: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and materials science research. Yet, the promise of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, actionable intelligence on the safe handling of 2-Fluoro-4-(trifluoromethoxy)benzamide, a compound of increasing interest. Herein, we distill critical information on personal protective equipment (PPE), operational protocols, and disposal strategies to empower researchers, scientists, and drug development professionals to work with confidence and security.

Understanding the Hazard Landscape

This compound is classified with the GHS07 pictogram, indicating that it is harmful. The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can cause significant eye irritation.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.

While comprehensive toxicological data is not fully available, the chemical structure—an aromatic amide with fluorine and trifluoromethoxy substitutions—necessitates a cautious approach, treating it as potentially harmful through all exposure routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationMinimum Required PPE
Weighing and preparing solutions (solid form) Chemical splash goggles, disposable nitrile gloves (double-gloved), lab coat
Handling solutions and performing reactions Chemical splash goggles and face shield, appropriate chemical-resistant gloves (see below), flame-resistant lab coat
Small-scale purification (e.g., column chromatography) Chemical splash goggles and face shield, appropriate chemical-resistant gloves, flame-resistant lab coat
Large-scale operations or risk of splashing Chemical splash goggles and face shield, chemical-resistant apron over a flame-resistant lab coat, appropriate chemical-resistant gloves
Glove Selection: A Critical Choice

Due to the aromatic and fluorinated nature of this compound, standard disposable nitrile gloves may offer only limited splash protection and are not recommended for prolonged or immersive contact.[1][2] For extended handling, consider more robust glove options.

Glove MaterialRecommendationRationale
Nitrile (disposable) Suitable for short-term splash protection only. Change immediately upon contact.Offers poor resistance to many aromatic and halogenated hydrocarbons.
Neoprene Recommended for incidental contact and short-duration tasks.Provides good resistance to a range of chemicals, including some acids and organic compounds.
Butyl Rubber Highly recommended for extended handling or immersion.Offers excellent resistance to a wide variety of chemicals, including many polar organic compounds.
Viton™ A superior choice for prolonged exposure and handling of halogenated and aromatic compounds.A fluoroelastomer with exceptional resistance to a broad spectrum of chemicals.

Field-Proven Insight: When handling novel compounds with incomplete permeation data, a conservative approach is to double-glove, using a lighter, disposable glove (like nitrile) over a more robust glove (like butyl rubber or Viton™). This provides a dual barrier and allows for the safe removal of the outer glove if contamination is suspected, without compromising the primary protection.

Operational Plans: Step-by-Step Safety Protocols

Adherence to standardized procedures is paramount to minimizing exposure risk.

Engineering Controls

All work with this compound, especially when handling the solid powder or volatile solutions, must be conducted in a certified chemical fume hood to mitigate inhalation hazards.[1]

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Start with clean, dry hands.

  • Lab Coat/Gown: Put on a properly fitting, flame-resistant lab coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Don chemical splash goggles. If a splash risk exists, add a face shield over the goggles.

  • Gloves: Select the appropriate gloves. When double-gloving, don the primary (more resistant) glove first, followed by the outer glove, ensuring the cuff of the outer glove extends over the sleeve of the lab coat.

Doffing PPE: The Decontamination Process

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence meticulously:

  • Outer Gloves: If double-gloved, remove the outer pair first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both in the designated chemical waste container.

  • Lab Coat/Gown: Unbutton the lab coat. Grasp it from the inside at the shoulders and peel it away from your body, turning the sleeves inside out. Fold the coat with the contaminated side inward and place it in the appropriate receptacle for laundering or disposal.

  • Face Shield and Goggles: Remove the face shield from the back of your head. Then, remove the goggles by the strap. Avoid touching the front surfaces.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plans: Responsible End-of-Life Management

Proper disposal of this compound and contaminated materials is crucial to protect both personnel and the environment.

Chemical Waste
  • Solid Waste: Collect unused this compound and grossly contaminated solids (e.g., spill cleanup materials) in a clearly labeled, sealed container designated for halogenated organic waste.

  • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled waste container for halogenated organic solvents. Do not mix with incompatible waste streams.

Contaminated PPE and Labware
  • Gloves, Bench Paper, and Other Disposables: All disposable items that come into contact with the chemical should be considered contaminated. Place them in a designated, sealed waste bag or container for chemical waste. Do not dispose of them in the regular trash.

  • Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinsate as hazardous waste. After thorough cleaning, the glassware can be washed and reused.

Regulatory Trustworthiness: All waste disposal must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste management.

Emergency Procedures: Preparedness is Key

Spills:

  • Small Spills: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, carefully sweep the material into a designated chemical waste container. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

By integrating these safety protocols into your daily laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

Visual Workflow for PPE Selection

PPE_Selection_Workflow start Start: Handling This compound assess_task Assess Task & Risk Level start->assess_task weighing Weighing Solid or Preparing Solutions assess_task->weighing Low Risk reactions Running Reactions or Handling Solutions assess_task->reactions Moderate Risk large_scale Large Scale or High Splash Risk assess_task->large_scale High Risk ppe_weighing Minimum PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat weighing->ppe_weighing ppe_reactions Minimum PPE: - Goggles & Face Shield - Butyl Rubber or Viton™ Gloves - Flame-Resistant Lab Coat reactions->ppe_reactions ppe_large_scale Minimum PPE: - Goggles & Face Shield - Chemical Apron - Butyl Rubber or Viton™ Gloves - Flame-Resistant Lab Coat large_scale->ppe_large_scale end Proceed with Task ppe_weighing->end ppe_reactions->end ppe_large_scale->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.